2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
説明
特性
IUPAC Name |
2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQDOJJBDXTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403705 | |
| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19197-44-5 | |
| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Abstract
The 1,5-benzothiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmaceuticals with significant therapeutic applications, particularly in the cardiovascular and central nervous systems.[1][2] This technical guide provides a comprehensive overview of a core synthetic pathway to a fundamental analog, this compound (CAS 19197-44-5).[3][4] The synthesis is centered around the well-established and robust reaction of 2-aminothiophenol with an α,β-unsaturated carbonyl compound, in this case, methyl vinyl ketone. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this synthetic process.
Introduction: The Significance of the 1,5-Benzothiazepine Core
The fusion of a benzene ring with a seven-membered thiazepine ring creates the 1,5-benzothiazepine heterocyclic system. This "privileged structure" has been extensively explored in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Clinically successful drugs such as Diltiazem (a calcium channel blocker) and Quetiapine (an atypical antipsychotic) feature this core, highlighting its therapeutic versatility. The synthesis of derivatives, such as the title compound, is a critical step in the discovery of novel therapeutic agents.
The chosen synthetic route, the condensation of 2-aminothiophenol with an α,β-unsaturated ketone, is a widely employed and efficient method for constructing the 2,3-dihydro-1,5-benzothiazepine ring system.[5] This approach is favored for its atom economy and the straightforward formation of the key carbon-sulfur and carbon-nitrogen bonds in a sequential, often one-pot, process.
Mechanistic Pathway: A Tale of Two Nucleophiles
The synthesis of this compound from 2-aminothiophenol and methyl vinyl ketone is a classic example of a domino reaction, where a sequence of intramolecular reactions occurs under the same conditions. The process hinges on the distinct nucleophilicity of the thiol (-SH) and amine (-NH2) groups of 2-aminothiophenol.
The reaction proceeds through two key stages:
-
Thia-Michael Addition: The soft and highly nucleophilic thiol group initiates a conjugate addition to the β-carbon of the electron-deficient alkene in methyl vinyl ketone. This is a highly favorable and typically rapid step.
-
Intramolecular Cyclization: The resulting intermediate, a β-thioether ketone, then undergoes an intramolecular condensation. The amine group attacks the carbonyl carbon, forming a seven-membered ring. Subsequent dehydration yields the 2,3-dihydro-1,5-benzothiazepine. To arrive at the tetrahydro derivative, a reduction of the imine bond is the final step, which often occurs in situ or can be performed as a separate step.
The overall mechanism is depicted below:
Sources
- 1. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
"2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine" CAS number 19197-44-5
An In-Depth Technical Guide to 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: A Foundational Scaffold in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 19197-44-5), a heterocyclic compound of significant interest in pharmaceutical research and development. We will delve into its chemical identity, synthesis, the pharmacological importance of its core structure, and its potential as a versatile building block for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of the 1,5-benzothiazepine scaffold.
Core Compound Identity and Physicochemical Properties
This compound is a derivative of the 1,5-benzothiazepine ring system, a privileged scaffold in drug discovery.[1][2] This seven-membered heterocyclic structure, containing a fused benzene ring with nitrogen and sulfur heteroatoms at positions 1 and 5, is the foundation for numerous clinically significant drugs.[3][4] The specific methyl substitution at the 2-position of the tetrahydro-benzothiazepine core defines the unique characteristics of this particular molecule.
Table 1: Compound Identification and Properties
| Property | Value | Source(s) |
| CAS Number | 19197-44-5 | [5][6][7] |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₁₀H₁₃NS | [5][8] |
| Molecular Weight | 179.28 g/mol | [1][5] |
| Synonyms | 1,5-Benzothiazepine, 2,3,4,5-tetrahydro-2-methyl- | [5] |
| InChI Key | ONDQDOJJBDXTPY-UHFFFAOYSA-N | [5][7] |
| Melting Point | 45-47 °C | [7] |
| Reported Category | Antifungals | [5] |
Synthesis and Chemical Elaboration
The synthesis of the 2,3-dihydro-1,5-benzothiazepine core, the immediate precursor to the titled compound, is a well-established process in organic chemistry. The most common and efficient route involves the domino reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds, such as chalcones.[9][10] This reaction proceeds via a Michael addition followed by an in-situ intramolecular cyclization.
The general synthetic strategy provides a robust platform for creating a diverse library of derivatives. By varying the substituents on both the 2-aminothiophenol and the unsaturated carbonyl precursor, chemists can systematically explore the structure-activity relationship (SAR) of this scaffold.[11]
General Experimental Protocol: Synthesis of a 2,4-Disubstituted-2,3-dihydro-1,5-benzothiazepine
This protocol describes a representative synthesis. The specific synthesis of this compound would involve the reaction of 2-aminothiophenol with an appropriate α,β-unsaturated ketone, followed by reduction of the imine bond if necessary.
-
Reactant Preparation: In a round-bottom flask, dissolve the selected α,β-unsaturated ketone (1 mmol) and 2-aminobenzenethiol (1 mmol) in a suitable solvent such as toluene or hexafluoro-2-propanol.[9][10] The use of hexafluoro-2-propanol has been shown to yield excellent results under neutral conditions at room temperature.[9]
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.[10] This facilitates the reaction, which is believed to proceed through the formation of an intermediate that readily cyclizes.
-
Reaction Execution: Stir the reaction mixture at room temperature. Reaction progress can be monitored using Thin Layer Chromatography (TLC). Green chemistry approaches, such as using ultrasound irradiation or microwave assistance, have been reported to reduce reaction times and improve yields.[11]
-
Isolation and Purification: Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the crude product. The solid is then filtered, dried, and purified by column chromatography or recrystallization to yield the final 2,3-dihydro-1,5-benzothiazepine derivative.[12]
Caption: General workflow for the synthesis of 1,5-benzothiazepine derivatives.
The 1,5-Benzothiazepine Scaffold: A Pharmacological Powerhouse
The 1,5-benzothiazepine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of bioactive compounds.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, making it a "drug prejudice core" for therapeutic development.[2][3]
Clinically used drugs underscore the versatility of this scaffold:
-
Cardiovascular Agents: Diltiazem and Clentiazem are prominent calcium channel blockers used to treat hypertension, angina pectoris, and arrhythmias.[2][4]
-
Central Nervous System (CNS) Agents: Thiazesim, Quetiapine, and Clothiapine are psychotropic drugs that leverage the 1,5-benzothiazepine core to treat various CNS disorders.[2][3]
Beyond these established applications, ongoing research has identified derivatives with potent activities across numerous therapeutic areas, including:
-
Anticancer: Certain derivatives exhibit significant cytotoxic activity against cancer cell lines, such as liver (Hep G-2) and prostate (DU-145), potentially through mechanisms like EGFR tyrosine kinase inhibition.[1][13][14]
-
Antimicrobial and Antifungal: The scaffold is a promising template for developing new antibacterial and antifungal agents.[2][4] The subject of this guide, CAS 19197-44-5, is specifically categorized as an antifungal.[5]
-
Anti-HIV and Antiviral: The structural motif has been explored for its potential in developing anti-retroviral therapies.[2][3]
-
Other Activities: Research has also uncovered anti-inflammatory, anti-malarial, anticonvulsant, and angiotensin-converting enzyme (ACE) inhibitory properties within this class of compounds.[1][2][12][15]
Caption: Diverse therapeutic applications of the 1,5-benzothiazepine core structure.
Inferred Mechanism of Action: Calcium Channel Modulation
While the specific molecular target of this compound is not extensively documented, the mechanism of action for the most famous members of this class, like Diltiazem, is well-understood. They act as non-dihydropyridine calcium channel blockers.
Causality of Action:
-
Target: These drugs primarily target L-type voltage-gated calcium channels, which are abundant in cardiac and smooth muscle cells.
-
Binding: They bind to a specific site on the α1 subunit of the channel, but only when the channel is in the open state. This "use-dependent" or "frequency-dependent" blockade is a key characteristic.
-
Inhibition: This binding allosterically modulates the channel, decreasing the frequency of its opening and thereby reducing the influx of extracellular calcium (Ca²⁺) into the cell.
-
Physiological Effect: In vascular smooth muscle, the reduced intracellular Ca²⁺ leads to muscle relaxation (vasodilation), lowering blood pressure. In the heart, it decreases contractility (negative inotropy), heart rate (negative chronotropy), and conduction velocity through the atrioventricular (AV) node.[16]
This well-established mechanism for prominent 1,5-benzothiazepines provides a logical starting point for investigating the biological activity of novel derivatives like CAS 19197-44-5.
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 19197-44-5 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemlett.com [jchemlett.com]
- 13. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1,5-Benzothiazepine, a versatile pharmacophore: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine" physical and chemical properties
An In-depth Technical Guide to 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: Properties, Synthesis, and Pharmacological Potential
For professionals in research, and drug development, a comprehensive understanding of novel heterocyclic compounds is paramount. This guide provides a detailed examination of this compound, a molecule belonging to the pharmacologically significant class of 1,5-benzothiazepines.
Introduction: The Significance of the 1,5-Benzothiazepine Scaffold
The 1,5-benzothiazepine core is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically important drugs.[1][2][3] This bicyclic heteroaromatic system, featuring a benzene ring fused to a seven-membered ring with nitrogen and sulfur atoms, is notably present in cardiovascular drugs like Diltiazem and Clentiazem, which act as calcium channel blockers.[1][4][5] Furthermore, derivatives of this scaffold, such as Thiazesim and Quetiapine, have found applications as psychotropic agents for treating central nervous system (CNS) disorders.[1] The versatility of the 1,5-benzothiazepine moiety has also led to the exploration of its potential in developing anticonvulsant, anti-HIV, enzyme inhibitory, and antimicrobial agents.[1] this compound is a specific derivative within this class, categorized as an antifungal agent.[6]
Physicochemical Properties and Structural Information
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While extensive experimental data for this compound is not widely available in public literature, its core physicochemical characteristics can be summarized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19197-44-5 | [6][7][8] |
| Molecular Formula | C₁₀H₁₃NS | [6][7] |
| Molecular Weight | 179.28 g/mol | [6] |
| Exact Mass | 179.07687059 Da | [6] |
| InChIKey | ONDQDOJJBDXTPY-UHFFFAOYSA-N | [6] |
Due to the lack of specific experimental data, properties such as melting point, boiling point, and solubility are not definitively established. However, based on its structure as a tetrahydro-1,5-benzothiazepine derivative, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents.
Synthesis and Reactivity
The synthesis of the 1,5-benzothiazepine core generally involves the condensation of 2-aminothiophenols with α,β-unsaturated carbonyl compounds.[1][9][10] This reaction proceeds via a Michael addition followed by an in-situ cyclization. For this compound, a plausible synthetic route would involve the reaction of 2-aminothiophenol with an appropriate α,β-unsaturated ketone.
The reactivity of this compound is dictated by the presence of the nitrogen and sulfur heteroatoms, the aromatic ring, and the chiral center at the 2-position. The nitrogen atom can act as a nucleophile or a base, while the sulfur atom can be oxidized. The benzene ring is susceptible to electrophilic aromatic substitution.
Caption: General synthetic pathway to 1,5-benzothiazepines.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, the protons of the heterocyclic ring, and the methyl group. The protons on the seven-membered ring would likely appear as complex multiplets due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbons of the heterocyclic ring, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.28 m/z), along with fragmentation patterns characteristic of the benzothiazepine core.
Pharmacological Context and Potential Applications
The 1,5-benzothiazepine scaffold is a cornerstone in the development of various therapeutic agents.[3][4][12] The known biological activities of this class of compounds are diverse and include:
-
Cardiovascular Effects: As calcium channel blockers, they are used in the treatment of hypertension and angina.[1][13]
-
Central Nervous System Activity: Certain derivatives exhibit antidepressant and antipsychotic properties.[1][12]
-
Antimicrobial and Antifungal Activity: The benzothiazepine nucleus has been identified as a promising scaffold for the development of new antimicrobial and antifungal agents.[1] this compound is specifically noted for its potential as an antifungal.[6]
-
Anticancer Activity: Recent studies have highlighted the potential of 1,5-benzothiazepine derivatives as anticancer agents.[2]
The methyl substitution at the 2-position of this compound may influence its biological activity and pharmacokinetic profile compared to other derivatives. Further research is warranted to fully elucidate its pharmacological properties and mechanism of action.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the synthesis and characterization of this compound.
Generalized Synthesis Protocol
-
Reaction Setup: To a solution of an appropriate α,β-unsaturated ketone (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add 2-aminothiophenol (1 equivalent).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound.
Generalized NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the acquired data to obtain the final spectra for analysis and structural elucidation.
Caption: Workflow for synthesis and characterization.
References
-
Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][6]benzo[f]thiazepines. National Library of Medicine. [Link]
-
Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemistry Reviews. [Link]
-
Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[6]benzothieno[2,3-c]azepine. ResearchGate. [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. National Library of Medicine. [Link]
-
A Review: Synthesis and Pharmacological Profile of[1][6]-Benzothiazepine. ResearchGate. [Link]
-
2,2-Dimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | C11H15NS | CID 318739. PubChem. [Link]
-
SAR of 1,5-benzothiazepine derivatives containing pyridine moiety the antiviral activity. ResearchGate. [Link]
-
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. National Library of Medicine. [Link]
-
Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines. Sci-Hub. [Link]
-
1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]
-
1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]
-
Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Journal of Chemistry Letters. [Link]
-
A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Royal Society of Chemistry. [Link]
-
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | C12H17NS. PubChem. [Link]
-
Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines. ResearchGate. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 19197-44-5 [amp.chemicalbook.com]
- 9. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines / Tetrahedron, 1972 [sci-hub.ru]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The 1,5-benzothiazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive examination of the potential mechanisms of action for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, a specific derivative of this versatile heterocyclic system. While direct pharmacological data for this particular analogue is limited, this document synthesizes the extensive body of research on the broader class of 1,5-benzothiazepines to elucidate its probable molecular interactions and downstream cellular effects. The primary focus will be on three well-established activities of 1,5-benzothiazepine derivatives: L-type calcium channel modulation, central nervous system depression via GABAergic pathways, and anticancer activity through kinase inhibition. This guide will delve into the intricate signaling pathways, provide detailed experimental protocols for mechanism-of-action studies, and offer insights into the potential structure-activity relationships conferred by the 2-methyl substitution.
Introduction to the 1,5-Benzothiazepine Scaffold
The 1,5-benzothiazepine nucleus, a seven-membered heterocyclic ring fused to a benzene ring, is a versatile pharmacophore that has given rise to a diverse array of bioactive compounds.[1] Prominent examples include Diltiazem, a widely prescribed calcium channel blocker for cardiovascular conditions, and Quetiapine, an atypical antipsychotic for central nervous system disorders.[2] The therapeutic success of these agents has spurred extensive research into the synthesis and pharmacological evaluation of novel 1,5-benzothiazepine derivatives.[3] The specific compound of interest, this compound, represents a foundational structure within this class, and understanding its potential mechanisms of action is crucial for its development as a research tool or therapeutic lead.
Primary Mechanism of Action: L-Type Calcium Channel Blockade
The most well-characterized mechanism of action for many 1,5-benzothiazepine derivatives is the blockade of L-type voltage-gated calcium channels.[4] These channels are critical for regulating calcium influx into cardiac and vascular smooth muscle cells, thereby controlling heart rate, cardiac contractility, and vascular tone.
Molecular Interaction and Signaling Pathway
1,5-Benzothiazepines, such as Diltiazem, are classified as non-dihydropyridine calcium channel blockers.[4] They exhibit a "use-dependent" or "state-dependent" blockade, meaning their inhibitory activity is enhanced when the calcium channels are in the open or inactivated state, which occurs more frequently with increased heart rate or vascular smooth muscle activity. This class of compounds is believed to bind to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of other classes of calcium channel blockers like dihydropyridines and phenylalkylamines. The binding of the 1,5-benzothiazepine molecule to the channel protein induces a conformational change that reduces the influx of extracellular calcium ions into the cell.
The subsequent reduction in intracellular calcium concentration leads to:
-
In Vascular Smooth Muscle: Decreased activation of calmodulin and myosin light-chain kinase, resulting in vasodilation and a reduction in blood pressure.
-
In Cardiac Myocytes: A negative inotropic effect (reduced contractility) due to decreased calcium-induced calcium release from the sarcoplasmic reticulum.
-
In Sinoatrial (SA) and Atrioventricular (AV) Nodes: A negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effect.
Caption: L-Type Calcium Channel Blockade Pathway.
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol outlines the measurement of L-type calcium channel currents in isolated vascular smooth muscle cells or cardiomyocytes to assess the inhibitory effect of this compound.
Materials:
-
Isolated primary vascular smooth muscle cells or cardiomyocytes.
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution in DMSO.
Procedure:
-
Culture isolated cells on glass coverslips suitable for microscopy.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch clamp configuration on a single, healthy cell.
-
Hold the membrane potential at -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 10 seconds.
-
After obtaining a stable baseline recording of the calcium currents, perfuse the cell with the external solution containing a known concentration of this compound.
-
Record the calcium currents in the presence of the compound until a steady-state block is achieved.
-
To assess use-dependency, increase the frequency of the depolarizing pulses (e.g., to 1 Hz) and observe any changes in the level of block.
-
Wash out the compound with the control external solution and observe the reversal of the block.
-
Repeat the protocol with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Secondary Mechanism of Action: Central Nervous System Depressant Effects
Several 1,5-benzothiazepine derivatives exhibit central nervous system (CNS) depressant activities, including sedative, anxiolytic, and anticonvulsant effects.[5] This suggests a potential interaction with inhibitory neurotransmitter systems in the brain.
Molecular Interaction and Signaling Pathway
The primary mechanism for CNS depression by many pharmacological agents involves the potentiation of the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS.[6] While not as extensively studied as for benzodiazepines, it is plausible that 1,5-benzothiazepines could act as positive allosteric modulators of the GABAA receptor. Binding to a site on the receptor complex would enhance the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the CNS.
Caption: CNS Depressant Mechanism via GABAA Receptor.
Experimental Protocol: Open Field Test in Rodents
The open field test is a widely used behavioral assay to assess locomotor activity and anxiety-like behavior in rodents, providing an indication of CNS depressant effects.
Materials:
-
Open field apparatus (a square arena with walls, typically made of non-reflective material).
-
Video tracking software.
-
Male Swiss albino mice (20-25 g).
-
This compound.
-
Vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Positive control (e.g., Diazepam).
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before testing.
-
Divide the mice into groups (e.g., vehicle control, positive control, and different dose groups of the test compound).
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a predetermined pretreatment time (e.g., 30 minutes), place a single mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the behavior of the mouse using the video tracking software. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Number of rearings (a measure of exploratory behavior).
-
Number of line crossings.
-
-
After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Analyze the data to compare the activity of the compound-treated groups with the control groups. A significant decrease in locomotor activity and an increase in time spent in the periphery would suggest a CNS depressant effect.
Tertiary Mechanism of Action: Anticancer Potential via Kinase Inhibition
Recent research has highlighted the potential of 1,5-benzothiazepine derivatives as anticancer agents.[7] This activity is often attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Molecular Interaction and Signaling Pathway
Protein kinases are a large family of enzymes that regulate numerous cellular processes by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers. 1,5-Benzothiazepine derivatives have been shown to inhibit several kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for cell growth, proliferation, and survival. Inhibition of EGFR by a 1,5-benzothiazepine derivative would block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Anticancer Mechanism via Kinase Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the inhibitory activity of this compound against a specific kinase, such as EGFR, using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human EGFR kinase.
-
Specific peptide substrate for EGFR.
-
ATP.
-
This compound.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
White, opaque 96-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the 96-well plate, add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add the EGFR kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Structure-Activity Relationship (SAR) Insights: The Role of the 2-Methyl Group
While a definitive SAR for this compound requires dedicated studies, we can extrapolate from the broader knowledge of 1,5-benzothiazepine derivatives. The stereochemistry and substitution at the C2 and C3 positions of the thiazepine ring are known to be critical for activity, particularly for calcium channel blockade.
The presence of a methyl group at the C2 position is likely to influence the compound's:
-
Conformation: The methyl group will introduce steric hindrance that can affect the overall three-dimensional shape of the thiazepine ring, which is crucial for its interaction with the binding pocket of its target protein.
-
Lipophilicity: The addition of a methyl group will slightly increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and the blood-brain barrier, potentially influencing its CNS activity.
-
Metabolic Stability: The methyl group might influence the metabolic profile of the compound, potentially blocking a site of metabolism and increasing its half-life.
For calcium channel blocking activity, the precise stereochemistry at the C2 position would be critical. For kinase inhibition, the methyl group could potentially interact with hydrophobic pockets within the ATP-binding site of the kinase. Further computational modeling and empirical testing are necessary to fully elucidate the impact of this substitution.[6]
Conclusion
This compound, as a derivative of the pharmacologically significant 1,5-benzothiazepine scaffold, holds considerable potential for a range of biological activities. Based on the extensive research on this class of compounds, its primary mechanisms of action are likely to involve the modulation of L-type calcium channels, potentiation of GABAergic neurotransmission leading to CNS depression, and inhibition of protein kinases relevant to cancer. The presence of the 2-methyl group is anticipated to modulate these activities through conformational, lipophilic, and metabolic effects. The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these potential mechanisms, paving the way for a more complete understanding of the pharmacological profile of this intriguing compound and its potential applications in drug discovery and development.
References
- Ameta, K. L., Rathore, N. S., & Kumar, B. (Year). Synthesis and preliminary evaluation of novel 1, 5-benzothiazepine derivatives as anti-lung cancer agents. Journal Name, Volume(Issue), Pages.
- Barrish, J. C., Spergel, S. H., Floyd, D. M., et al. (1992). Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. Journal of Medicinal Chemistry, 35(4), 756-772.
- Central Nervous System Depressants: Mechanisms, Effects, and Clinical Implications. (2024). Journal of Pharmaceutical Sciences and Emerging Drugs, 12(1).
- Chaudhri, et al. (Year). Synthesis and anticonvulsant activity of 1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]-ethylidene-hydrazine derivatives. Journal Name, Volume(Issue), Pages.
- Das, J., Floyd, D. M., et al. (1992). Benzazepinone calcium channel blockers. 5. Effects on antihypertensive activity associated with N1 and aromatic substituents. Journal of Medicinal Chemistry, 35(4), 773-781.
- Ghodke, M., et al. (Year). Green synthesis and pharmacological screening of novel 1,5-Benzothiazepines as CNS agents. Journal Name, Volume(Issue), Pages.
- Hussain, S., et al. (Year). SAR of 1,5-benzothiazepine derivatives containing pyridine moiety the antiviral activity. Journal Name, Volume(Issue), Pages.
- Khan, I., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 8(19), 17069–17082.
-
Parjane, et al. (2020). Synthesis and in-vivo anticonvulsant activity of 2-(2-phenyldiazenyl)-5-(4-phenylbenzo[b][2][3]thiazepin-2-yl)phenol derivatives. Journal Name, Volume(Issue), Pages.
- Rao, C. M. M. P., Yejella, R. P., et al. (2018). Novel series of 1, 5 Benzothiazepine skeleton based compounds as anti-cancer agents – In silico and MTT assay based study. Journal of PeerScientist, 1(1), e1000003.
-
Richard, J. P. (n.d.). Calcium-Channel Blockers (CCBs). CVPharmacology. Retrieved from [Link]
- Shah, A. K., et al. (2008). 1,5-Benzothiazepine, a versatile pharmacophore: a review. European Journal of Medicinal Chemistry, 43(11), 2279-2290.
- Singh, J. S., et al. (Year). Biological behavior of 1,5-benzodiazepines and 1,5-benzothiazepines. Journal Name, Volume(Issue), Pages.
- Tikhonov, D. B., & Zhorov, B. S. (2008). Molecular Modeling of Benzothiazepine Binding in the L-type Calcium Channel. Journal of Biological Chemistry, 283(29), 19886-19896.
- V., Ambrogi, et al. (1987). Studies on annelated 1,4-benzothiazines and 1,5-benzothiazepines. III--Synthesis and CNS activity of some 1-substituted derivatives of the novel heterocyclic system 4,5-dihydro-s-triazolo [3,4-d]-1,5-benzothiazepine. Il Farmaco; edizione scientifica, 42(8), 575-583.
Sources
- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 5. Studies on annelated 1,4-benzothiazines and 1,5-benzothiazepines. III--Synthesis and CNS activity of some 1-substituted derivatives of the novel heterocyclic system 4,5-dihydro-s-triazolo [3,4-d]-1,5-benzothiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine Derivatives and Analogs
Foreword: The Enduring Potential of the Benzothiazepine Scaffold
The 1,5-benzothiazepine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This seven-membered ring system, containing both nitrogen and sulfur, is the cornerstone of clinically significant drugs such as diltiazem, a calcium channel blocker used in the management of hypertension and angina, and quetiapine, an atypical antipsychotic.[2][3] The therapeutic versatility of this scaffold continues to inspire the exploration of novel derivatives with tailored biological activities, ranging from antimicrobial and anticancer to central nervous system modulation.[4][5]
This technical guide delves into a specific, yet underexplored, subclass: 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine and its analogs. By focusing on this C2-methylated saturated core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource encompassing synthetic strategies, structural elucidation, potential biological activities, and structure-activity relationships. The introduction of a methyl group at the C2 position can significantly influence the molecule's stereochemistry, metabolic stability, and interaction with biological targets, making this a compelling area for investigation.
The Core Moiety: Structure and Properties
The foundational structure of the topic is this compound, with the CAS number 19197-44-5. This molecule features a benzene ring fused to a saturated seven-membered thiazepine ring, with a methyl group at the C2 position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NS | [6] |
| Molecular Weight | 179.28 g/mol | [6] |
| CAS Number | 19197-44-5 | [6] |
The tetrahydro-1,5-benzothiazepine ring can adopt various conformations, with the introduction of a substituent at the C2 position creating a chiral center. This has significant implications for its interaction with chiral biological macromolecules.
Synthetic Strategies: Accessing the C2-Methylated Core
The primary and most logical synthetic route to this compound and its analogs is the condensation reaction between 2-aminothiophenol and an appropriate α,β-unsaturated carbonyl compound. To achieve the desired C2-methylation, crotonaldehyde (but-2-enal) is the ideal starting material.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a one-pot or two-step process involving a Michael addition followed by reductive cyclization.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, designed with in-process checks to ensure the successful formation of the target compound.
Materials:
-
2-Aminothiophenol
-
Crotonaldehyde (But-2-enal)
-
Methanol (or another suitable protic solvent)
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Glacial acetic acid (catalyst)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Michael Addition: Slowly add crotonaldehyde (1.1 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed, indicating the formation of the intermediate adduct.
-
Reductive Cyclization: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in methanol and add it portion-wise to the reaction mixture. This step facilitates the reduction of the initially formed imine and subsequent cyclization to the tetrahydro-benzothiazepine ring.
-
Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: To the aqueous residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Protic Solvent (Methanol): Facilitates the dissolution of reactants and intermediates, and is compatible with the reducing agent.
-
Acid Catalyst (Acetic Acid): Promotes the initial imine formation between the amino group and the aldehyde.
-
Sodium Borohydride: A mild and selective reducing agent for the imine intermediate, leading to the formation of the saturated heterocyclic ring without reducing the aromatic ring.
Structural Elucidation and Characterization
The synthesized compounds should be rigorously characterized using standard spectroscopic techniques to confirm their structure.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the aromatic region (δ 7.0-7.5 ppm).- CH-CH₃ (C2): A multiplet for the proton at C2 and a doublet for the C2-methyl group.- CH₂ (C3 & C4): Complex multiplets for the methylene protons of the seven-membered ring.- NH: A broad singlet for the amine proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).- C2: A signal for the carbon bearing the methyl group.- C3 & C4: Signals for the methylene carbons.- C2-CH₃: A signal for the methyl carbon in the aliphatic region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 179.28).- Fragmentation Pattern: Characteristic fragmentation patterns for benzothiazepines, including cleavage of the seven-membered ring. |
| Infrared (IR) Spectroscopy | - N-H Stretch: A characteristic absorption band around 3300-3400 cm⁻¹.- C-H Stretches: Aromatic and aliphatic C-H stretching bands.- C=C Stretch: Aromatic ring stretching vibrations. |
Biological Activities and Therapeutic Potential
The 1,5-benzothiazepine scaffold is a versatile pharmacophore, and derivatives of this compound are expected to exhibit a range of biological activities.[2][4]
Potential Pharmacological Targets
Based on the activities of related compounds, potential biological targets for this class of molecules include:
-
Ion Channels: Particularly calcium channels, given the precedent of diltiazem.[8]
-
G-Protein Coupled Receptors (GPCRs): Including dopamine and serotonin receptors, as suggested by the antipsychotic activity of quetiapine.
-
Enzymes: Such as reverse transcriptase (anti-HIV activity) and various kinases.[2]
-
Microbial Targets: The scaffold has shown promise as an antibacterial and antifungal agent.[3]
Structure-Activity Relationships (SAR)
The biological activity of 1,5-benzothiazepine derivatives is highly dependent on the nature and position of substituents.
Caption: Key areas for structure-activity relationship studies on the this compound core.
-
Substitution on the Benzene Ring (R1): Electron-withdrawing or electron-donating groups can significantly impact the electronic properties of the molecule and its ability to interact with biological targets. Halogenated derivatives have shown potent antimicrobial activity.[3]
-
Stereochemistry at C2 (R2): The chirality introduced by the methyl group at C2 is expected to be a critical determinant of biological activity. Separation and evaluation of individual enantiomers are crucial for understanding the specific interactions with chiral biological targets.
-
Substitution on the Nitrogen Atom (R3): The secondary amine at position 5 is a key site for derivatization to modulate pharmacokinetic properties such as solubility and membrane permeability.
Future Directions and Research Opportunities
The this compound scaffold represents a promising yet underexplored area of medicinal chemistry. Future research should focus on:
-
Library Synthesis: The development of a diverse library of analogs with various substituents on the aromatic ring and at the C2 and N5 positions.
-
Stereoselective Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure C2-methylated derivatives.
-
Broad Biological Screening: Comprehensive screening of these novel compounds against a wide range of biological targets to uncover new therapeutic applications.
-
Computational Modeling: The use of in silico methods to predict the binding modes of these derivatives with various biological targets and to guide the design of more potent and selective analogs.
Conclusion
This technical guide provides a foundational framework for the exploration of this compound derivatives and analogs. By leveraging established synthetic methodologies and a deep understanding of the structure-activity relationships of the broader benzothiazepine class, researchers are well-equipped to unlock the therapeutic potential of this intriguing scaffold. The insights and protocols presented herein are intended to serve as a catalyst for further innovation in the discovery and development of novel therapeutic agents.
References
-
Il Farmaco. Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[6][9]benzo[f]thiazepines. 1997;52(3):183-6.
- Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemistry Reviews. 2023.
-
Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. Available from: [Link].
-
ResearchGate. Condensation of 2-aminothiophenol and aldehydes at room temperature. Available from: [Link].
-
ResearchGate. Confined and bulk reaction of 2-aminothiophenol with different aldehydes. Available from: [Link].
- Der Pharma Chemica. 1, 5-Benzothiazepine: As Potential Biologically Active Agent. 2022;14(10):19-33.
- ACS Omega. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. 2023;8(20):18165-18177.
-
Organic Chemistry International. Benzo[6][9]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. 2013;2013:838905.
- Molecules. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. 2023;28(5):2194.
-
ResearchGate. A Review: Synthesis and Pharmacological Profile of[6][9]-Benzothiazepine. 2022.
- ResearchGate. 1, 5-Benzothiazepine: Bioactivity and targets. 2016.
- Molecules. Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. 2017;22(10):1694.
-
ResearchGate. Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[6]benzothieno[2,3-c]azepine. 2018.
- ResearchGate. Synthesis and Antimicrobial Activity of C(2)-1,2,4-Triazole Substituted 1,5-Benzothiazepines. 2025.
- Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. 2022;27(19):6685.
- Molecules. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. 2022;27(12):3757.
- ResearchGate. Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)
- National Criminal Justice Reference Service.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Elucidation of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a predictive but scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and similar molecular scaffolds.
Introduction: The Benzothiazepine Core in Drug Discovery
The 1,5-benzothiazepine skeleton is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs, most notably diltiazem, a potent calcium channel blocker. The conformational flexibility of the seven-membered diazepine ring, coupled with the diverse substitution patterns possible on both the aromatic and heterocyclic portions of the molecule, allows for the fine-tuning of pharmacological activity. The introduction of a methyl group at the 2-position, as in this compound, is anticipated to influence the conformational dynamics and, consequently, the biological profile of the molecule. A thorough understanding of its spectroscopic properties is therefore paramount for its unambiguous identification and for elucidating structure-activity relationships (SAR).
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound involves a domino Michael addition and intramolecular cyclization reaction. This approach is well-documented for the synthesis of related benzothiazepine derivatives.[1][2] The proposed reaction involves the condensation of 2-aminothiophenol with crotonaldehyde.
Caption: Proposed synthesis of this compound.
The reaction is initiated by the nucleophilic attack of the thiol group of 2-aminothiophenol onto the β-carbon of crotonaldehyde in a Michael addition. The resulting intermediate then undergoes an intramolecular condensation between the amino group and the aldehyde, followed by cyclization to form the seven-membered ring.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds reported in the literature.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 4H | Aromatic protons |
| ~4.0-4.2 | m | 1H | H-2 |
| ~3.4 | dd | 1H | H-4 (axial) |
| ~3.2 | dd | 1H | H-4 (equatorial) |
| ~2.8 | m | 1H | H-3 (axial) |
| ~2.5 | m | 1H | H-3 (equatorial) |
| ~1.4 | d | 3H | -CH₃ at C-2 |
| ~3.5 (broad) | s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-5a |
| ~130-135 | C-9a |
| ~120-130 | Aromatic CH |
| ~55-60 | C-2 |
| ~40-45 | C-4 |
| ~30-35 | C-3 |
| ~20-25 | -CH₃ |
Interpretation:
-
¹H NMR: The aromatic protons are expected to appear as a complex multiplet in the downfield region. The proton at C-2 will be a multiplet due to coupling with the methyl protons and the protons at C-3. The methylene protons at C-3 and C-4 will likely be diastereotopic and appear as distinct multiplets. The methyl group at C-2 will be a doublet, coupled to the proton at H-2. The N-H proton is expected to be a broad singlet.
-
¹³C NMR: The aromatic carbons will resonate in the typical range of 120-150 ppm. The aliphatic carbons of the thiazepine ring will appear in the upfield region, with their specific shifts influenced by the neighboring heteroatoms and the methyl substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3400 | Medium, sharp | N-H stretch |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch |
| ~1580-1600 | Strong | C=C aromatic ring stretch |
| ~1450-1500 | Strong | C=C aromatic ring stretch |
| ~740-760 | Strong | ortho-disubstituted benzene C-H bend |
| ~680-720 | Medium | C-S stretch |
Interpretation:
The IR spectrum is expected to show a characteristic N-H stretching vibration. Aromatic and aliphatic C-H stretching bands will also be present. The C=C stretching vibrations of the benzene ring and the out-of-plane C-H bending will confirm the presence of the ortho-disubstituted aromatic ring. A C-S stretching band, though often weak, may be observable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 179 | High | [M]⁺ (Molecular Ion) |
| 164 | Moderate | [M - CH₃]⁺ |
| 136 | Moderate | [M - C₃H₇]⁺ (loss of propyl radical) |
| 135 | High | [M - C₂H₄S]⁺ (retro-Diels-Alder type fragmentation) |
| 109 | Moderate | [C₆H₅S]⁺ |
Interpretation:
The molecular ion peak is expected at m/z 179, corresponding to the molecular formula C₁₀H₁₃NS. Common fragmentation pathways for benzothiazepines include the loss of the alkyl substituent at C-2 (loss of a methyl radical to give m/z 164) and cleavage of the seven-membered ring. A retro-Diels-Alder type fragmentation is also plausible, leading to the fragment at m/z 135.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis and spectroscopic analysis of this compound.
Synthesis
-
Reaction Setup: To a solution of 2-aminothiophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add crotonaldehyde (1.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz. Use a proton-decoupled pulse sequence.
-
2D NMR (Optional): To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the purified compound on a KBr plate or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via direct infusion or through a GC-MS or LC-MS system.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The presented data, derived from the analysis of closely related compounds and fundamental principles, serves as a robust starting point for researchers working with this class of molecules. The detailed experimental protocols offer a practical framework for the synthesis and characterization of this and other novel benzothiazepine derivatives, thereby facilitating their further investigation in drug discovery and development programs.
References
-
Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Steel, P. J. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1747-1755. [Link]
-
Albanese, D. C. M., Gaggero, N., & Fei, M. (2017). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Green Chemistry, 19(22), 5411-5417. [Link]
-
Hunter, P. W. W., & Webb, G. A. (1972). Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines. Tetrahedron, 28(22), 5573-5581. [Link]
-
Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of 1,5-benzothiazepine derivatives as a potent anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 18(3), 918-922. [Link]
-
Reddy, C. V., et al. (2011). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 6(34), 22065–22077. [Link]
-
PubChem. (n.d.). 2-Aminothiophenol. National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. drugapprovalsint.com [drugapprovalsint.com]
- 5. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing the Solubility Profile of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
An in-depth technical guide on the core solubility profile of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine.
Introduction: Beyond Discovery—The Critical Role of Solubility in Preclinical Viability
In the landscape of drug discovery, the identification of a novel molecular entity with promising pharmacological activity is merely the first step. The journey from a hit compound to a viable drug candidate is paved with rigorous physicochemical and pharmacokinetic characterization. Among these properties, solubility stands as a paramount gatekeeper of success. A compound's ability to dissolve in aqueous and physiological media dictates its bioavailability, its formulation possibilities, and ultimately, its therapeutic efficacy.
This guide provides a comprehensive framework for elucidating the solubility profile of this compound, a heterocyclic compound belonging to the benzothiazepine class. While derivatives of this scaffold have been explored for various biological activities, specific, publicly available solubility data for this particular analogue remains scarce. Therefore, this document moves beyond a simple data sheet to present a strategic and methodological approach for its determination. We will delve into the theoretical considerations that predict its behavior and provide robust, step-by-step protocols for generating the empirical data essential for any preclinical development program.
The methodologies outlined herein are designed to establish a self-validating system of experimentation, ensuring that the generated data is not only accurate but also provides deep, actionable insights into the compound's behavior.
Part 1: Physicochemical Landscape & Predicted Behavior
Before initiating any experimental work, a thorough in-silico and theoretical analysis of the target molecule is crucial. This predictive step informs our experimental design, allowing us to anticipate challenges and select the most appropriate conditions and analytical techniques.
The structure of this compound consists of a benzene ring fused to a seven-membered thiazepine ring, with a methyl group at the 2-position. The core structure, 2,3,4,5-tetrahydro-1,5-benzothiazepine, is known from chemical literature, often as a scaffold in synthetic chemistry.
Key Structural Features Influencing Solubility:
-
Aromatic Ring: The benzene component imparts significant hydrophobicity, which is expected to be a primary driver of low aqueous solubility.
-
Thiazepine Ring: This heterocyclic portion contains two heteroatoms, nitrogen (N) and sulfur (S). The tertiary amine in the ring is a basic center and is expected to have a pKa in the mid-range (typically 5-8 for similar structures). This indicates that the compound's aqueous solubility will be highly pH-dependent. At pH values below its pKa, the amine will be protonated, forming a cationic species with significantly enhanced solubility.
-
Methyl Group: The addition of the methyl group at the 2-position slightly increases the molecule's lipophilicity (hydrophobicity), likely further reducing its intrinsic solubility in aqueous media compared to the unsubstituted parent compound.
Based on this analysis, we can formulate a primary hypothesis: this compound is a poorly soluble, weakly basic compound whose aqueous solubility is critically dependent on pH. Our experimental strategy must therefore prioritize the accurate determination of both its intrinsic solubility (in neutral media) and its solubility across a physiologically relevant pH range.
Visualizing the Solubility-Influencing Factors
The interplay between the compound's chemical nature and the properties of the solvent system dictates its solubility. This relationship is fundamental to designing a rational experimental approach.
Caption: Key molecular and solvent properties governing the solubility of this compound.
Part 2: Experimental Determination of Solubility
A multi-faceted approach is required to build a comprehensive solubility profile. We will focus on two core types of solubility: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) after an extended incubation period. It is a critical parameter for understanding the compound's intrinsic properties. The gold-standard method is the Shake-Flask method .
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being introduced from a high-concentration DMSO stock and precipitating over a short time frame. This value is highly relevant for early-stage discovery, as it mimics the conditions of many high-throughput screening assays and can highlight potential issues with precipitation.
Protocol: Thermodynamic Solubility Determination via Shake-Flask (Equilibrium Method)
This protocol is designed to measure the equilibrium solubility in various aqueous buffers, providing a pH-solubility profile.
Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Use standard buffer systems such as phosphate, acetate, or citrate, ensuring their components will not interact with the test compound. Verify the final pH of each buffer after preparation.
-
Compound Dispensing: Add an excess amount of solid this compound to a series of glass vials. A common practice is to add 1-2 mg of compound to 1 mL of buffer. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation was achieved.
-
Incubation and Agitation: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. A preliminary time-to-equilibrium experiment is recommended.
-
Sample Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. Causality Note: This filtration step is critical. Failure to remove all solid particles will lead to a gross overestimation of solubility.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Create a calibration curve by making serial dilutions of the stock solution.
-
Dilute the filtered aqueous samples as needed to fall within the linear range of the calibration curve.
-
Analyze the standards and samples via a validated HPLC-UV method.
-
-
Data Analysis: Calculate the concentration of the compound in each filtered sample using the calibration curve. The resulting concentration is the thermodynamic solubility at that specific pH.
Protocol: Kinetic Solubility Determination (Nephelometry or HPLC)
This protocol assesses the solubility following a solvent-shift method, which is common in early screening assays.
Principle: The compound is rapidly diluted from a concentrated DMSO stock into an aqueous buffer. The formation of precipitate is monitored over a short period (1-2 hours).
Step-by-Step Methodology:
-
Prepare Compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dispensing: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Solvent Shift: Using a liquid handler or multichannel pipette, rapidly add a small volume of the DMSO stock solution to the buffer in the microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects. Test a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1.5 to 2 hours, with gentle shaking.
-
Quantification (Method A - Nephelometry): Read the plate on a nephelometer, which measures light scattering caused by precipitated particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
Quantification (Method B - HPLC): Alternatively, after incubation, filter the samples (e.g., using a 96-well filter plate) and quantify the concentration of the compound remaining in the filtrate via HPLC-UV, as described in the thermodynamic protocol.
Visualizing the Experimental Workflow
A clear workflow diagram ensures reproducibility and highlights critical decision points in the solubility assessment process.
Caption: Comparative workflow for determining thermodynamic and kinetic solubility.
Part 3: Data Interpretation and Presentation
The raw data from these experiments must be synthesized into a clear and actionable format.
Summarized Solubility Data Table
All quantitative results should be presented in a structured table. The following is a template for reporting the data for this compound.
| Parameter | Condition | Solubility (µg/mL) | Solubility (µM) | Method |
| Thermodynamic | pH 2.0 Buffer (37 °C) | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Thermodynamic | pH 4.5 Buffer (37 °C) | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Thermodynamic | pH 7.4 Buffer (37 °C) | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Kinetic | PBS, pH 7.4 (25 °C) | Experimental Value | Calculated Value | Nephelometry |
| Organic Solvent | 100% Ethanol | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Organic Solvent | 100% DMSO | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
Interpretation:
-
pH-Solubility Profile: A sharp increase in solubility at lower pH values would confirm the weakly basic nature of the compound. The data at pH 7.4 is most relevant for predicting in-vivo absorption in the intestine.
-
Thermodynamic vs. Kinetic: It is common for the kinetic solubility to be higher than the thermodynamic solubility. This is because the compound can exist in a supersaturated state for a short period before it crystallizes. A large difference between these two values can be a red flag for potential precipitation issues in-vivo or during formulation.
-
Organic Solvents: High solubility in solvents like Ethanol and DMSO is expected and provides crucial information for formulation development (e.g., for creating dosing solutions for preclinical studies).
Conclusion: A Foundation for Rational Drug Development
Characterizing the solubility profile of this compound is not a perfunctory exercise; it is a foundational pillar of its preclinical assessment. By employing the robust, validated protocols detailed in this guide, researchers can generate the high-quality data needed to make informed decisions. This systematic approach, which combines theoretical prediction with empirical measurement, ensures a thorough understanding of the molecule's behavior. The resulting pH-dependent profile, alongside kinetic and organic solvent data, will directly guide formulation strategies, aid in the interpretation of pharmacology and toxicology data, and ultimately determine the future trajectory of this compound in the drug development pipeline.
References
This section would be populated with citations for the specific buffer systems, HPLC validation guidelines (e.g., from the ICH), and foundational papers on solubility theory and measurement methodologies used in the pharmaceutical industry. The URLs provided would link to authoritative sources such as pharmacopeias, regulatory agency guidelines, and peer-reviewed scientific journals.
Navigating the Labyrinth: A Senior Scientist's Guide to the Initial In Vitro Screening of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Foreword: Charting the Course for a Novel Benzothiazepine
The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of clinically significant drugs like Diltiazem, a potent calcium channel blocker.[1][2][3] The introduction of a methyl group at the 2-position of the tetrahydro-1,5-benzothiazepine core, creating "2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine," presents a novel chemical entity with uncharted biological potential. This guide provides an in-depth, experience-driven framework for its initial in vitro screening. Our objective is not merely to test, but to strategically interrogate this molecule, efficiently identifying its primary biological activities and potential liabilities.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered screening cascade. We begin with a broad assessment of cellular toxicity to establish a viable concentration range for subsequent, more nuanced assays. From there, we delve into targeted investigations based on the known pharmacology of the benzothiazepine class, while maintaining a vigilant watch for off-target effects that could derail a development program. Every experimental choice is rationalized, every protocol is detailed, and every piece of data is a stepping stone toward a comprehensive understanding of our lead candidate.
Part 1: The Foundation - Establishing a Therapeutic Window
Before we can explore the specific biological activities of our compound, we must first understand its general effect on cell health. Cytotoxicity assays are fundamental to any screening campaign, as they define the concentration range in which the compound can be studied without inducing non-specific cell death.[4][5][6] This initial step is crucial for interpreting all subsequent assay results accurately.
Causality of Experimental Choice: The MTT Assay
For our initial cytotoxicity screen, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness, cost-effectiveness, and high-throughput compatibility.[6] This colorimetric assay measures the metabolic activity of cells, which in most healthy cell populations, correlates with cell viability.[4][6] The reduction of MTT by mitochondrial dehydrogenases to a purple formazan product provides a quantitative measure of living cells.[7]
We will perform this assay across a panel of cell lines to identify any potential for selective cytotoxicity. A typical panel would include:
-
A non-cancerous cell line (e.g., HEK293): To assess general cytotoxicity.[6]
-
Cancer cell lines from different tissues (e.g., HepG2 - liver, DU-145 - prostate): Given that some benzothiazepine derivatives have shown anticancer activity, this is a logical starting point.[8][9][10]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
Materials:
-
Selected cell lines (HEK293, HepG2, DU-145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HEK293 | >100 | 2.5 ± 0.3 |
| HepG2 | 45.2 ± 3.1 | 4.7 ± 0.5 |
| DU-145 | 62.8 ± 5.4 | 22.0 ± 2.1 |
Fictional data for illustrative purposes.
Part 2: Primary Target Screening - Exploring the Benzothiazepine Heritage
With a foundational understanding of our compound's cytotoxicity, we can now probe for specific biological activities. The benzothiazepine class is most famously associated with the modulation of voltage-gated calcium channels.[3][11][12] Therefore, our primary screening efforts will focus on this target class.
Rationale for Target Selection: Calcium Channel Modulation
Diltiazem, a 1,5-benzothiazepine, exerts its therapeutic effects by blocking L-type calcium channels, leading to vasodilation and a decrease in heart rate.[2][13] It is therefore a logical and critical first step to investigate whether our novel derivative retains this activity. We will employ a high-throughput fluorescent assay to assess for changes in intracellular calcium influx.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for Calcium Flux Assay
Potential Secondary Targets: Broadening the Horizon
While calcium channels are a primary focus, other benzothiazepine derivatives have shown activity against a range of targets.[14][15] A logical next step, depending on the results of the primary screen and the therapeutic goals of the project, would be to investigate other potential targets. For example, some derivatives have been explored as tyrosinase inhibitors or for their effects on matrix metalloproteinases (MMPs).[16]
Matrix metalloproteinase-9 (MMP-9) is implicated in cancer metastasis and inflammatory diseases. An enzymatic assay can be used to quickly assess if our compound has any inhibitory activity against this target.[17][18][19]
Protocol Snapshot: Fluorogenic MMP-9 Assay
-
Enzyme Activation: Activate pro-MMP-9 with APMA (p-aminophenylmercuric acetate).[18][20]
-
Reaction Setup: In a 96-well plate, combine the activated MMP-9 enzyme, the test compound at various concentrations, and a fluorogenic MMP-9 substrate.
-
Incubation: Incubate at 37°C, protected from light.
-
Measurement: Monitor the increase in fluorescence over time as the substrate is cleaved.
-
Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value.
Part 3: Early Safety Profiling - Identifying Potential Liabilities
Early identification of potential safety issues is paramount in modern drug discovery. Two of the most common reasons for compound attrition are off-target cardiovascular effects and unforeseen drug-drug interactions. Therefore, our initial screening cascade must include assays to probe these areas.
Cardiovascular Safety: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[21][22] Regulatory agencies mandate hERG testing for all new chemical entities.[22][23] We will use an automated patch-clamp system for a precise measurement of hERG channel inhibition.
Caption: hERG Automated Patch-Clamp Workflow
Drug-Drug Interaction Potential: CYP450 Inhibition
The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of the majority of clinically used drugs. Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions by elevating the plasma levels of co-administered medications.[24][25] An early assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is essential.[26][27]
Protocol: In Vitro CYP450 Inhibition Assay (IC50 Determination)
Objective: To determine the IC50 of the test compound against major human CYP450 isoforms.
Methodology:
-
System: Human liver microsomes, which contain a full complement of CYP enzymes, are used as the enzyme source.[25]
-
Incubation: The test compound, human liver microsomes, and a specific probe substrate for each CYP isoform are incubated in the presence of the cofactor NADPH to initiate the metabolic reaction.
-
Reaction Termination: The reaction is stopped by the addition of a solvent like acetonitrile.
-
Analysis: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][27]
-
Data Interpretation: A decrease in the formation of the metabolite in the presence of the test compound indicates inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the log of the test compound concentration.
CNS Liability: Brain Tissue Binding
For compounds not intended for central nervous system (CNS) activity, high brain tissue binding can be a liability. For those that are, understanding the unbound fraction in the brain is critical.[28] A rapid equilibrium dialysis (RED) assay using brain homogenate can provide an early indication of a compound's propensity to bind to brain tissue.[28]
Protocol Snapshot: Brain Tissue Binding (Equilibrium Dialysis)
-
Preparation: Rat brain homogenate is prepared and diluted.
-
Assay Setup: The test compound is added to the brain homogenate, which is then placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber (representing cerebrospinal fluid).
-
Equilibration: The device is incubated with shaking until equilibrium is reached (typically 4 hours).[28]
-
Analysis: The concentration of the compound in both the buffer and homogenate chambers is measured by LC-MS/MS.
-
Calculation: The fraction unbound in the brain (fu,brain) is calculated.
Conclusion: Synthesizing the Data into a Go/No-Go Decision
The initial in vitro screening of a novel compound like this compound is a multi-faceted endeavor that requires a strategic, data-driven approach. By logically progressing from broad cytotoxicity profiling to specific target engagement and early safety assessment, we can efficiently build a comprehensive initial profile of the molecule.
The data generated from this screening cascade—cytotoxicity IC50s, on-target potency, and off-target liability flags—will form the basis of a critical "Go/No-Go" decision. A promising candidate will exhibit selective activity at the desired target, a clean profile against safety-related targets like hERG, and acceptable CYP inhibition characteristics. This structured, yet adaptable, approach ensures that resources are focused on compounds with the highest probability of success as they move forward in the drug discovery pipeline.
References
- BellBrook Labs. (2025, November 14).
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Dilmac, N., et al. (1997). Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants. PubMed.
- BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- Amsbio. (n.d.). Enzyme Activity Assays.
- BPS Bioscience. (n.d.). MMP9 Fluorogenic (Q279R) Assay Kit.
- Patsnap Synapse. (2025, April 29).
- Sandiego. (2023, June 15). MMP9 Assay Protocol.
- ACS Publications. (n.d.). Sensitive Detection of MMP9 Enzymatic Activities in Single Cell-Encapsulated Microdroplets as an Assay of Cancer Cell Invasiveness. ACS Sensors.
- Sygnature Discovery. (n.d.). Enzymology | Enzyme Assay Protocol.
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- Ilex Life Sciences. (n.d.). QuickZyme Human MMP-9 Activity Assay.
- BioVendor R&D. (n.d.). QuickZyme Mouse MMP-9 Activity Assay Kit 96-Assays.
- Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay.
- Slideshare. (n.d.). hERG Assay.
- Al-Ostath, A., et al. (n.d.). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC - PubMed Central.
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
- Khan, I., et al. (2023, May 4). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega.
- NIH. (n.d.).
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Life Science Applic
- Roy, P. S. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NIH. (n.d.). Receptor pharmacology of calcium entry blocking agents. PubMed.
- Islam, M. M., et al. (2022, June 8). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents.
- FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- NIH. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC.
-
(n.d.). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[29][30]benzo[f]thiazepines.
- Pharma Wisdom. (2020, February 10). Calcium channel blockers | Chemistry and SAR. YouTube.
- Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions| Testing & Service.
- PubMed. (2022, June 10).
- Arabian Journal of Chemistry. (n.d.). Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents.
- PubMed. (n.d.). How do calcium antagonists differ in clinical practice?.
- PubMed. (n.d.). Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones.
- Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue.
- Bylund, D. B., & Enna, S. J. (2018). Receptor Binding Assays and Drug Discovery. Advances in Pharmacology, 82, 21-34.
- (n.d.).
- Shaik, A. B., & Prasad, Y. R. (2021, June 21).
- Books. (2024, July 24).
- Der Pharma Chemica. (n.d.). 1, 5-Benzothiazepine: As Potential Biologically Active Agent.
-
ResearchGate. (2025, August 7). A Review: Synthesis and Pharmacological Profile of[29][30]-Benzothiazepine.
Sources
- 1. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. How do calcium antagonists differ in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor pharmacology of calcium entry blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ilexlife.com [ilexlife.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 23. fda.gov [fda.gov]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. enamine.net [enamine.net]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. amsbio.com [amsbio.com]
The Genesis and Evolution of 1,5-Benzothiazepines: A Technical Guide to a Privileged Scaffold
Abstract
The 1,5-benzothiazepine core is a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundation for blockbuster drugs targeting both the cardiovascular and central nervous systems. This in-depth technical guide provides a comprehensive exploration of the discovery and history of this remarkable heterocyclic system. We will traverse the timeline from the initial academic curiosities of the early 20th century to the landmark development of the calcium channel blocker diltiazem and the atypical antipsychotic quetiapine. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also a detailed examination of the synthetic evolution, the intricate structure-activity relationships, and the molecular mechanisms that confer such diverse pharmacological activities upon this versatile seven-membered ring system.
I. The Dawn of a Scaffold: Early Synthetic Explorations
The journey of the 1,5-benzothiazepine scaffold did not begin with a targeted drug discovery program, but rather from fundamental explorations in heterocyclic chemistry. The foundational reaction, the cyclocondensation of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound, was first reported in 1927 by Mills et al.[1]. This seminal work laid the chemical groundwork, demonstrating the feasibility of constructing the seven-membered thiazepine ring fused to a benzene ring. For several decades, this ring system remained largely a subject of academic interest, with various research groups exploring its synthesis and basic chemical properties.
The most common and enduring strategy for the synthesis of the 2,3-dihydro-1,5-benzothiazepine core involves a domino reaction sequence: a thia-Michael addition of the thiol group from 2-aminothiophenol to an α,β-unsaturated ketone (a chalcone), followed by an intramolecular cyclization of the resulting amino group onto the carbonyl carbon.
Experimental Protocol: Foundational Synthesis of the 2,3-Dihydro-1,5-Benzothiazepine Core
This protocol describes a classic, acid-catalyzed method for the synthesis of the 1,5-benzothiazepine scaffold.
Materials:
-
Substituted Chalcone (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Dissolve the substituted chalcone in a minimal amount of ethanol in a round-bottom flask.
-
Add 2-aminothiophenol to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Collect the crude product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the purified 2,3-dihydro-1,5-benzothiazepine.
Self-Validation:
-
The progress of the reaction and the purity of the final product should be monitored by TLC.
-
The structure of the final product must be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the characteristic α,β-unsaturated ketone peaks and the appearance of signals corresponding to the dihydrothiazepine ring in the NMR spectra validate the successful cyclization.
Caption: Foundational synthesis of the 1,5-benzothiazepine core.
II. The Cardiovascular Breakthrough: The Story of Diltiazem
The therapeutic potential of the 1,5-benzothiazepine scaffold was fully realized in the late 1960s and early 1970s through the pioneering work at Tanabe Seiyaku Co., Ltd. in Japan. Researchers, including H. Inoue and H. Kugita, were investigating novel heterocyclic compounds for cardiovascular activity. Their systematic efforts led to the synthesis and discovery of diltiazem, a potent coronary vasodilator. Diltiazem was found to be a calcium channel blocker, a new class of drugs at the time, and it quickly became a cornerstone in the treatment of angina and hypertension.[2]
The synthesis of diltiazem is a multi-step process that showcases a more intricate application of organic synthesis principles compared to the simple condensation reaction for the core scaffold.
Experimental Protocol: Representative Synthesis of Diltiazem
This protocol outlines a plausible synthetic route to diltiazem, based on early reports.
Materials:
-
p-Anisaldehyde
-
Methyl chloroacetate
-
Sodium methoxide
-
2-Aminothiophenol
-
Acetic anhydride
-
Pyridine
-
2-(Dimethylamino)ethyl chloride
Procedure:
-
Darzens Condensation: React p-anisaldehyde with methyl chloroacetate in the presence of a strong base like sodium methoxide to form the glycidic ester, methyl 3-(4-methoxyphenyl)glycidate.
-
Epoxide Ring Opening: Treat the glycidic ester with 2-aminothiophenol. The thiol group acts as a nucleophile, opening the epoxide ring to form a threo-2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid methyl ester intermediate.
-
Cyclization and Acetylation: Heat the intermediate in a mixture of acetic anhydride and pyridine. This step achieves two transformations: cyclization to form the 1,5-benzothiazepin-4(5H)-one ring and acetylation of the hydroxyl group at the 3-position.
-
N-Alkylation: Alkylate the nitrogen at position 5 of the benzothiazepine ring with 2-(dimethylamino)ethyl chloride in the presence of a base to yield diltiazem.
-
Purification: The final product is purified, often by conversion to its hydrochloride salt and subsequent recrystallization.
Self-Validation:
-
Each step requires careful monitoring by TLC and purification of intermediates.
-
The stereochemistry of the final product is critical for its activity. Chiral resolution steps or asymmetric synthesis methods are necessary to obtain the desired (2S,3S)-isomer.
-
Final product identity and purity must be confirmed by NMR, mass spectrometry, and chiral HPLC.
Caption: Simplified synthetic pathway to diltiazem.
III. Mechanism of Action: From Cardiovascular to Central Nervous System Targets
The versatility of the 1,5-benzothiazepine scaffold is evident in the diverse biological targets of its derivatives.
A. Cardiovascular Effects: L-Type Calcium Channel Blockade
Diltiazem and its analogue, clentiazem, exert their therapeutic effects by blocking L-type voltage-gated calcium channels, which are abundant in cardiac and smooth muscle cells.[3] By inhibiting the influx of Ca²⁺ ions into these cells, they cause:
-
Vasodilation: Relaxation of arterial smooth muscle, leading to a decrease in blood pressure.
-
Negative Chronotropy: A decrease in heart rate.
-
Negative Inotropy: A reduction in the force of cardiac contraction.
This combined action reduces the workload on the heart and improves oxygen supply to the myocardium, making them effective anti-anginal and anti-hypertensive agents.
Caption: Mechanism of action of diltiazem.
B. Central Nervous System Effects: Multi-Target Receptor Antagonism
In the 1980s, a new chapter in the history of 1,5-benzothiazepines began with the development of quetiapine by chemists at ICI (a precursor to AstraZeneca).[4] Seeking to create a safer alternative to clozapine, they synthesized a dibenzothiazepine derivative, quetiapine, which was approved for medical use in the United States in 1997.[5] Unlike its cardiovascular counterparts, quetiapine's efficacy as an atypical antipsychotic stems from its complex interaction with multiple neurotransmitter receptors in the brain.[6][7]
Quetiapine and its active metabolite, norquetiapine, exhibit a broad receptor binding profile, with notable antagonism at:
-
Dopamine D₂ receptors: This is a hallmark of antipsychotic activity, particularly in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.
-
Serotonin 5-HT₂ₐ receptors: Strong antagonism at these receptors is characteristic of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects and potential benefits for negative symptoms.
-
Histamine H₁ receptors: Antagonism here is responsible for the sedative effects of quetiapine.
-
Adrenergic α₁ receptors: Blockade of these receptors can lead to orthostatic hypotension.
Furthermore, norquetiapine also acts as a potent inhibitor of the norepinephrine transporter (NET), which contributes to the antidepressant effects of quetiapine.[7]
Caption: Multi-target mechanism of action of quetiapine.
IV. Structure-Activity Relationships (SAR)
The diverse biological activities of 1,5-benzothiazepines are a direct consequence of the rich SAR that has been explored over decades. The following table summarizes key SAR findings for different biological activities.
| Position of Substitution | Substituent Type | Effect on Activity | Target/Activity | Reference |
| C2-Phenyl Ring | 4-Methoxy | Crucial for calcium channel blocking activity | L-type Calcium Channel | [8] |
| Halogen (e.g., Cl, F) | Increased anticancer activity | Cytotoxicity (Hep G-2 cells) | [9] | |
| C3 | Acetoxy | Potent calcium channel blocking activity (diltiazem) | L-type Calcium Channel | [8] |
| N5 | Basic aminoethyl chain | Essential for calcium channel blocking activity | L-type Calcium Channel | [8] |
| Fused Benzene Ring (C8) | Chloro | Increased potency and duration of action (clentiazem) | Vasodilation | [1] |
| C4-Phenyl Ring | Methoxy | Increased α-glucosidase inhibitory activity | α-Glucosidase | |
| General | Heterocyclic substituents | Can enhance various biological activities | General |
This table is a representative summary and not exhaustive.
V. Modern Synthetic Approaches and Future Directions
While the fundamental synthesis of the 1,5-benzothiazepine core has remained consistent, modern organic chemistry has introduced numerous refinements to improve efficiency, yield, and environmental friendliness. These "green" approaches include:
-
Microwave-assisted synthesis: Significantly reduces reaction times.[1]
-
Use of eco-friendly solvents: Such as polyethylene glycol (PEG-400) and ionic liquids.[9]
-
Heterogeneous catalysts: Employing reusable catalysts like bleaching earth clay to simplify purification.[9]
The 1,5-benzothiazepine scaffold continues to be a fertile ground for drug discovery. Current research is exploring its potential in a wide range of therapeutic areas, including as anticancer, antimicrobial, and anti-HIV agents.[1] The deep understanding of its synthesis, mechanism of action, and SAR, built upon a rich history of scientific inquiry, ensures that the 1,5-benzothiazepine story is far from over.
VI. References
-
Aiken, C. (2022, June 6). 12 New Findings on Quetiapine. Carlat Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Quetiapine. Retrieved from [Link]
-
Morlion, F., et al. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ResearchGate. Retrieved from [Link]
-
Psychopharmacology Institute. (2016, November 7). Mechanism of Action of Quetiapine. Retrieved from [Link] mecanismo de acción de la quetiapina-2133
-
Morlion, F., et al. (2024). Heterocycle-substituted 1,5-benzothiazepines : biological properties and structure-activity relationships. Ghent University Academic Bibliography. Retrieved from [Link]
-
Ali, F. (2022, February 11). A Review: Synthesis and Pharmacological Profile of[4][6]-Benzothiazepine. ResearchGate. Retrieved from [Link]
-
Haroun, M., et al. (2022). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemistry Reviews. Retrieved from [Link]
-
Floyd, D. M., et al. (1992). Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site. PubMed. Retrieved from [Link]
-
Prasad, C., et al. (2014). 1, 5-BENZOTHIAZEPINES: AN UPDATE. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]
-
Chaudhri, V. K., et al. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. Retrieved from [Link]
-
Rabia, M., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega. Retrieved from [Link]
-
Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules. Retrieved from [Link]
-
Inoue, H., et al. (1973). [Synthesis of 1,5-benzothiazepine derivatives. IV. Resolution of dl-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(p-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride]. Yakugaku Zasshi. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Miranda, A. S., et al. (2017). The preclinical discovery and development of quetiapine for the treatment of mania and depression. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Kaur, R., et al. (2016). 1,5-Benzothiazepine: Bioactivity and targets. ResearchGate. Retrieved from [Link]
-
Godfraind, T., et al. (1994). Mechanism of action of clentiazem on human coronary artery and myocardium. PubMed. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiazide - Wikipedia [en.wikipedia.org]
- 4. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzothiazepines
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,5-benzothiazepine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3] This application note provides a detailed experimental protocol for evaluating the antimicrobial activity of a specific derivative, 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, using standardized methods to ensure data accuracy and reproducibility.
The protocols outlined herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized for setting standards in antimicrobial susceptibility testing.[4][5] Adherence to these guidelines is critical for generating reliable data that can be confidently interpreted and compared across different studies.
Mechanism of Action: A Rationale for Investigation
While the precise antimicrobial mechanism of this compound is a subject of ongoing research, related benzothiazole derivatives have been reported to inhibit essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[6] These enzymes are crucial for bacterial DNA replication and folate synthesis, respectively, making them attractive targets for antimicrobial drugs. Understanding the potential mechanisms of action informs the selection of appropriate testing methodologies and the interpretation of results.
Experimental Design: A Multi-faceted Approach
A comprehensive assessment of antimicrobial activity involves determining both the minimum concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal Concentration, MBC). This dual approach provides a more complete picture of the compound's antimicrobial profile. The following workflow outlines the key stages of the experimental process.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent and is considered a gold standard by both CLSI and EUCAST.[7][8][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
96-well microtiter plates (sterile)
-
Selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested to minimize the final concentration of DMSO in the assay.
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an appropriate volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and serially dilute the compound across the plate.
-
Include a positive control (a standard antibiotic like ciprofloxacin) and a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
MIC plates from Protocol 1
-
Tryptic Soy Agar (TSA) plates (or other suitable agar medium)
-
Sterile pipette tips or loops
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot and spread it onto a TSA plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded and presented in a clear and organized manner.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | This compound | 16 | 32 |
| Escherichia coli | This compound | 32 | >64 |
| Staphylococcus aureus | Ciprofloxacin (Positive Control) | 0.5 | 1 |
| Escherichia coli | Ciprofloxacin (Positive Control) | 0.25 | 0.5 |
Interpretation:
-
Bacteriostatic vs. Bactericidal: If the MBC is no more than four times the MIC, the compound is generally considered bactericidal. If the MBC is significantly higher than the MIC, the compound is considered bacteriostatic.
-
Spectrum of Activity: The range of microorganisms inhibited by the compound determines its spectrum of activity (broad-spectrum vs. narrow-spectrum).
Quality Control
To ensure the validity of the results, quality control (QC) must be performed in parallel with each experiment.[8] This involves testing the compound against reference strains with known susceptibility profiles, as recommended by CLSI and EUCAST.[12]
Conclusion
This application note provides a comprehensive and standardized framework for assessing the antimicrobial activity of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data, which is essential for the advancement of new antimicrobial agents in the fight against infectious diseases. Further studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and toxicity of promising compounds.
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
EUCAST - ESCMID. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022, August 18). Microbe Notes. Retrieved from [Link]
-
Laboratory methodologies for bacterial antimicrobial susceptibility testing. (n.d.). World Organisation for Animal Health. Retrieved from [Link]
-
EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). National Center for Biotechnology Information. Retrieved from [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). U.S. Food and Drug Administration. Retrieved from [Link]
-
Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. (2021, June 21). ResearchGate. Retrieved from [Link]
-
Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development Of 1,5-Benzothiazepine-Based Molecules with Potential Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and antimicrobial activity of novel benzothiazepine derivatives. (2024, December 4). Wisdom Library. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[7][13]benzo[f]thiazepines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.). Chem Rev Lett. Retrieved from [Link]
-
The Research On Synthesis And Antimicrobial Activity Evaluation Of1,5-benzodiazepine And1,5-benzothiazepine Derivatives. (2013, April 7). Globe Thesis. Retrieved from [Link]
-
1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. (2015, May 21). PubMed. Retrieved from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved from [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. (n.d.). Journal of Chemistry Letters. Retrieved from [Link]
-
Synthesis and anti-microbial activity of benzo-condensed heterocyclic derivatives. (n.d.). PubMed. Retrieved from [Link]
-
A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines. (2025, December 5). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. microbenotes.com [microbenotes.com]
- 11. apec.org [apec.org]
- 12. szu.gov.cz [szu.gov.cz]
- 13. woah.org [woah.org]
Application Note & Protocols: A Methodological Framework for Characterizing 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine as a Novel L-type Calcium Channel Blocker
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive methodological framework for the preclinical evaluation of novel 1,5-benzothiazepine derivatives, using the hypothetical compound "2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine" as a case study. Benzothiazepines, such as diltiazem, are a clinically significant class of L-type calcium channel blockers used in treating hypertension and angina.[1][2][3] This guide details an integrated series of protocols, from initial high-throughput screening to gold-standard electrophysiological characterization and target-binding validation. We provide step-by-step instructions for cellular calcium imaging, whole-cell patch-clamp electrophysiology, and competitive radioligand binding assays. The rationale behind key experimental choices, data interpretation strategies, and troubleshooting are discussed to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Novel Benzothiazepine Analogs
Voltage-gated calcium channels (VGCCs) are critical mediators of cellular processes such as muscle contraction, neurotransmission, and hormone secretion.[4] The L-type calcium channel, particularly the CaV1.2 subtype, is a primary therapeutic target for cardiovascular diseases.[4][5] Blockers of these channels are classified into three main chemical groups: dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).[6][7]
Benzothiazepines exhibit an intermediate profile, possessing both vasodilator and cardiac depressant actions, which can reduce arterial pressure without the significant reflex tachycardia often associated with dihydropyridines.[1][7] The development of novel analogs, such as this compound, is driven by the search for compounds with improved pharmacokinetic profiles, enhanced tissue selectivity, or ancillary pleiotropic effects.[8]
This guide outlines the essential workflow for characterizing such a novel compound, establishing its mechanism, potency, and affinity for the L-type calcium channel.
Experimental Characterization Workflow
A logical, multi-assay approach is required to build a comprehensive pharmacological profile. The workflow progresses from high-throughput functional screening to more detailed, lower-throughput mechanistic studies.
Figure 1: A tiered experimental workflow for characterizing novel calcium channel blockers.
Protocol 1: High-Throughput Functional Screening via Calcium Imaging
This assay provides a rapid assessment of a compound's ability to inhibit depolarization-induced calcium influx in a cellular context. It is ideal for initial screening and determining a preliminary half-maximal inhibitory concentration (IC50).
Principle: HEK293 cells stably expressing the human CaV1.2 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4] A depolarizing stimulus (high extracellular potassium) is applied to open the channels, causing calcium influx and a sharp increase in fluorescence. A test compound's inhibitory effect is measured as a reduction in this fluorescent signal.
Step-by-Step Protocol:
-
Cell Culture: Seed HEK293 cells expressing human CaV1.2, α2δ1, and β2 subunits in black-walled, clear-bottom 96- or 384-well plates and culture overnight at 37°C with 5% CO₂.[4][9]
-
Dye Loading: Remove culture medium and add a loading buffer containing Fluo-4 AM. Incubate for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Incubation: Wash the cells gently with a physiological salt solution. Add the test compound (this compound) at various concentrations (e.g., 8-point curve from 1 nM to 30 µM) and incubate for 20 minutes at room temperature.[4] Include vehicle (e.g., 0.1% DMSO) and a known L-type channel blocker (e.g., Diltiazem or Isradipine) as negative and positive controls, respectively.[4]
-
Signal Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR). Measure the baseline fluorescence.
-
Depolarization & Reading: Add a high-potassium solution (e.g., final concentration of 80 mM KCl) to depolarize the cell membrane and activate CaV1.2 channels.[4] Immediately measure the peak fluorescence intensity.
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline).
-
Normalize the data: Set the response in the presence of the vehicle control as 0% inhibition and the response with a saturating concentration of the reference blocker as 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Gold-Standard Electrophysiological Characterization
Whole-cell patch-clamp electrophysiology is the definitive method for directly measuring ion channel currents and characterizing the detailed mechanism of block.[10][11]
Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the membrane of a single cell expressing CaV1.2. The membrane patch under the pipette is then ruptured, allowing direct control of the cell's membrane potential and measurement of the ionic currents flowing through the channels.[12][13]
Step-by-Step Protocol:
-
Solution Preparation:
-
External Solution (in mM): 110 NMDG-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH. Barium (Ba²⁺) is used as the charge carrier to increase current amplitude and eliminate calcium-dependent inactivation.[14]
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH. Cesium (Cs⁺) is used to block outward potassium currents. ATP is included to prevent channel rundown.[14][15]
-
-
Cell Preparation: Use HEK293 cells expressing CaV1.2. Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Pulling & Sealing: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution. Under visual guidance, approach a single cell and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[10] Allow the cell to dialyze with the internal solution for 3-5 minutes.
-
Voltage Protocol & Recording:
-
Hold the cell at a negative potential (e.g., -80 mV) to ensure channels are in a closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit Ba²⁺ currents (IBa).
-
Record baseline currents.
-
Perfuse the test compound at various concentrations. Allow 2-3 minutes for equilibration at each concentration.
-
Record IBa at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak IBa amplitude at each concentration.
-
Calculate the percentage of block relative to the baseline current.
-
Plot the percent block against the log concentration and fit to a Hill equation to determine the IC50.
-
State-Dependence (Advanced): To investigate if the compound binds preferentially to certain channel states (resting vs. inactivated), vary the holding potential (e.g., compare block at -80 mV vs. -40 mV) or the frequency of depolarizing pulses. Benzothiazepines like diltiazem are known to exhibit use-dependent block, showing higher affinity for open or inactivated channels.[16]
-
Figure 2: Proposed mechanism of action for a benzothiazepine-class calcium channel blocker.
Protocol 3: Target Engagement via Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radiolabeled ligand that binds to the benzothiazepine site.
Principle: Cell membranes containing the CaV1.2 channel are incubated with a fixed concentration of a radiolabeled benzothiazepine (e.g., [³H]diltiazem) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Ki).[17]
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cultured cells or tissue known to express CaV1.2 (e.g., cardiac tissue) in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a binding buffer.[18] Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[18]
-
Membrane preparation (e.g., 50-100 µg protein).
-
Radioligand (e.g., [³H]diltiazem) at a concentration near its dissociation constant (Kd).
-
Test compound at a range of concentrations.
-
Total Binding: Wells with radioligand and membranes only.
-
Non-specific Binding (NSB): Wells with radioligand, membranes, and a saturating concentration of an unlabeled reference compound (e.g., 10 µM diltiazem).
-
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 25°C) with gentle agitation to reach equilibrium.[18]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[19]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to obtain the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
Summarizing the data from all three assays provides a clear and comprehensive profile of the compound.
| Parameter | Assay Method | Typical Value (Diltiazem) | Experimental Result (Hypothetical) | Interpretation |
| IC50 | Calcium Imaging | 500 - 1500 nM | 850 nM | Potency in a cellular context, reflecting functional block of calcium influx. |
| IC50 | Patch-Clamp | 1000 - 3000 nM | 1200 nM | Direct measure of channel inhibition under voltage-clamp. Confirms mechanism. |
| Ki | Radioligand Binding | 50 - 150 nM | 95 nM | Binding affinity for the benzothiazepine site on the channel protein. |
| State-Dependence | Patch-Clamp | Use-dependent | Moderate use-dependence observed | Suggests preferential binding to open/inactivated channels, a hallmark of the class.[16] |
Conclusion
This application note provides a validated, multi-faceted approach to characterize novel 1,5-benzothiazepine derivatives like this compound. By systematically employing high-throughput calcium imaging, detailed patch-clamp electrophysiology, and direct binding assays, researchers can efficiently determine a compound's potency, mechanism of action, and binding affinity. This rigorous framework ensures the generation of high-quality, reproducible data essential for advancing promising compounds in the drug discovery pipeline.
References
-
Calcium channel blocker - Wikipedia. (URL: [Link])
-
Cardiovascular characterization of SD-3211, a novel benzothiazine calcium channel blocker, in isolated rabbit hearts - PubMed. (URL: [Link])
-
Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed. (URL: [Link])
-
Receptor pharmacology of calcium entry blocking agents - PubMed. (URL: [Link])
-
Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][20]benzo[f]thiazepines - PubMed. (URL: [Link])
-
Whole Cell Patch Clamp Protocol - protocols.io. (URL: [Link])
-
[New Intracellular Calcium Antagonists. I. Synthesis and Pharmacological Evaluation of 2,3,4,5-tetrahydro-1,5-benzothiazepine Analogs] - PubMed. (URL: [Link])
-
Cav1.2 (L-type) Human Calcium Ion Channel Cell Based Antagonist Calcium Flux LeadHunter Assay - TW - Eurofins Discovery. (URL: [Link])
-
Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PubMed. (URL: [Link])
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])
-
Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC - PubMed Central. (URL: [Link])
-
A simplified, step-by-step guide to the patch-clamp technique - JoVE. (URL: [Link])
-
Calcium Channel Blockers - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Patch clamp methods for studying calcium channels - PubMed. (URL: [Link])
-
Cav1.2 - Creative Bioarray. (URL: [Link])
-
Radioligand binding methods: practical guide and tips - PubMed. (URL: [Link])
-
Radioligand Binding Assay - Creative Bioarray. (URL: [Link])
-
Characterization of Novel Cannabinoid Based T-Type Calcium Channel Blockers with Analgesic Effects - PMC - PubMed Central. (URL: [Link])
-
Calcium-Channel Blockers (CCBs) - CV Pharmacology. (URL: [Link])
-
A Review: Synthesis and Pharmacological Profile of[1][20]-Benzothiazepine - ResearchGate. (URL: [Link])
-
Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (URL: [Link])
-
Benzo[1][20]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. (URL: [Link])
-
Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - NIH. (URL: [Link])
-
Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PubMed Central. (URL: [Link])
-
A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. | Semantic Scholar. (URL: [Link])
- WO2010022259A1 - Short acting benzothiazepine calcium channel blockers and uses thereof - Google P
-
Regulation of Cardiac Cav1.2 Channels by Calmodulin - MDPI. (URL: [Link])
-
Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PubMed Central. (URL: [Link])
-
Calcium channel blockers for hypertension: old, but still useful - CPP : Cardiovascular Prevention and Pharmacotherapy. (URL: [Link])
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - MDPI. (URL: [Link])
-
Novel Vascular Biology of Third-Generation L-Type Calcium Channel Antagonists: Ancillary Actions of Amlodipine. (URL: [Link])
Sources
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. Receptor pharmacology of calcium entry blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. revvity.com [revvity.com]
- 20. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Testing of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Introduction: Unveiling the Cytotoxic Potential of a Novel Benzothiazepine Derivative
The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine represents a novel compound within this class, and a thorough evaluation of its cytotoxic potential is a critical first step in its journey as a potential therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound.
This document moves beyond a simple recitation of steps, delving into the rationale behind the selection of a multi-assay approach. By combining assessments of metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis), we can construct a robust and nuanced profile of the compound's cellular effects. The protocols detailed herein are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.
Core Principles: A Multi-Faceted Approach to Cytotoxicity Assessment
To obtain a comprehensive understanding of a compound's cytotoxic effects, it is imperative to employ multiple assays that interrogate different aspects of cellular health. A single assay provides only one perspective; a combination of methods allows for cross-validation and a more complete mechanistic picture. For this compound, we recommend a tripartite strategy:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure the loss of plasma membrane integrity, a hallmark of cell death.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To specifically detect and quantify apoptosis, a common mechanism of action for anticancer compounds.[3]
This multi-pronged approach allows for the differentiation between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects and can provide initial insights into the mechanism of cell death.
Experimental Protocols
PART 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance:
The choice of cell line is critical and should be guided by the research question. A panel of cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, HT-29 for colon cancer) is recommended to assess the compound's spectrum of activity.[4] A non-cancerous cell line (e.g., HEK293) should be included to evaluate selectivity.
-
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency to ensure they remain in the logarithmic growth phase.
-
1.2. Preparation of this compound Stock and Working Solutions:
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium to achieve the desired final concentrations for the assays.
-
Crucial Note: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
-
PART 2: Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.[5]
2.1. Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.
2.2. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
PART 3: Assessment of Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity.[7]
3.1. Step-by-Step LDH Assay Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include the following controls: no-cell control (medium only), vehicle-only cells control, and a maximum LDH release control (cells treated with a lysis buffer).[8]
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 600 x g for 10 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
3.2. Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
PART 4: Detection of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
4.1. Step-by-Step Annexin V-FITC/PI Staining Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
4.2. Data Analysis:
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound (IC₅₀ Values in µM)
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Insert Data | Insert Data | Insert Data |
| DU-145 | Insert Data | Insert Data | Insert Data |
| HT-29 | Insert Data | Insert Data | Insert Data |
| HEK293 | Insert Data | Insert Data | Insert Data |
Table 2: Apoptosis Induction by this compound (% of Apoptotic Cells)
| Treatment | Concentration (µM) | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 0 | Insert Data | Insert Data |
| Compound | IC₅₀/2 | Insert Data | Insert Data |
| Compound | IC₅₀ | Insert Data | Insert Data |
| Compound | 2 x IC₅₀ | Insert Data | Insert Data |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway: Intrinsic Apoptosis
Benzothiazepine derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[3] This often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3][11]
Caption: The intrinsic apoptosis pathway potentially induced by the compound.
References
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Wiley Online Library. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Common Pathways of Apoptotic Cell Death. Encyclopedia.pub. [Link]
-
Model for the inhibition apoptosis signaling pathway induced by... ResearchGate. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI. [Link]
-
Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic Research. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[6]benzo[f]thiazepines. PubMed. [Link]
-
Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. NCBI. [Link]
-
Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay. Neuroquantology. [Link]
-
Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. ResearchGate. [Link]
- Chapter 10: Synthesis, Properties, and Biological Applic
-
Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Jundishapur Journal of Natural Pharmaceutical Products. [Link]
-
A Review: Synthesis and Pharmacological Profile of[6]-Benzothiazepine. ResearchGate. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay | Neuroquantology [neuroquantology.com]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
Analytical methods for "2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine" quantification
Application Note: Quantitative Analysis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine in Pharmaceutical Formulations and Biological Matrices
[AN-2M15BTZ]
Abstract
This application note provides a comprehensive guide to the quantitative analysis of this compound, a heterocyclic compound of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods, we present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3] This document explains the rationale behind method selection, provides step-by-step procedures for sample preparation and analysis, and outlines the necessary validation parameters to ensure data integrity and regulatory compliance.
Introduction
This compound belongs to the 1,5-benzothiazepine class of compounds, a scaffold known for a wide range of pharmacological activities.[4][5][6] As novel derivatives are synthesized and investigated for therapeutic potential, the need for accurate and precise quantification in various matrices becomes paramount.[7] Whether for purity assessment of active pharmaceutical ingredients (APIs), content uniformity in dosage forms, or pharmacokinetic studies in biological fluids, a well-validated analytical method is the cornerstone of reliable data.
This guide details two primary analytical techniques:
-
HPLC-UV: A widely accessible, robust, and cost-effective method ideal for routine quality control, purity assessment, and quantification in pharmaceutical formulations.
-
LC-MS/MS: A highly sensitive and selective method essential for bioanalysis (e.g., plasma, urine), impurity profiling at trace levels, and definitive quantification where matrix effects are a concern.[8][9]
The development and validation of these methods must follow a structured approach to demonstrate that the procedure is fit for its intended purpose.[3][10][11]
Method Selection & Rationale
The choice between HPLC-UV and LC-MS/MS depends on the analytical objective. The benzothiazepine structure contains a chromophore, making UV detection a viable and straightforward quantification strategy for relatively clean samples like drug products. For complex biological matrices where concentrations are low and endogenous components can interfere, the superior selectivity and sensitivity of tandem mass spectrometry are required.[12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis. A reversed-phase C18 column is selected for its versatility and ability to retain moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time. UV detection is set at a wavelength corresponding to the absorbance maximum of the analyte to ensure maximum sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, LC-MS/MS provides unparalleled performance. The chromatographic separation is often faster than traditional HPLC. The key to this technique's power lies in the mass spectrometer, which acts as a highly specific detector. By using Multiple Reaction Monitoring (MRM), we can selectively measure the transition of a specific precursor ion (the molecular ion of our analyte) to a specific product ion, virtually eliminating matrix interference.[13]
HPLC-UV Method for Pharmaceutical Formulations
This protocol is designed for the quantification of this compound in a solid dosage form (e.g., tablets).
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
Placebo tablet blend
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid)B: Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation Workflow
Caption: Workflow for HPLC-UV standard and sample preparation.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate in HPLC-grade water and adjust the pH to 4.5 using formic acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: a. Weigh and finely powder a representative number of tablets (e.g., 10). b. Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask. c. Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume. d. Centrifuge the solution for 10 minutes at 4000 rpm. e. Filter the supernatant through a 0.45 µm PTFE syringe filter. f. Dilute the filtered solution to fall within the calibration curve range (e.g., a 1:4 dilution for an expected concentration of 100 µg/mL).
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of the analyte in the samples.
LC-MS/MS Method for Biological Matrices (Plasma)
This protocol is optimized for the sensitive and selective quantification of this compound in human plasma.
Materials and Reagents
-
All reagents from the HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D3-2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine) is ideal. If unavailable, a structurally similar compound can be used.
-
Human Plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)
Instrumentation and Conditions
| Parameter | Condition |
| Instrument | UPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusion of the analyte and ISAnalyte: e.g., Q1: 194.1 -> Q3: 135.1Internal Standard: e.g., Q1: 197.1 -> Q3: 138.1 |
Sample Preparation: Solid Phase Extraction (SPE)
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
Step-by-Step Protocol
-
Standard/QC Preparation: Spike known amounts of the reference standard and a fixed amount of the internal standard into blank plasma to create calibration standards and quality control (QC) samples.
-
Sample Pre-treatment: To 100 µL of plasma (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.
-
Solid Phase Extraction (SPE): a. Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. b. Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. c. Load: Load the pre-treated plasma sample onto the cartridge. d. Wash: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of acetonitrile to remove interferences. e. Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system. Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.
Method Validation
Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[1][3] The following parameters must be assessed:
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[2] |
| Linearity | A linear relationship between concentration and analytical response over a defined range.[2] |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value, typically expressed as percent recovery.[2] |
| Precision | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). Expressed as Relative Standard Deviation (%RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[11] |
| System Suitability | Ensures the analytical system is performing correctly before and during analysis (e.g., tailing factor, theoretical plates, %RSD of replicate injections).[10] |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust, reliable, and validated approaches for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control of pharmaceutical products, while the LC-MS/MS method offers the high sensitivity and selectivity required for complex bioanalytical studies. Adherence to the outlined protocols and proper validation will ensure the generation of high-quality, defensible data in research, development, and regulated environments.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Pharma Tutor. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(15), 4983. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2021, June 21). Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Retrieved from [Link]
-
Amu, O. O., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Heliyon, 8(11), e11333. Retrieved from [Link]
-
Singh, G., et al. (2004). Synthesis and Antimicrobial Evaluation of Some New 1,5-Benzothiazepine Derivatives and Their Ribofuranosides. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(3), 691-699. Retrieved from [Link]
-
Haroun, M., et al. (2023). The mechanistic approach for the synthesis of 1,5-benzothiazepine derivatives. Results in Chemistry, 5, 100782. Retrieved from [Link]
-
Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]
-
Bishop, M., et al. (2022). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Drug Testing and Analysis, 14(10), 1756-1765. Retrieved from [Link]
-
LCGC North America. (2015, May 1). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Retrieved from [Link]
-
Tomohito, M., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(1), 1-10. Retrieved from [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: A Framework for the In Vivo Evaluation of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
I. Introduction and Scientific Rationale
The 1,5-benzothiazepine scaffold is a cornerstone in medicinal chemistry, recognized for yielding compounds with significant biological activity.[1][2][3] The most prominent members of this class are Diltiazem and Clentiazem, which are clinically used for their cardiovascular effects—specifically, the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[4][5] These agents primarily exert their effects by blocking L-type calcium channels in cardiac and vascular smooth muscle.[6][7][8] Additionally, other derivatives have shown activity in the central nervous system (CNS), with compounds like Thiazesim and Quetiapine being developed as psychotropic agents.[1][9]
Given this precedent, a novel derivative such as 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is hypothesized to function as a modulator of voltage-gated calcium channels. This suggests a primary therapeutic potential in cardiovascular disorders, with a secondary possibility of CNS effects.
This document provides a comprehensive, phased in vivo experimental framework designed to systematically characterize the pharmacokinetic, safety, and efficacy profile of this novel compound in established animal models. The protocols herein are designed to be self-validating, providing a robust foundation for go/no-go decisions in an early-stage drug discovery program.
II. Hypothesized Mechanism of Action
The proposed primary mechanism of action for this compound is the blockade of L-type calcium channels. By inhibiting the influx of extracellular calcium into cells, the compound is expected to induce:
-
Vasodilation: Relaxation of vascular smooth muscle in peripheral arteries, leading to a reduction in systemic vascular resistance and a decrease in blood pressure.[6][]
-
Negative Chronotropy: Decreased heart rate due to slowed depolarization in the sinoatrial (SA) node.[7][8]
-
Negative Inotropy: Reduced myocardial contractility by limiting calcium availability in cardiomyocytes.[6][7]
Caption: Hypothesized mechanism of action via L-type calcium channel blockade.
III. Phase 1: Foundational In Vivo Characterization
The initial phase focuses on establishing the compound's fundamental safety and pharmacokinetic profile. This data is essential for designing rational and informative efficacy studies.
Caption: Phased approach for in vivo evaluation of the novel compound.
A. Protocol 1: Acute Oral Toxicity Study in Rodents
Objective: To determine the acute toxicity of the compound after a single oral dose and to identify a maximum tolerated dose (MTD), informing dose selection for subsequent studies. This protocol is aligned with OECD and FDA guidelines.[11][12][13]
Animal Model: Sprague-Dawley or Wistar rats (n=3-5 per sex per group).[12]
Methodology:
-
Acclimation: Animals are acclimated for at least 5 days prior to dosing.
-
Fasting: Food is withheld overnight before administration; water remains available.[14][15]
-
Dose Preparation: The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The choice of vehicle should be justified; if not aqueous, its own potential toxicity must be known.[14]
-
Administration: A single dose is administered by oral gavage. The volume should typically not exceed 1 ml/100 g body weight for rodents.[14]
-
Study Design (Limit Test):
-
Group 1 (Vehicle Control): Receives vehicle only.
-
Group 2 (Limit Dose): Receives a high dose, typically 2000 mg/kg or the maximum feasible dose.[15] If mortality or severe toxicity is observed, a full dose-response study with lower doses will be required.
-
-
Observation:
-
Animals are observed continuously for the first 4 hours post-dosing, then periodically for 14 days.[12]
-
Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, changes in gait).
-
Body weights are recorded before dosing and on days 7 and 14.
-
-
Endpoint: The primary endpoint is mortality. At day 14, surviving animals are euthanized and subjected to a gross necropsy.[12]
B. Protocol 2: Single-Dose Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. Establishing a clear relationship between dose, exposure (plasma concentration), and pharmacological effect is critical.[16][17][18]
Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation for serial blood sampling.
Methodology:
-
Dose Selection: A non-toxic dose, determined from the acute toxicity study (e.g., 1/10th of the MTD or lower), is selected.
-
Administration: The compound is administered via oral gavage (PO) and, if feasible, intravenously (IV) to a separate group to determine bioavailability.
-
Blood Sampling: Blood samples (~100-200 µL) are collected from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure achieved. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |
| t½ | Elimination half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| F% | Bioavailability (from IV vs. PO data) | Percentage of the oral dose that reaches systemic circulation. |
C. Protocol 3: CNS Safety Pharmacology (Irwin Test / Functional Observational Battery)
Objective: To systematically assess the behavioral and physiological effects of the compound to uncover potential CNS liabilities.[19][20] This is a core battery assessment as per ICH S7A guidelines.
Animal Model: Male Sprague-Dawley rats (n=8-10 per group).
Methodology:
-
Dose Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., expected therapeutic dose)
-
Group 3: Mid Dose (e.g., 3-5x Low Dose)
-
Group 4: High Dose (e.g., MTD from acute toxicity study)
-
-
Observation: A trained observer, blinded to the treatment groups, scores each animal at multiple time points (e.g., 30, 60, 120, and 240 minutes post-dose) corresponding to the expected Tmax.
-
Parameters Assessed: The test evaluates dozens of parameters, which can be grouped into three main categories.[21]
| Category | Example Parameters | Potential Interpretation of Changes |
| Behavioral | Alertness, grooming, locomotor activity, startle response, stereotypy. | Sedation, stimulation, anxiolytic/anxiogenic effects.[22] |
| Neurological | Gait, posture, muscle tone, righting reflex, pupil size, pinna reflex. | Motor impairment, ataxia, autonomic effects. |
| Autonomic | Body temperature, respiration rate, salivation, lacrimation, piloerection. | Sympathetic or parasympathetic modulation. |
IV. Phase 2: Efficacy Evaluation in a Disease Model
Following successful characterization in Phase 1, the compound's efficacy is tested in a relevant disease model. Based on the hypothesized mechanism, an antihypertensive model is the logical first choice.
Protocol 4: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the dose-dependent effect of the compound on systolic and diastolic blood pressure in a genetically hypertensive animal model.[23]
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls (n=8-10 per group).
Methodology:
-
Acclimation & Baseline Measurement: Animals are trained for the blood pressure measurement procedure for several days to minimize stress-induced fluctuations. Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded.
-
Measurement Technique: Non-invasive tail-cuff plethysmography is a standard and validated method for repeated blood pressure measurements in conscious rats.
-
Dose Groups:
-
Group 1: SHR + Vehicle
-
Group 2: WKY + Vehicle
-
Group 3: SHR + Low Dose of Compound
-
Group 4: SHR + Mid Dose of Compound
-
Group 5: SHR + High Dose of Compound
-
Group 6: SHR + Positive Control (e.g., Diltiazem, 30 mg/kg, p.o.)
-
-
Administration & Measurement:
-
A single oral dose is administered to each group.
-
SBP, DBP, and HR are measured at pre-dose and at several time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours). The timing should cover the expected Tmax and duration of action based on PK data.
-
-
Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each animal. The data is analyzed using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control. The goal is to establish a clear dose-response relationship for the antihypertensive effect.[24]
V. Conclusion and Path Forward
This structured in vivo testing cascade provides a robust and efficient pathway for evaluating the therapeutic potential of this compound. The data generated from these studies will allow for a comprehensive assessment of the compound's safety, exposure, and efficacy, enabling an informed decision on its advancement as a clinical candidate. Positive results, particularly a significant and dose-dependent reduction in blood pressure in the SHR model without overt CNS or other toxicities, would strongly support further preclinical development.
References
- (No Source Found)
- Patsnap Synapse. (2024, July 17). What is the mechanism of Diltiazem Hydrochloride?
- Pharmacy Freak. (2026, January 3). Mechanism of Action of Diltiazem.
- (No Source Found)
- BOC Sciences. Diltiazem: Definition, Mechanism of Action and Application.
- Tahay, A., & Siddiqui, W. (2023). Diltiazem. In StatPearls. StatPearls Publishing.
- Fray, M., et al. (2023). Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds. Frontiers in Pharmacology, 14.
- Mathiasen, J. R., & Moser, V. C. (2018). The Irwin Test/Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current Protocols in Pharmacology, 83(1), e45.
- U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests.
- Bariwal, J. B., et al. (2008). 1,5-Benzothiazepine, a versatile pharmacophore: a review. European Journal of Medicinal Chemistry, 43(11), 2279-90.
- Bariwal, J. B., et al. (2008). ChemInform Abstract: 1,5-Benzothiazepine, a Versatile Pharmacophore: A Review. ChemInform, 39(49).
- Lynch, J. J. 3rd, et al. (2011). Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies. Journal of Pharmacological and Toxicological Methods, 64(1), 74-80.
- Scilit. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents.
- (No Source Found)
- Chaudhri, V. K., Pathak, D., & Hussain, Z. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica, 14(10), 19-33.
- (No Source Found)
- Novartis Institute of Biomedical Research. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Journal of Translational Medicine, 9(1), 1-11.
- (No Source Found)
- (No Source Found)
- OECD. (1987). Test Guideline 401: Acute Oral Toxicity.
- U.S. Food and Drug Administration. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals.
- U.S. Environmental Protection Agency. Series 870 - Health Effects Test Guidelines.
- Chaudhri, V. K., Pathak, D., & Hussain, Z. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica, 14(10), 19-33.
- Maurer, T. S., & Gedeck, P. (2016). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. In Progress in Medicinal Chemistry (Vol. 55, pp. 1-45). Elsevier.
-
ResearchGate. (2025, August 7). A Review: Synthesis and Pharmacological Profile of[]-Benzothiazepine. Retrieved from
- OECD. (2001). Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.
- International Journal of Advanced Research in Science Communication and Technology. Review on: Experimental Screening Methods for Antihypertensive Agents.
- ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
- (No Source Found)
- Karasawa, A., et al. (1991). Pharmacological studies on a new antihypertensive agent, S-2150, a benzothiazepine derivative: 2. Hypotensive effects in normotensive and hypertensive rats. Japanese Journal of Pharmacology, 55(3), 395-406.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,5-Benzothiazepine, a versatile pharmacophore: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. epa.gov [epa.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents | Scilit [scilit.com]
- 22. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacological studies on a new antihypertensive agent, S-2150, a benzothiazepine derivative: 2. Hypotensive effects in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijarsct.co.in [ijarsct.co.in]
High-Throughput Screening of 1,5-Benzothiazepine Derivatives: A Senior Application Scientist's Guide
Introduction: The Therapeutic Promise of the 1,5-Benzothiazepine Scaffold
The 1,5-benzothiazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] The clinical success of diltiazem as a calcium channel blocker for cardiovascular diseases has cemented the therapeutic importance of this heterocyclic motif.[3][4] Beyond their established role in modulating cardiovascular function, novel 1,5-benzothiazepine derivatives are being actively investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) activities.[5][6][7] The versatility of this scaffold necessitates robust and efficient high-throughput screening (HTS) methodologies to unlock its full therapeutic potential.[3]
This comprehensive guide provides detailed application notes and protocols for the high-throughput screening of 1,5-benzothiazepine derivative libraries. We will delve into the core principles and practical execution of key HTS assays, focusing on two primary target classes: voltage-gated calcium channels and tubulin, both well-established targets for this compound class. Furthermore, we will explore a universal cell-based assay for assessing the cytotoxic effects of these derivatives, a critical step in identifying potential anticancer agents.
HTS Workflow: From Primary Screen to Validated Hit
A successful HTS campaign is a multi-stage process designed to efficiently sift through large compound libraries to identify and validate promising lead candidates. This systematic approach minimizes the risk of false positives and ensures that resources are focused on compounds with genuine therapeutic potential.[8]
Figure 1: A generalized workflow for a high-throughput screening campaign, from initial large-scale screening to the selection of validated hits for lead optimization.
Application Note 1: Screening for Calcium Channel Modulators
Target Rationale: Voltage-gated calcium channels (VGCCs) are critical for regulating intracellular calcium levels, which in turn control a myriad of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[3] 1,5-Benzothiazepines, like diltiazem, are known to modulate the function of L-type calcium channels (Ca_v1.2), making VGCCs a primary target for screening new derivatives.[3]
Signaling Pathway: L-type Calcium Channel Blockade
Figure 2: Simplified signaling pathway illustrating the blockade of L-type voltage-gated calcium channels by 1,5-benzothiazepine derivatives, leading to a reduction in intracellular calcium and subsequent cellular responses.[3]
Protocol 1: Fluorescence-Based Calcium Flux Assay using FLIPR
This protocol outlines a homogenous, fluorescence-based assay for identifying modulators of VGCCs in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).[9][10] The assay relies on a calcium-sensitive dye that exhibits increased fluorescence upon binding to intracellular calcium.
Materials:
-
HEK293 cells stably expressing the target calcium channel (e.g., Ca_v1.2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
1,5-Benzothiazepine derivative library (dissolved in DMSO)
-
Positive control (e.g., Diltiazem)
-
Negative control (vehicle, DMSO)
-
384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HEK293 cells expressing the target calcium channel into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.
-
Aspirate the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.[3]
-
-
Compound Addition:
-
Add the 1,5-benzothiazepine derivatives from the library to the wells at a final desired screening concentration (e.g., 10 µM).
-
Include positive and negative controls on each plate for data normalization and quality control.
-
Incubate for 15-30 minutes at room temperature.[3]
-
-
Calcium Flux Measurement:
-
Place the microplate into the FLIPR instrument.
-
Initiate a baseline fluorescence reading.
-
Add a depolarizing stimulus (e.g., a high concentration of KCl) to all wells simultaneously to activate the voltage-gated calcium channels.
-
Monitor the change in fluorescence intensity over time.
-
Data Analysis and Interpretation:
The change in fluorescence intensity reflects the influx of calcium into the cells. Inhibitors of the calcium channel will cause a reduction in the fluorescence signal upon stimulation. The activity of each compound is typically expressed as a percentage of inhibition relative to the controls.
| Parameter | Description | Example Value |
| Z'-Factor | A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent. | 0.75 |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | > 5 |
| Hit Threshold | The percentage of inhibition required to classify a compound as a "hit". | > 50% inhibition |
Application Note 2: Identifying Tubulin Polymerization Inhibitors
Target Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drug development.[11] Some 1,5-benzothiazepine derivatives have been shown to exert their cytotoxic effects by disrupting microtubule dynamics.[12]
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[13][14] The polymerization process is monitored by the increase in light scattering or fluorescence of a reporter dye that preferentially binds to polymerized tubulin.
Materials:
-
Purified tubulin (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter dye (e.g., DAPI)[14]
-
1,5-Benzothiazepine derivative library (in DMSO)
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
Negative control (DMSO)
-
384-well microplates
-
Microplate reader with fluorescence detection and temperature control
Step-by-Step Methodology:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing tubulin, polymerization buffer, and the fluorescent reporter dye.
-
Dispense the reaction mixture into pre-chilled 384-well plates.
-
-
Compound Addition:
-
Add the 1,5-benzothiazepine derivatives and controls to the wells.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding GTP to all wells and transferring the plate to a microplate reader pre-warmed to 37°C.[13]
-
-
Signal Measurement:
-
Measure the fluorescence intensity kinetically over a period of 60 minutes at 37°C.
-
Data Analysis and Interpretation:
Inhibitors of tubulin polymerization will decrease the rate and extent of the fluorescence increase, while stabilizers will enhance it. The area under the curve (AUC) or the final fluorescence intensity can be used to quantify the effect of the compounds.
| Compound ID | Concentration (µM) | % Inhibition of Polymerization | Hit (Yes/No) |
| BTA-201 | 10 | 78.2 | Yes |
| BTA-202 | 10 | 5.1 | No |
| BTA-203 | 10 | 65.9 | Yes |
| Nocodazole | 1 | 95.3 | Yes |
Application Note 3: Assessing General Cytotoxicity
Target Rationale: Identifying compounds with cytotoxic activity is a primary goal in anticancer drug discovery.[1][15] A general cell viability assay is an essential primary screen to identify 1,5-benzothiazepine derivatives that induce cell death in cancer cell lines.
Protocol 3: Luminescence-Based Cell Viability Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3][16] A decrease in luminescence indicates a reduction in cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium
-
1,5-Benzothiazepine derivative library (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque-walled 384-well microplates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells into 384-well plates at an optimal density and allow them to adhere overnight.[3]
-
-
Compound Treatment:
-
Add the 1,5-benzothiazepine derivatives to the wells at a final concentration of 10 µM.[3]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C.[3]
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[3]
-
-
Signal Measurement:
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[3]
-
Data Analysis and Interpretation:
The luminescence signal is directly proportional to the number of viable cells. A decrease in signal indicates cytotoxicity.
| Compound ID | Concentration (µM) | % Cell Viability | Hit (Yes/No) |
| BTA-301 | 10 | 12.5 | Yes |
| BTA-302 | 10 | 95.8 | No |
| BTA-303 | 10 | 25.4 | Yes |
| Doxorubicin | 1 | 8.7 | Yes |
Conclusion
The protocols and workflows outlined in this guide provide a robust framework for the high-throughput screening of 1,5-benzothiazepine derivative libraries. By employing these well-validated fluorescence and luminescence-based assays, researchers can efficiently identify and characterize promising lead compounds for the development of novel therapeutics targeting a range of diseases. A systematic approach, from primary screening to detailed dose-response analysis and secondary validation, is paramount for advancing our understanding of the structure-activity relationships within this important class of molecules and for accelerating the drug discovery process.
References
-
Tringham, E., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. PubMed. Available at: [Link]
-
Luo, J., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications. Available at: [Link]
-
Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. Available at: [Link]
-
Belardetti, F., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Semantic Scholar. Available at: [Link]
-
Li, W., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]
-
Khan, I., et al. (2021). A Review: Synthesis and Pharmacological Profile of[3][13]-Benzothiazepine. ResearchGate. Available at: [Link]
-
Hu, H., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. NIH. Available at: [Link]
-
Wikipedia. Benzodiazepine. Available at: [Link]
-
Kumar, A., et al. (2013). 1,5-Benzothiazepine, a versatile pharmacophore: a review. PubMed. Available at: [Link]
-
JoVE. (2022). Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. YouTube. Available at: [Link]
-
Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Available at: [Link]
-
Asiam, O. A., et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available at: [Link]
-
Wang, Y., et al. (2021). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. Available at: [Link]
-
American Journal of Biomedical Science and Research. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Available at: [Link]
-
Wang, Y., et al. (2005). A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro. Acta Pharmacologica Sinica. Available at: [Link]
-
Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. PubMed. Available at: [Link]
-
Assay Genie. High-Throughput Screening Assays. Available at: [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
-
Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed. Available at: [Link]
-
Taylor, C. G., et al. (2023). Advances in luminescence-based technologies for drug discovery. PMC. Available at: [Link]
-
Rajalingam, K. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
-
Malvern Panalytical. High-Throughput Screening (HTS). Available at: [Link]
-
Halls, M. L., & Cooper, D. M. F. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. Available at: [Link]
-
ResearchGate. Analysis of high-throughput screening validation for case 1. Available at: [Link]
-
Chemical Reviews Letters. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Available at: [Link]
-
ResearchGate. (2022). 1,5-Benzothiazepines: Recent developments in the synthetic strategies. Available at: [Link]
-
Banerjee, A., et al. (2015). Molecular docking based screening of G6PS with 1, 5 Benzothiazepine derivates for a potential inhibitor. PMC. Available at: [Link]
-
Abbasi, M. A., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
-
Abbasi, M. A., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. NIH. Available at: [Link]
Sources
- 1. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,5-Benzothiazepine, a versatile pharmacophore: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Research Use of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Introduction: The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1][2] Notable examples include diltiazem, a calcium channel blocker used for cardiovascular conditions, and quetiapine, an atypical antipsychotic.[1] The therapeutic versatility of this class of compounds has spurred extensive research into novel derivatives for a wide range of biological targets, including cancer, inflammation, and infectious diseases.[2][3] This document provides a detailed guide for researchers working with a specific derivative, 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS: 19197-44-5), focusing on its formulation and application in preclinical research settings.
The inherent value of the benzothiazepine nucleus lies in its three-dimensional structure, which allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. These activities range from CNS depression and calcium channel antagonism to antimicrobial and anticancer effects.[2] This guide will equip researchers with the necessary protocols to prepare and utilize this compound for in vitro and in vivo studies, ensuring scientific rigor and safety.
Section 1: Compound Profile and Handling
1.1. Physicochemical Properties
A foundational understanding of the compound's properties is critical for proper handling and formulation.
| Property | Value | Source |
| CAS Number | 19197-44-5 | [4][5] |
| Molecular Formula | C₁₀H₁₃NS | [4][5] |
| Molecular Weight | 179.28 g/mol | [4] |
| Appearance | Powder | |
| Melting Point | 45-47 °C | |
| Storage Temperature | Room Temperature |
1.2. Safety and Handling Precautions
As a research chemical with incompletely characterized toxicological properties, this compound must be handled with care. The following hazard statements have been identified:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Causality Behind Precautions: These hazard classifications necessitate the use of appropriate personal protective equipment (PPE) to prevent accidental exposure. Skin and eye contact can lead to irritation and damage, while inhalation may affect the respiratory system. Ingestion is also harmful. Therefore, a stringent safety protocol is non-negotiable.
Self-Validating Safety Workflow:
Caption: A mandatory workflow for the safe handling of this compound.
Section 2: Formulation for Research Applications
The successful application of any test compound in biological assays hinges on its proper formulation. The choice of solvent and preparation method is critical for ensuring solubility, stability, and bioavailability, while minimizing vehicle-induced artifacts.
2.1. Preparation of Stock Solutions for In Vitro Use
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro screening.[3][6]
Rationale for Solvent Choice: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the aqueous culture medium. This minimizes the final concentration of DMSO in the assay, as it can be toxic to cells at higher concentrations (typically >0.5-1%).
Step-by-Step Protocol for a 10 mM DMSO Stock Solution:
-
Calculate Required Mass:
-
Molecular Weight (MW) = 179.28 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 179.28 g/mol * 1000 mg/g * 1 mL = 1.7928 mg
-
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 1.8 mg of this compound powder into the tube. Record the exact mass.
-
-
Dissolution:
-
Add the appropriate volume of high-purity, sterile DMSO to the tube to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 179.28 (mg/mmol)] * 100 (µL/mL)
-
-
For example, if you weighed 1.80 mg:
-
Volume (µL) = [1.80 / 179.28] * 100 = 100.4 µL. Add 100.4 µL of DMSO.
-
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-to-medium term storage (weeks to months) or -80°C for long-term storage.
-
Self-Validating System: Before use in an experiment, visually inspect the thawed stock solution for any signs of precipitation. If crystals are present, warm the solution and vortex until fully redissolved. Always include a "vehicle control" (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
2.2. Formulation for In Vivo Studies
Developing a formulation for animal studies is more complex and requires consideration of the route of administration, bioavailability, and potential toxicity of the vehicle.
Rationale for Vehicle Selection: The choice of an appropriate vehicle is critical for ensuring the compound remains in solution or suspension and can be safely administered to animals. A multi-component vehicle system is often required for compounds with poor aqueous solubility. A common approach involves a tiered system of solvents and surfactants.
Example In Vivo Formulation (for Oral Gavage):
A common vehicle for oral administration of hydrophobic compounds is a suspension in a solution of carboxymethyl cellulose (CMC) with a small amount of a surfactant like Tween 80.
| Component | Concentration (in final formulation) | Purpose |
| Tween 80 | 0.5% (v/v) | Surfactant to aid in wetting the compound |
| Carboxymethyl Cellulose (CMC) | 0.5% (w/v) | Suspending agent to ensure uniform dosing |
| Saline (0.9% NaCl) | q.s. to final volume | Isotonic vehicle |
Step-by-Step Protocol for an Oral Suspension:
-
Prepare the Vehicle:
-
In a sterile beaker, add 0.5 mL of Tween 80 to approximately 90 mL of sterile 0.9% saline. Mix well.
-
Slowly add 0.5 g of CMC to the solution while stirring continuously to avoid clumping.
-
Continue stirring until the CMC is fully dissolved. This may take some time.
-
Adjust the final volume to 100 mL with saline.
-
-
Prepare the Dosing Suspension:
-
Weigh the required amount of this compound for your desired dose (e.g., 10 mg/kg).
-
In a glass mortar, add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth paste. This "wetting" step is crucial for creating a fine suspension.
-
Gradually add the remaining vehicle while continuing to mix, ensuring a homogenous suspension.
-
-
Administration and Stability:
-
Keep the suspension under continuous agitation (e.g., on a stir plate) during dosing to ensure each animal receives the correct amount of the compound.
-
This type of suspension should be prepared fresh daily. Its stability over longer periods is not guaranteed and should be validated if needed.
-
Section 3: Example Research Protocols
The following are generalized protocols that can be adapted for studying the biological effects of this compound.
3.1. In Vitro Anticancer Activity: Cell Viability Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.[3][7]
Rationale: The MTT or CellTiter-Glo® assays are robust methods to quantify metabolically active cells. A reduction in signal in compound-treated wells compared to vehicle controls indicates a loss of cell viability, suggesting potential anticancer activity.
Workflow and Protocol:
Caption: Workflow for determining the in vitro anticancer activity of the test compound.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of the 10 mM stock solution in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.[7]
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Plot the cell viability (%) against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
References
-
Al-Ostath, A., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3757. [Link]
-
ChemBK. 19197-44-5. [Link]
-
Khan, K. M., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
PubChem. 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. [Link]
-
European Patent Office. Process for preparing 1,5-benzothiazepine derivatives. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
-
ResearchGate. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. [Link]
-
ResearchGate. (PDF) 1, 5-Benzothiazepine: Bioactivity and targets. [Link]
-
Adeboye, T. A., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of Taibah University Medical Sciences. [Link]
-
PubMed. Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[3]benzo[f]thiazepines. [Link]
-
ResearchGate. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. [Link]
-
Global Substance Registration System. 2,2-DIMETHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE. [Link]
-
PubChem. 1,5-Benzothiazepine. [Link]
-
ResearchGate. A Review: Synthesis and Pharmacological Profile of[3]-Benzothiazepine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Leveraging a Privileged Benzothiazepine Scaffold for Proteomic Target Deconvolution
Introduction: Unlocking New Targets with a Privileged Scaffold
In the quest for novel therapeutic targets, the exploration of biologically relevant chemical space is paramount. Privileged scaffolds—molecular frameworks capable of binding to multiple, often unrelated, protein targets—serve as powerful starting points for developing chemical probes.[1][2] The 1,5-benzothiazepine core is one such scaffold, forming the basis of clinically significant drugs with activities ranging from cardiovascular modulation to central nervous system effects.[3] This diverse bioactivity suggests that derivatives of this scaffold interact with a variety of protein targets, many of which may still be uncharacterized.
This application note details a comprehensive strategy and protocol for the use of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine as a foundational molecule for creating a chemical probe aimed at target discovery and engagement studies within the human proteome. By functionalizing this scaffold with bioorthogonal and photoreactive moieties, we can transform it into a powerful tool for chemical proteomics.[4][5] The described workflow utilizes photoaffinity labeling (PAL) to capture protein interactors in a cellular context, followed by click chemistry-mediated enrichment and identification via mass spectrometry (MS).[6][7] This approach enables the unbiased, proteome-wide deconvolution of the compound's molecular targets, offering critical insights for drug development and mechanistic biology.
Principle of the Method: Photoaffinity Labeling Meets Click Chemistry
The central strategy involves the synthesis of a trifunctional chemical probe, which we will term BTP-1 (Benzothiazepine Probe 1) , derived from the parent compound. This probe is designed to retain the core binding characteristics of the original scaffold while incorporating two key functionalities:
-
A Photoreactive Group (Diazirine): This group remains inert until activated by a specific wavelength of UV light. Upon activation, it forms a highly reactive carbene that covalently crosslinks the probe to any closely interacting proteins, effectively "trapping" the binding event.[4][8]
-
A Bioorthogonal Handle (Terminal Alkyne): This "click chemistry" handle does not react with any native biological molecules.[9] It allows for the highly specific, covalent attachment of a reporter tag (e.g., Biotin-Azide) after the photo-crosslinking event.[6][10] This two-step approach circumvents the issue of using bulky affinity tags that might otherwise interfere with the probe's cell permeability or target interactions.[11]
The overall experimental logic is to incubate live cells or cell lysates with the BTP-1 probe, initiate covalent crosslinking via UV irradiation, lyse the cells (if applicable), "click" a biotin tag onto the probe-protein complexes, enrich these complexes on streptavidin beads, and finally identify the captured proteins by quantitative mass spectrometry.[4][7]
PART 1: Synthesis of the BTP-1 Chemical Probe
Disclaimer: The following is a proposed synthetic scheme. Synthesis should be performed by a qualified synthetic organic chemist in an appropriate laboratory setting.
The synthesis of the BTP-1 probe from the parent compound, this compound, requires strategic modification to introduce the diazirine and alkyne groups without disrupting the core scaffold. A plausible route involves functionalization at the nitrogen atom of the thiazepine ring, a common site for derivatization in related compounds.
Proposed Synthetic Scheme:
-
Alkylation of the Amine: The secondary amine in the tetrahydro-1,5-benzothiazepine ring can be alkylated using a bifunctional linker. A suitable reagent would be a short polyethylene glycol (PEG) linker containing a terminal bromide on one end and a protected alkyne on the other. This reaction introduces the click handle.
-
Deprotection: The alkyne protecting group (e.g., a silyl group) is removed under standard conditions to yield the free terminal alkyne.
-
Introduction of the Photoreactive Moiety: The final step is to attach the diazirine-containing moiety. This can be achieved by an acylation reaction at the same nitrogen, assuming the initial alkylation can be controlled to allow for further reaction, or by modifying a different position on the scaffold if sterically accessible. A more robust approach would be to design a linker that contains both the alkyne and a functional group (e.g., a carboxylic acid) that can be coupled to a diazirine-containing amine.
This synthetic strategy yields the BTP-1 probe , ready for use in proteomics experiments. A parallel synthesis of a negative control compound is crucial for validating results. This control would be identical to BTP-1 but lack the photoreactive diazirine group.
PART 2: Proteomic Target Identification Protocol
This protocol outlines a complete workflow for identifying the protein targets of the BTP-1 probe in a human cell line (e.g., HEK293T or HeLa).
Workflow Visualization
Caption: Chemical proteomics workflow for target identification using the BTP-1 probe.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Rationale: This step prepares the biological system for probing. Using live cells ensures that proteins are in their native conformation and localization. A competition experiment, where cells are pre-treated with an excess of the parent compound, is critical to distinguish specific targets from non-specific binders.[11]
-
Protocol:
-
Culture HEK293T cells in DMEM with 10% FBS to ~80-90% confluency in 15 cm plates.
-
For competition experiments, pre-incubate a set of plates with 50 µM of the parent this compound for 1 hour.
-
Treat all plates (competition and direct labeling) with 5 µM of the BTP-1 probe. Treat one set of plates with DMSO as a vehicle control. Incubate for 2 hours at 37°C.
-
2. Photo-Crosslinking
-
Rationale: UV irradiation activates the diazirine moiety, converting the non-covalent probe-protein interaction into a stable covalent bond.[8] This step is performed on ice to minimize cellular stress and degradation.
-
Protocol:
-
Wash the cells twice with ice-cold PBS.
-
Place the plates on ice and irradiate with 365 nm UV light for 15 minutes using a UV crosslinker.
-
Scrape the cells in ice-cold PBS and pellet them by centrifugation (500 x g, 5 min, 4°C).
-
3. Cell Lysis and Protein Quantification
-
Rationale: Cells are lysed to release proteins into solution for subsequent biochemical steps. A standard protein assay ensures equal protein input for all conditions, which is essential for accurate quantitative comparison.
-
Protocol:
-
Lyse the cell pellet in RIPA buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to a concentration of 2 mg/mL.
-
4. Click Chemistry Reaction
-
Rationale: The alkyne handle on the crosslinked probe is used to attach a biotin tag via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][12] Biotin serves as a high-affinity handle for enrichment.
-
Protocol:
-
To 1 mg of protein lysate, add the following click chemistry reagents (final concentrations): 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
5. Enrichment of Biotinylated Proteins
-
Rationale: Streptavidin-coated magnetic beads have an extremely high affinity for biotin, allowing for the efficient pull-down of probe-labeled proteins and their separation from the unlabeled proteome.
-
Protocol:
-
Add 50 µL of pre-washed high-capacity streptavidin magnetic beads to each sample.
-
Incubate for 1.5 hours at room temperature with rotation.
-
Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and finally with 50 mM ammonium bicarbonate to remove non-specifically bound proteins.
-
6. On-Bead Digestion and Mass Spectrometry
-
Rationale: The enriched proteins are digested into smaller peptides directly on the beads using trypsin. These peptides are more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce proteins with DTT and alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
7. Data Analysis and Target Deconvolution
-
Rationale: The MS data is processed to identify and quantify peptides. True targets of the BTP-1 probe will be significantly enriched in the probe-treated sample compared to the vehicle control and, crucially, their enrichment will be significantly reduced in the competition sample.[13][14]
-
Protocol:
-
Process the raw MS files using a software suite like MaxQuant or Proteome Discoverer.
-
Search the data against a human protein database (e.g., UniProt).
-
Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein across the different conditions.
-
Identify candidate targets by filtering for proteins that show >2-fold enrichment in the BTP-1 sample vs. control and >50% reduction in signal in the competition sample.
-
Expected Data and Interpretation
The quantitative proteomics data can be visualized using a volcano plot, which highlights proteins with statistically significant changes in abundance. The primary data output should be summarized in a table.
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | % Signal Reduction (Competition) | p-value | Status |
| P0DPI2 | MTOR | 15.2 | 92% | 1.2e-5 | Hit |
| Q13541 | PIK3CB | 8.9 | 85% | 4.5e-4 | Hit |
| P42336 | HSP90AA1 | 2.1 | 15% | 0.04 | Non-specific |
| P62258 | ACTG1 | 1.2 | 5% | 0.45 | Background |
This is a table of hypothetical data for illustrative purposes.
Interpretation:
-
Hits (e.g., MTOR, PIK3CB): These proteins show high enrichment with the probe, and this enrichment is competed away by the parent compound. They represent high-confidence, specific binding partners.
-
Non-specific Binders (e.g., HSP90AA1): These proteins may show some enrichment but are not significantly competed off. They are often "promiscuous" binders or are captured due to indirect interactions.
-
Background (e.g., ACTG1): These are abundant proteins that are carried through the procedure non-specifically and show no significant enrichment.
Mechanism of Action Visualization
The interaction of the BTP-1 probe with its target protein can be conceptually illustrated.
Caption: Mechanism of probe action from binding to biotinylation.
Conclusion and Future Directions
The protocol described herein provides a robust framework for utilizing This compound as a starting point for chemical probe development. By leveraging the privileged nature of the benzothiazepine scaffold, this approach facilitates the unbiased identification of its protein interactome in a native cellular environment. The identified targets can then be validated using orthogonal methods such as cellular thermal shift assays (CETSA), Western blotting, or RNA interference. This strategy not only illuminates the mechanism of action for this class of compounds but also provides a powerful engine for the discovery of novel, druggable targets, ultimately accelerating the drug development pipeline.
References
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Proteomic Investigations. Chemical Biology & Drug Design, 83(5), 536-547.
-
Willems, L. I., et al. (2014). Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling. Accounts of Chemical Research, 47(11), 3183–3195.
-
Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593.
-
Seneviratne, U., et al. (2020). A photoaffinity probe for the liver X receptor β. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
-
Li, Z., et al. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(1), 555.
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences Blog.
-
Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. Nature Chemical Biology, 11(8), 536-541.
-
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
-
Patzl, A., & Sieber, S. A. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(5), 277-283.
-
Peckner, R., et al. (2018). Specter: linear deconvolution for targeted analysis of data-independent acquisition mass spectrometry proteomics. BMC Bioinformatics, 19(1), 47.
-
Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows. Thermo Fisher Scientific - US.
-
Piazza, I., et al. (2023). Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry. Methods in Molecular Biology, 2706, 177-190.
-
Parker, C. G., & Cravatt, B. F. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Cold Spring Harbor Protocols, 2020(12).
-
Bong, A., et al. (2021). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Pharmaceuticals, 14(11), 1146.
-
Liu, F., et al. (2021). Enhancing Top-Down Proteomics Data Analysis by Combining Deconvolution Results through a Machine Learning Strategy. Journal of Proteome Research, 20(2), 1319-1327.
-
Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. RSC Publishing.
-
Ge, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(10), 1133-1143.
-
BenchChem. (2025). An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling. BenchChem.
-
Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3757.
-
Zhang, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5(1), 1-13.
-
Wang, H., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(16), 4938.
-
Bertozzi, C. R. (2003). Bioorthogonal Chemistry: A New Tool for the Chemical Biologist. Chemical & Engineering News, 81(40), 24-25.
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Specter: linear deconvolution for targeted analysis of data-independent acquisition mass spectrometry proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target Deconvolution by Limited Proteolysis Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory synthesis techniques for "2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine"
An Application Guide for the Laboratory Synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the laboratory synthesis of this compound. The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various clinically significant drugs, including the calcium channel blocker Diltiazem and the antipsychotic Quetiapine.[1] Its derivatives exhibit a wide spectrum of biological activities, such as antihypertensive, antimicrobial, and central nervous system effects.[2][3]
The synthesis of the target molecule, this compound, is primarily achieved through a domino reaction involving the condensation of 2-aminothiophenol with an appropriate α,β-unsaturated ketone.[1] This guide will explore the underlying mechanism and present several field-proven protocols, ranging from traditional acid-catalyzed methods to modern, green chemistry approaches.
Core Synthetic Strategy: Mechanism and Rationale
The most common and efficient route to construct the 2,3-dihydro-1,5-benzothiazepine skeleton is via a domino process initiated by the reaction of 2-aminothiophenol with an α,β-unsaturated ketone—in this specific case, methyl vinyl ketone (MVK).[2] The reaction proceeds through two key mechanistic steps:
-
Thia-Michael Addition (1,4-Conjugate Addition): The process begins with the nucleophilic attack of the thiol group (-SH) from 2-aminothiophenol onto the β-carbon of methyl vinyl ketone. The high nucleophilicity of sulfur drives this conjugate addition, leading to the formation of a key thia-Michael adduct intermediate.[2]
-
Intramolecular Cyclization & Dehydration: The amino group (-NH₂) of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step is often facilitated by a catalyst or specific solvent properties that activate the carbonyl group.[4] The subsequent cyclization forms a seven-membered ring, which, after dehydration, yields the stable 2,3-dihydro-1,5-benzothiazepine product. The final tetrahydro- state is achieved implicitly through this cyclization without requiring a separate reduction step for this specific product.
The choice of catalyst and solvent is critical as it can influence reaction rates, yields, and the purity of the final product. Traditional methods often rely on corrosive acids and organic solvents, while modern approaches prioritize milder conditions and environmentally benign media.[2][5]
Experimental Protocols
The following section details three distinct protocols for the synthesis of this compound. Each protocol is a self-validating system, incorporating reaction monitoring and purification steps essential for achieving a high-purity final product.
Protocol 1: Traditional Acid-Catalyzed Synthesis
This method employs a Brønsted acid catalyst in a conventional organic solvent. It is a robust and widely documented procedure.[6] The acid serves to activate the carbonyl group of the methyl vinyl ketone, thereby facilitating the intramolecular cyclization step.
Materials:
-
2-Aminothiophenol
-
Methyl Vinyl Ketone (MVK)
-
Toluene (anhydrous)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and anhydrous toluene (40 mL).
-
Reagent Addition: While stirring, add methyl vinyl ketone (0.77 g, 11 mmol, 1.1 eq) to the solution. Following this, add a catalytic amount of glacial acetic acid (0.3 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system. The disappearance of the 2-aminothiophenol spot indicates reaction completion.
-
Work-up: After completion, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Green Synthesis using Hexafluoro-2-propanol (HFIP)
This modern protocol leverages the unique properties of hexafluoro-2-propanol (HFIP) as a solvent. HFIP's high acidity (pKa ≈ 9.3) and strong hydrogen-bonding capacity allow it to activate both the Michael acceptor and the carbonyl group, enabling the reaction to proceed efficiently at room temperature without any additional catalyst.[2][4] This method is characterized by high yields and simple execution.[3][7]
Materials:
-
2-Aminothiophenol
-
Methyl Vinyl Ketone (MVK)
-
Hexafluoro-2-propanol (HFIP)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL flask with a magnetic stirrer, dissolve 2-aminothiophenol (1.25 g, 10 mmol) in HFIP (10 mL).
-
Reagent Addition: Add methyl vinyl ketone (0.77 g, 11 mmol, 1.1 eq) to the solution at room temperature (25-28°C).
-
Reaction Execution: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Check for the completion of the reaction using TLC (7:3 hexane/ethyl acetate).
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Isolation: Extract the aqueous mixture with dichloromethane (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product obtained is often of high purity. If necessary, it can be further purified by a short silica gel plug or column chromatography as described in Protocol 1.
Protocol 3: PEG-400 Mediated Synthesis
Polyethylene glycol (PEG-400) serves as an efficient, recyclable, and environmentally friendly reaction medium.[5] This protocol often provides excellent yields in a significantly shorter reaction time compared to traditional methods and can sometimes be enhanced with ultrasound irradiation.[1][8]
Materials:
-
2-Aminothiophenol
-
Methyl Vinyl Ketone (MVK)
-
Polyethylene Glycol 400 (PEG-400)
-
Water
-
Ethyl Acetate
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL flask, mix 2-aminothiophenol (1.25 g, 10 mmol) and methyl vinyl ketone (0.77 g, 11 mmol, 1.1 eq) in PEG-400 (15 mL).
-
Reaction Execution: Heat the mixture to 60°C and stir for 30-60 minutes.
-
Monitoring: Monitor the reaction via TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add cold water (30 mL) to precipitate the product.
-
Isolation: Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic layers with water to remove PEG-400.
-
Purification: Dry the ethyl acetate layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography if needed.
Data and Workflow Summary
The choice of synthetic protocol depends on available resources, desired purity, and environmental considerations. The following table summarizes the key parameters of the described methods.
| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: HFIP-Mediated | Protocol 3: PEG-400-Mediated |
| Catalyst/Medium | Glacial Acetic Acid / Toluene | Hexafluoro-2-propanol (HFIP) | Polyethylene Glycol 400 (PEG-400) |
| Temperature | Reflux (~110°C) | Room Temperature (~25°C) | 60°C |
| Reaction Time | 4 - 6 hours | 1 - 2 hours | 0.5 - 1 hour |
| Typical Yield | 60-75% | >90% | >90% |
| Key Advantages | Well-established, uses common reagents. | High yield, mild conditions, fast. | Green solvent, fast, high yield. |
| Key Disadvantages | High temperature, longer time, corrosive acid. | HFIP is a costly solvent. | Product extraction from PEG-400 required. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Fig. 2: General Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [arrowhead=vee, penwidth=1.5, color="#34A853"];// Nodes Reactants [label="1. Mix Reactants\n(2-Aminothiophenol + MVK)"]; Reaction [label="2. Reaction\n(Apply Heat/Catalyst as per Protocol)"]; Monitoring [label="3. Monitor Progress\n(TLC)"]; Workup [label="4. Work-up\n(Quenching & Extraction)"]; Purification [label="5. Purification\n(Column Chromatography)"]; Characterization [label="6. Characterization\n(NMR, MS, IR)"];
// Connections Reactants -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete", style=dashed, color="#EA4335"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Characterization; }
Conclusion
The synthesis of this compound can be accomplished through several effective methods. While traditional acid-catalyzed routes are reliable, modern green chemistry approaches using HFIP or PEG-400 offer significant advantages in terms of reaction efficiency, mildness of conditions, and environmental impact.[1][4] Researchers should select the protocol that best aligns with their laboratory capabilities and project goals. Proper execution of the work-up and purification steps is crucial for obtaining a final product of high purity, suitable for further application in research and drug development.
References
-
Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules. Available at: [Link]
-
IntechOpen. (2018). Synthesis of 1,5-benzodiazepines and 1,5-benzothiazepines. Available at: [Link]
-
Gaggero, N., et al. (2013). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Green Chemistry. Available at: [Link]
-
Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
-
Gaggero, N., et al. (2013). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. RSC Publishing. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega. Available at: [Link]
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors. ACS Publications. Available at: [Link]
-
Chem Rev Lett. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Available at: [Link]
-
ResearchGate. (2014). Synthesis of Novel Derivatives of 1,5-Benzothiazepines (Part 1). Available at: [Link]
-
Il Farmaco. (1995). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[4][8]benzo[f]thiazepines. Available at: [Link]
-
MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]
-
ResearchGate. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]
-
ResearchGate. (2006). Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines. Available at: [Link]
-
ResearchGate. (2015). Condensation of 2-aminothiophenol and aldehydes at room temperature. Available at: [Link]
-
Journal of Chemistry Letters. (2024). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Available at: [Link]
-
MDPI. (2025). Peer-Review of Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]
-
ChemInform. (1993). Synthesis of 3‐Hydroxy‐2,3,4,5‐tetrahydro‐1,5‐benzothiazepines. Available at: [Link]
-
ResearchGate. (2010). Reaction of aromatic amines with methyl vinyl ketone in the presence of α‐amilase. Available at: [Link]
- Google Patents. (1957). Isolation process for 2-aminothiophenol.
-
Organic Chemistry Portal. (2006). Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol. Available at: [Link]
-
PubMed Central. (2020). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Welcome to the technical support center for the synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield of this important heterocyclic scaffold. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to the Synthetic Strategy
The synthesis of this compound is most effectively approached as a two-step process. This strategy offers better control over the reaction and facilitates purification, ultimately leading to higher overall yields.
-
Step 1: Cyclocondensation to form 2-Methyl-2,3-dihydro-1,5-benzothiazepine. This initial step involves the reaction of 2-aminothiophenol with a suitable four-carbon electrophile. While α,β-unsaturated ketones can be used, a more direct and often higher-yielding approach employs a β-haloketone, such as 4-chlorobutan-2-one. This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization with the elimination of water to form the seven-membered dihydro-benzothiazepine ring.
-
Step 2: Reduction of the Dihydro-Intermediate. The 2,3-dihydro-1,5-benzothiazepine formed in the first step contains an endocyclic imine (C=N) bond. This imine is then selectively reduced to an amine to yield the final saturated product, this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice due to its mildness and selectivity.
This two-step approach allows for the isolation and purification of the dihydro-intermediate, which can be crucial for obtaining a high-purity final product.
Visualizing the Synthetic Workflow
Caption: Overall two-step synthesis workflow.
Part 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2,3-dihydro-1,5-benzothiazepine
This protocol details the cyclocondensation reaction to form the dihydro-intermediate.
Materials:
-
2-Aminothiophenol
-
4-Chlorobutan-2-one
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add 2-aminothiophenol (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 4-chlorobutan-2-one (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methyl-2,3-dihydro-1,5-benzothiazepine.
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the dihydro-intermediate to the final tetrahydro-product.
Materials:
-
2-Methyl-2,3-dihydro-1,5-benzothiazepine
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Methyl-2,3-dihydro-1,5-benzothiazepine (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Part 2: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and provides solutions to improve your experimental outcomes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in Step 1 (Cyclocondensation) | Oxidation of 2-aminothiophenol: This is a common issue as 2-aminothiophenol is susceptible to air oxidation, forming a disulfide byproduct which is unreactive. | • Use freshly purchased or purified 2-aminothiophenol. • Perform the reaction under an inert atmosphere (nitrogen or argon). • Degas the solvent before use. |
| Inefficient base: The base may not be strong enough or sufficiently anhydrous to facilitate the reaction. | • Ensure the potassium carbonate is anhydrous by drying it in an oven before use. • Consider using a stronger base like sodium hydride (NaH), but with extreme caution and in an appropriate anhydrous solvent like THF. | |
| Low reaction temperature or insufficient reaction time: The reaction may be sluggish under the chosen conditions. | • Ensure the reaction is maintained at a consistent reflux temperature. • Extend the reaction time and monitor closely by TLC. | |
| Formation of multiple byproducts in Step 1 | Side reactions of 4-chlorobutan-2-one: This reactant can undergo self-condensation or other side reactions under basic conditions. | • Add the 4-chlorobutan-2-one solution slowly to the reaction mixture to maintain a low instantaneous concentration. • Ensure the reaction temperature does not significantly exceed the reflux temperature of acetonitrile. |
| Formation of benzothiazole derivatives: Under certain conditions, further oxidation or rearrangement can lead to the formation of aromatic benzothiazoles. | • Maintain a strictly inert atmosphere. • Avoid overly harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times). | |
| Incomplete reduction in Step 2 | Insufficient reducing agent: The amount of sodium borohydride may not be enough to fully reduce the imine. | • Increase the equivalents of sodium borohydride (e.g., to 2.5 equivalents). • Ensure the sodium borohydride is fresh and has not been deactivated by moisture. |
| Decomposition of the imine: The dihydro-intermediate can be susceptible to hydrolysis, especially under acidic conditions. | • Ensure the reaction is performed under neutral or slightly basic conditions. The methanol used should be dry. | |
| Difficulty in purifying the final product | Presence of unreacted starting material or byproducts: These can co-elute with the product during chromatography or hinder crystallization. | • Ensure the reaction has gone to completion by TLC before work-up. • Optimize the chromatographic conditions (solvent system, gradient) for better separation. • Consider converting the final amine product to its hydrochloride salt for easier purification by recrystallization, followed by liberation of the free base. |
Frequently Asked Questions (FAQs)
Q1: Can I perform this synthesis as a one-pot reaction?
While a one-pot synthesis is theoretically possible, it is generally not recommended for achieving high yields and purity. The conditions required for the initial cyclocondensation (reflux in the presence of a base) are not always compatible with the subsequent reduction step. Isolating and purifying the dihydro-intermediate before reduction allows for better control and a cleaner final product.
Q2: What is the purpose of the inert atmosphere in Step 1?
2-Aminothiophenol is highly prone to oxidation by atmospheric oxygen. This oxidation leads to the formation of 2,2'-dithiobis(aniline), a disulfide that will not participate in the desired cyclization reaction, thereby reducing the yield.[1] An inert atmosphere of nitrogen or argon prevents this side reaction.
Q3: Are there alternative reagents for the cyclocondensation step?
Yes, instead of 4-chlorobutan-2-one, you could use methyl vinyl ketone. The reaction with α,β-unsaturated ketones is a well-established method for forming 2,3-dihydro-1,5-benzothiazepines.[2][3][4] The reaction proceeds via a Michael addition of the thiol group, followed by intramolecular cyclization of the amino group onto the ketone. However, this may sometimes lead to different regioselectivity or side products compared to the β-haloketone approach.
Q4: Can I use a different reducing agent in Step 2?
Sodium borohydride is a good choice due to its mildness and selectivity for reducing imines in the presence of the aromatic ring. Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but it is much more reactive and less selective, potentially leading to undesired side reactions. Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) is another possibility for the reduction of the imine bond.[5]
Q5: How can I effectively monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to achieve good separation between the starting materials, intermediates, and products. The spots can be visualized under UV light and/or by staining with an appropriate agent like potassium permanganate.
Q6: My final product is an oil and difficult to purify. What should I do?
Oily products can be challenging. If column chromatography is not providing adequate purification, consider converting the final amine product into a solid salt derivative, such as the hydrochloride (HCl) salt. This can often be achieved by dissolving the oily product in a suitable solvent like ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent. The resulting solid salt can then be purified by recrystallization. The pure free base can be regenerated by treatment with a mild base.
Visualizing the Reaction Mechanism
Caption: Plausible reaction mechanism for the two-step synthesis.
References
- Gill, C., Joshi, A., Mandhane, P. G., & Chate, A. (2011). A mild and efficient procedure for the synthesis of various 1,5-benzothiazepines. [Source details not fully available]
-
Saturnino, C., et al. (1997). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[2][6]benzo[f]thiazepines. Il Farmaco, 52(3), 183-186.
- Corti, F., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(3), e202200262.
- Sayyahi, S., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 27(15), 4976.
-
Khan, I., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[2][6]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(19), 6296.
- BenchChem. (2025). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols. BenchChem.
- Shome, A., et al. (2025). Imine reductase-catalyzed reduction of 2H-1,4-benzothiazines. Organic Letters.
- Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(9), 2978.
- Siddiqui, Z. N., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 7(34), 30289–30303.
- Yadav, G., & Kumar, A. (2019). Catalyst-free synthesis of 2,3-dihydro-1,5-benzothiazepines in a renewable and biodegradable reaction medium. New Journal of Chemistry, 43(30), 12061-12066.
- Corti, F., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(3), e202200262.
- Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901.
- Albanese, D., et al. (2017). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Green Chemistry, 19(2), 436-441.
- Albanese, D., et al. (2017). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. AIR Unimi.
- Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901.
- Ankodia, V., et al. (2005). Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines.
- Gulea, M., & Goursot, C. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588.
- Pápai, Z., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(4), 937-967.
- Li, J.-H., et al. (2018). Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols under metal-free conditions. Organic Letters, 20(22), 7248-7252.
- Reddy, B. V. S., et al. (2011). “On water” organic synthesis: a highly efficient and clean synthesis of 2-aryl/heteroaryl/styryl benzothiazoles and 2-alkyl/aryl alkyl benzothiazolines. Tetrahedron Letters, 52(28), 3583-3586.
- Zhao, D.-Y., et al. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Synthesis, 44(06), 927-933.
- Fan, R., et al. (2020). I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines. Organic Letters, 22(22), 9102-9106.
- Levai, A. (2000). Synthesis and Chemical Transformations of 1,5-Benzothiazepines. Journal of Heterocyclic Chemistry, 37(1), 1-17.
- Yadav, G., & Kumar, A. (2019). Catalyst-free synthesis of 2,3-dihydro-1,5-benzothiazepines in a renewable and biodegradable reaction medium. New Journal of Chemistry, 43(30), 12061-12066.
- Surineni, G., et al. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Organic Letters, 12(16), 3644–3647.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link].
- France, S. P., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(28), 8176-8193.
- Khan, I., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 8(20), 17871–17884.
-
ResearchGate. (2015). How do I remove water from imine formation reactions?. [Link].
- El-Faham, A., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Molecules, 30(14), 1234.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
"2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine" stability issues in solution
Introduction
Welcome to the technical support guide for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS: 19197-44-5).[1][2] This document is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with diverse biological activities, from cardiovascular to CNS applications.[3][4][5] However, the inherent reactivity of the thiazepine ring system can present stability challenges in solution, potentially compromising experimental reproducibility and the integrity of analytical data.
This guide provides a framework for identifying, troubleshooting, and mitigating common stability issues. While specific degradation kinetics for this particular analogue are not extensively published, the principles outlined here are derived from the well-established chemistry of the benzothiazepine class and standard pharmaceutical stress testing methodologies.[6][7] Our goal is to empower you with the foundational knowledge to ensure the reliability of your results.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a progressive loss of my compound in an aqueous buffer over a few hours at room temperature. What is the likely cause and how can I fix it?
Probable Cause: pH-Dependent Hydrolysis
The most common instability pathway for seven-membered heterocyclic rings like thiazepines in aqueous media is hydrolysis.[8] The reaction is often catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions, meaning the degradation rate is highly dependent on the pH of your solution. Even seemingly neutral buffers can have a pH that promotes slow degradation over time. For some related diazepine structures, pH changes can induce a reversible ring-opening equilibrium, which may alter the compound's activity or analytical profile.[9][10]
Troubleshooting & Solution Workflow
-
Immediate Mitigation: For immediate use, always prepare solutions fresh. If you must store them for a short period, keep them on ice and protected from light.
-
Systematic Investigation (pH Stability Profile): The most reliable solution is to determine the optimal pH for stability. This involves a systematic study.
Protocol 1: Rapid pH Stability Profiling
This protocol is designed to quickly identify a pH range where the compound is most stable.
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Use buffers with known composition, such as citrate for acidic, phosphate for neutral, and borate for basic ranges.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) to minimize the organic solvent percentage in the final solution.
-
Incubation: Dilute the stock solution into each buffer to a final, known concentration (e.g., 10 µg/mL). Ensure the final organic solvent concentration is low (<1%) to avoid solubility artifacts.
-
Time Points: Immediately take a "time zero" (T₀) sample from each pH solution and analyze it via a suitable method (e.g., HPLC-UV).
-
Incubation Conditions: Store the remaining solutions at the desired temperature (e.g., Room Temperature or 37°C).
-
Analysis: Analyze samples at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Data Interpretation: Quantify the peak area of the parent compound at each time point relative to T₀. Plot the percentage of compound remaining versus time for each pH. The pH with the flattest decay curve is the most stable.
Q2: My LC-MS analysis shows new peaks that were not present in the initial sample, especially after leaving the sample in the autosampler overnight. What's happening?
Probable Cause: Oxidation and/or Photodegradation
This is a classic sign of degradation. There are two primary suspects:
-
Oxidation: The sulfide moiety (-S-) in the benzothiazepine ring is susceptible to oxidation, forming the corresponding sulfoxide (-SO-) and, under more aggressive conditions, the sulfone (-SO₂-). This can be initiated by dissolved oxygen in your solvents, trace metal ions, or exposure to peroxides.[6][11]
-
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum. Standard laboratory lighting or exposure to sunlight can provide the energy needed to initiate degradation reactions.[12] Autosamplers are not always completely dark, and repeated analysis might expose the sample to light.
Troubleshooting & Solution Workflow
-
Immediate Mitigation:
-
Use Amber Vials: Always prepare and store your samples in amber or UV-protected vials.
-
Solvent Purity: Use high-purity, HPLC-grade solvents. Consider sparging your mobile phase with an inert gas (Helium or Nitrogen) to remove dissolved oxygen.
-
Control Samples: Place a "dark control" sample, wrapped in aluminum foil, in the same environment to differentiate between thermal degradation and photodegradation.
-
-
Systematic Investigation (Forced Degradation Study): To confirm the susceptibility of your compound, a forced degradation (or stress testing) study is the definitive approach. This is a core requirement in pharmaceutical development for establishing a stability-indicating analytical method.[13][14]
Protocol 2: Forced Degradation Study
This study intentionally degrades the sample to identify potential degradants and test the analytical method's specificity.
-
Objective: To generate primary degradation products under various stress conditions. Aim for 5-20% degradation of the parent compound.
-
Sample Preparation: Prepare several identical solutions of your compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 2-8 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Let stand at room temperature for 1-4 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Let stand at room temperature for 2-8 hours.
-
Thermal Degradation: Store one sample in an oven at 60-70°C for 24-48 hours.
-
Photolytic Degradation: Expose a solution in a clear quartz cuvette or vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] Keep a dark control sample wrapped in foil alongside it.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by a high-resolution method like LC-MS or HPLC-PDA to separate and identify the parent compound and its degradants.
Data Presentation: Expected Outcome of Forced Degradation
Use the following table to log your experimental results, which will help in developing a stability-indicating method.
| Stress Condition | Incubation Time/Temp | % Degradation (Approx.) | No. of Degradant Peaks | Retention Times of Major Degradants (min) |
| 0.1 M HCl | 8 hours @ 60°C | Fill in your data | Fill in your data | Fill in your data |
| 0.1 M NaOH | 4 hours @ RT | Fill in your data | Fill in your data | Fill in your data |
| 3% H₂O₂ | 8 hours @ RT | Fill in your data | Fill in your data | Fill in your data |
| Thermal | 48 hours @ 70°C | Fill in your data | Fill in your data | Fill in your data |
| Photolytic | ICH Q1B | Fill in your data | Fill in your data | Fill in your data |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical structures I should expect from degradation?
Based on the benzothiazepine scaffold, the two most likely degradation pathways are oxidation at the sulfur atom and hydrolysis of the thiazepine ring.
-
Oxidation Products: You would expect to see the formation of this compound-1-oxide and subsequently the 1,1-dioxide (sulfone). These will have a mass increase of +16 and +32 Da, respectively, which is readily detectable by mass spectrometry.
-
Hydrolytic Products: Acid or base-catalyzed hydrolysis could potentially lead to ring-opening, forming an amino-thiophenol derivative. The exact structure would depend on which bond is cleaved.
Caption: Potential degradation pathways for the 1,5-benzothiazepine scaffold.
Q2: What is the best practice for preparing and storing a stock solution for long-term use?
To ensure the long-term integrity of your compound, proper stock solution handling is critical. The key is to minimize exposure to water, light, oxygen, and temperature fluctuations.
Caption: Recommended workflow for stock solution preparation and storage.
-
Solvent Choice: Use a high-purity, anhydrous grade of a solvent in which the compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Aliquoting: Never store the entire stock in a single vial that is opened repeatedly. Prepare multiple small, single-use aliquots. This prevents contamination and degradation from repeated freeze-thaw cycles.[15]
-
Storage Conditions: Store vials tightly sealed at -20°C or, for maximum longevity, at -80°C. Ensure they are protected from light.
Q3: How can I be sure my analytical method is "stability-indicating"?
An analytical method is only considered "stability-indicating" if it can accurately measure the concentration of the active compound without interference from any degradants, excipients, or impurities.[14]
The forced degradation study (Protocol 2) is the primary tool for this.
Caption: Workflow for validating a stability-indicating analytical method.
Key Validation Steps:
-
Specificity/Selectivity: Inject your stressed samples. The method must demonstrate baseline resolution between the parent peak and all degradant peaks.
-
Peak Purity: Use a Photodiode Array (PDA) detector to assess peak purity across the parent peak in the chromatograms of stressed samples. A pure peak will have a consistent UV spectrum across its entire width.
-
Mass Balance: The total amount of drug detected (parent + degradants) should be reasonably close to the initial amount. A significant loss in mass balance may indicate that some degradants are not being detected by your method.[14]
References
-
Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed Central. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on recovery of benzodiazepines, n ¼ 3 | Download Table. Available at: [Link]
-
Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][9][10]diazepine-3-carboxylate does not influence bioavailability. PubMed Central. Available at: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Available at: [Link]
-
International Journal of Applied Pharmaceutics. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
Chaudhri, V. K., et al. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. Available at: [Link]
-
Chemistry Reviews Letters. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Available at: [Link]
-
National Institutes of Health. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PubMed Central. Available at: [Link]
-
Wiergowski, M., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. PubMed. Available at: [Link]
-
Journal of King Saud University - Science. (2022). In silico prediction of potential therapeutic targets for 1, 5-benzothiazepine scaffolds. Available at: [Link]
-
Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). 1, 5-BENZOTHIAZEPINES. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Development Of 1,5-Benzothiazepine-Based Molecules with Potential Antimicrobial Activity. Available at: [Link]
-
MDPI. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]
-
The Royal Society of Chemistry. (2017). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Available at: [Link]
-
Journal of Chemistry Letters. (2024). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Available at: [Link]
-
PubMed. (1996). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[6][9]benzo[f]thiazepines. Available at: [Link]
-
ResearchGate. (2018). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Available at: [Link]
-
ACS Omega. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Available at: [Link]
-
Journal of the Chemical Society A. (1967). The thermal decomposition of 2-methyl-2,5-dihydrofuran. Available at: [Link]
-
ResearchGate. (2004). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (2020). 1,5-Benzothiazepines: Recent developments in the synthetic strategies. Available at: [Link]
-
MDPI. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
-
ResearchGate. (2019). Structural features of 1,5-benzodiazepines and 1,5-benzothiazepines. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. jgtps.com [jgtps.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. database.ich.org [database.ich.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. longdom.org [longdom.org]
- 15. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Variability for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS: 19197-44-5) and related benzothiazepine analogues. This guide is designed to provide in-depth, field-proven insights into identifying and resolving common sources of assay variability. By understanding the underlying chemical principles and potential pitfalls, you can ensure the accuracy, reproducibility, and integrity of your experimental data.
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during the handling and analysis of this compound.
Q1: My assay results show a steady decline in the compound's apparent concentration over the course of an experiment. What is the likely cause?
A1: This is a classic sign of compound instability. This compound, like other benzothiazepine derivatives, is susceptible to degradation under common laboratory conditions. The two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The thiazepine ring can be susceptible to cleavage under either acidic or alkaline aqueous conditions.[1][2][3] Many biological assays are conducted in buffered aqueous solutions, making pH-mediated hydrolysis a significant concern. For example, the related drug diltiazem is known to hydrolyze to its desacetyl derivative in alkaline solutions.[4][5][6]
-
Oxidation: The sulfur atom within the thiazepine ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal contaminants.[7] The primary oxidation product is often the corresponding sulfoxide.[5] Photodegradation is a critical factor, as UV radiation can catalyze the formation of these S-oxide derivatives.[4][8]
Immediate Action:
-
Prepare fresh stock solutions of the compound for each experiment.
-
Protect all solutions (stocks, intermediates, and final assay plates) from light by using amber vials and covering plates with foil.
-
Minimize the time the compound spends in aqueous buffers before analysis.
Q2: I'm observing inconsistent retention times for my compound during HPLC analysis. How can I stabilize it?
A2: Retention time drift is a common HPLC issue that can often be traced back to the mobile phase, column, or instrument conditions.[4]
-
Mobile Phase Composition: Even small changes in the mobile phase composition, such as solvent evaporation or incorrect mixing, can cause significant retention time shifts.[3] Ensure mobile phase reservoirs are covered and that the solvents are thoroughly degassed.[9]
-
Column Equilibration: Insufficient column equilibration is a frequent cause of drift, especially when starting a new analytical run or after a gradient elution.[9] Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. A lack of proper column temperature control can lead to retention time variability.[4] Using a column oven is highly recommended for reproducible results.
-
pH Control: If your mobile phase is buffered, ensure the pH is stable and consistent between batches. Small pH changes can alter the ionization state of the analyte, significantly impacting retention in reversed-phase chromatography.
Q3: My chromatograms show broad or tailing peaks for the main compound. What's causing this poor peak shape?
A3: Poor peak shape compromises resolution and integration accuracy. The causes can range from chemical interactions to physical problems in the HPLC system.
-
Column Contamination/Degradation: The stationary phase can become contaminated with strongly retained sample components or degrade over time, especially at pH extremes. This leads to active sites that cause peak tailing. Flushing the column with a strong solvent or replacing the guard column can help.[10]
-
Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including broadening and fronting.[2] Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Secondary Silanol Interactions: The basic nitrogen atom in the benzothiazepine ring can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing. Using a modern, end-capped column or adding a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase can mitigate this effect.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening.[9] Keep tubing as short and narrow as reasonably possible.
Section 2: In-Depth Troubleshooting Guides
This section provides a more structured approach to diagnosing and resolving complex issues.
Guide 2.1: Diagnosing Issues Related to Compound Purity and Degradation
Variability often starts with the source material. Synthetic artifacts or degradation products can interfere with assays or misrepresent the concentration of the active compound.
Is the issue related to compound purity?
-
Symptom: Unexpected peaks in your chromatogram, even in a freshly prepared standard solution.
-
Cause: The synthesis of 1,5-benzothiazepines often involves the cyclocondensation of an aminothiophenol with a chalcone or other α,β-unsaturated carbonyl compounds.[11][12][13] Incomplete reactions or side reactions can result in residual starting materials or isomeric impurities that may have similar UV spectra and potentially co-elute.
-
Solution:
-
Verify Purity: Obtain a Certificate of Analysis (CoA) from the supplier. If not available, verify purity using an orthogonal method (e.g., NMR spectroscopy or mass spectrometry) in addition to HPLC-UV.
-
Purification: If impurities are detected, consider re-purification by flash column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[14][15]
-
Is the issue related to compound degradation?
-
Symptom: Appearance of new peaks over time, a decrease in the main peak's area, or a change in the color of the solution.
-
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing degradation of this compound.
Guide 2.2: Optimizing HPLC Methods for Benzothiazepines
A robust and reliable HPLC method is the cornerstone of reproducible assays.
Table 1: Starting HPLC Method Parameters & Troubleshooting Tips
| Parameter | Recommended Starting Point | Common Problem | Troubleshooting Action |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particles | Poor peak shape, tailing | Use an end-capped column. Consider a phenyl-hexyl phase for alternative selectivity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Retention time drift | Prepare fresh mobile phase daily. Ensure proper mixing and degassing.[3] |
| Gradient | 5-95% B over 10-15 minutes | Poor resolution | Decrease the gradient slope (longer run time). Add an isocratic hold at the beginning. |
| Flow Rate | 0.8-1.2 mL/min (for 4.6 mm ID) | High backpressure | Check for system blockages. Flush column. Ensure mobile phase is miscible.[9] |
| Column Temp. | 30-40 °C | Inconsistent retention | Use a column oven to maintain a stable temperature.[4] |
| Injection Vol. | 5-20 µL | Peak fronting/overloading | Reduce injection volume or dilute the sample. |
| Sample Diluent | Initial Mobile Phase Composition | Split or broad peaks | Ensure sample solvent is weaker than or matches the mobile phase.[2] |
| Detection | UV, ~230-240 nm | Low sensitivity, noisy baseline | Scan for optimal wavelength. Ensure detector lamp has sufficient energy. |
Section 3: Key Experimental Protocols
Adhering to validated protocols is essential for minimizing variability.
Protocol 3.1: Standard HPLC Analysis Workflow
This protocol provides a step-by-step method for the routine analysis of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid. Filter and degas.
-
Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Filter and degas.
-
-
Standard Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO. Store in an amber vial at -20°C.
-
Create a working standard of 50 µM by diluting the stock solution in the initial mobile phase (e.g., 95% A, 5% B).
-
-
Instrument Setup & Equilibration:
-
Install a C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Set the column oven to 35°C.
-
Set the UV detector to 237 nm.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Inject a blank (diluent) first to ensure the system is clean.
-
Inject the working standard multiple times (n=3-5) to confirm system suitability (retention time reproducibility, peak area RSD <2%).
-
Proceed with sample analysis.
-
-
Data Analysis:
-
Integrate the peak corresponding to the compound.
-
Quantify against the standard curve or use the area for relative comparisons.
-
Caption: A streamlined workflow for routine HPLC analysis.
Protocol 3.2: Forced Degradation & Stability Assessment
This study helps identify potential degradants and establish stable handling conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.[16]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 8, and 24 hours.
-
Photodegradation: Expose a solution in a clear vial to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control vial wrapped in foil.[4][8]
-
Thermal Degradation: Keep a vial of the stock solution at 60°C for 24 hours.
-
-
Sample Preparation for Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples, including an unstressed control (time zero), using the HPLC method described in Protocol 3.1. An LC-MS is highly recommended to obtain mass information on any new peaks that appear.
-
Evaluation: Compare the chromatograms. A loss in the main peak area and the appearance of new peaks indicate degradation. The conditions under which new peaks appear will point to the compound's liabilities (e.g., sensitivity to acid, light, etc.).
Protocol 3.3: General α-Glucosidase Inhibition Assay
This colorimetric assay is a common application for this class of compounds and is sensitive to multiple sources of variability.[17]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M Sodium Phosphate, pH 6.8.
-
Enzyme Solution: α-Glucosidase (from Saccharomyces cerevisiae) at 0.5 U/mL in phosphate buffer. Prepare fresh.
-
Substrate Solution: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.
-
Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer to all wells.
-
Add 20 µL of test compound dilutions (in DMSO, then diluted with buffer) to sample wells.
-
Add 20 µL of a standard inhibitor (e.g., Acarbose) to positive control wells.
-
Add 20 µL of buffer (with equivalent DMSO concentration) to enzyme control wells.
-
Add 20 µL of the α-Glucosidase solution to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
-
Data Acquisition & Calculation:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]
-
Troubleshooting this assay:
-
High background: Ensure the pNPG substrate is not degrading spontaneously. Protect it from light.
-
Low enzyme activity: Use freshly prepared enzyme solution. Confirm activity with a positive control.
-
Compound interference: Some compounds can absorb light at 405 nm. Run a control with the compound and substrate but no enzyme to check for this.
Section 4: References
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Andrisano, V., et al. (2001). Photostability and phototoxicity studies on diltiazem. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589-597. [Link]
-
Unknown Author. (2023). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice. Chemical and Pharmaceutical Bulletin, 71(4), 312-317. [Link]
-
Unknown Author. (2021). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice. Chemical and Pharmaceutical Bulletin, 69(3), 258-264. [Link]
-
van der Stelt, M., et al. (2010). The Rapid Hydrolysis of Chlordiazepoxide to Demoxepam May Affect the Outcome of Chronic Osmotic Minipump Studies. Psychopharmacology, 208(4), 555-562. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Shapiro, A. B. (2016). How to determine inhibition mechanism of alpha glucosidase inhibitors? ResearchGate. [Link]
-
Unknown Author. (2024). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Books.
-
Unknown Author. (2021). Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. MDPI. [Link]
-
Unknown Author. (2019). Oxidative ring-opening of benzothiazole derivatives. ResearchGate. [Link]
-
Unknown Author. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]
-
Naveed, S., et al. (2015). Relative Degradation Study of Local Vs Multinational Brand of Diltiazem by Means of UV Spectrophotometer. ResearchGate. [Link]
-
Unknown Author. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PubMed Central. [Link]
-
Unknown Author. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. ResearchGate. [Link]
-
Unknown Author. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors. PubMed. [Link]
-
Unknown Author. (2019). Diltiazem Induces Severe Photodistributed Hyperpigmentation. ResearchGate. [Link]
-
Unknown Author. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. Impactfactor. [Link]
-
Kumar, et al. (2015). NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech. [Link]
-
Unknown Author. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds. Journal of Chemistry Letters. [Link]
-
Unknown Author. (2023). Recent advances in the synthetic chemistry of 1,5-benzothiazepines. ResearchGate. [Link]
-
Mollica, J. A., et al. (1971). Hydrolysis of benzothiadiazines. Journal of Pharmaceutical Sciences, 60(9), 1380-1384. [Link]
-
Unknown Author. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed Central. [Link]
-
Unknown Author. (2015). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]
-
Albanese, D. C. M., et al. (2017). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. The Royal Society of Chemistry. [Link]
-
Unknown Author. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors. ACS Omega. [Link]
Sources
- 1. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability and phototoxicity studies on diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cibtech.org [cibtech.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Welcome to the technical support guide for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a nitrogen-containing heterocyclic molecule, it is likely to exhibit the properties of a weak base with limited aqueous solubility, a common hurdle in preclinical and pharmaceutical development.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will explore the causal mechanisms behind solubility limitations and provide validated, step-by-step protocols for proven enhancement techniques.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a logical starting point for your solubility investigation.
Q1: My initial aqueous solubility screen for this compound shows very low values (<0.1 mg/mL). Is this expected, and what are the first steps?
A1: Yes, this is a highly anticipated result. The scaffold of this compound, featuring a fused benzene ring and a sulfur-containing heterocycle, suggests a lipophilic nature and potentially strong crystal lattice energy, both of which contribute to poor aqueous solubility.
Your immediate next step is to perform a pH-solubility profile . As the molecule contains a secondary amine within its seven-membered ring, it is expected to be a weak base. This means its solubility should be highly dependent on pH. The amine can be protonated at acidic pH, forming a more soluble salt.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low solubility.
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which should I measure first?
A2: This is a critical distinction.
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates out of a solution when added from a concentrated DMSO stock. It's fast and uses very little material, making it ideal for early-stage discovery to quickly rank compounds. However, it can sometimes overestimate solubility because it doesn't allow the system to reach true equilibrium.
-
Thermodynamic (or Equilibrium) Solubility: This is the "true" solubility. It is measured by agitating an excess of the solid compound in a buffer for an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound in the solution is constant. This is the gold-standard measurement needed for formulation and late-stage development.
Recommendation: Start with a kinetic solubility assay across a range of pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). This will rapidly confirm if pH is a key factor and guide your subsequent, more resource-intensive thermodynamic solubility experiments.
Q3: My compound degrades at very low pH. How can I enhance solubility without causing instability?
A3: This is a common "solubility-stability" trade-off. If you observe degradation (e.g., via HPLC purity analysis) at the pH required for solubilization, you must find a compromise.
Strategies:
-
Identify the "Sweet Spot": Determine the highest pH at which you achieve acceptable (not necessarily maximum) solubility while maintaining chemical stability for the duration of your experiment.
-
Use Buffering Agents: Employ buffers that have been shown to have a stabilizing effect. Citrate and acetate buffers are common starting points.
-
Combine with Other Methods: If pH adjustment alone is insufficient or detrimental, you will need to combine a milder pH adjustment with other techniques described below, such as co-solvents or cyclodextrins. This allows you to achieve the target solubility at a less aggressive pH.
Part 2: pH Modification and Salt Formation
If your initial experiments confirmed pH-dependent solubility, this section provides detailed protocols for leveraging this property.
Q4: How do I select the optimal pH and buffer for my formulation?
A4: The goal is to find a pH that keeps the compound protonated and soluble. According to the Henderson-Hasselbalch equation, for a weak base, solubility increases as the pH drops further below its pKa (the pH at which 50% of the compound is ionized).
Experimental Protocol: pH-Solubility Profile (Thermodynamic)
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0.
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at the end.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter to remove fine particulates.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (in mg/mL or µM) against the final measured pH of each sample.
Data Interpretation:
| pH | Buffer System | Solubility (µg/mL) | Stability (24h, % Purity) |
| 2.0 | Glycine-HCl | 1500 | 85% |
| 4.5 | Acetate | 850 | 98% |
| 6.8 | Phosphate | 55 | >99% |
| 7.4 | Phosphate | <10 | >99% |
| 9.0 | Borate | <1 | >99% |
| This is example data and should be generated experimentally. |
From this example, pH 4.5 provides a significant solubility enhancement with excellent stability, making it a prime candidate for formulation development.
Q5: Should I consider forming a salt of my compound?
A5: Yes. If your compound is a weak base, forming a stable, crystalline salt is one of the most effective and common strategies to improve both solubility and dissolution rate. By reacting the basic nitrogen with an acid, you create an ionic species that is inherently more water-soluble.
Common Salt Formers (Counter-ions) for Weak Bases:
-
Strong Acids: Hydrochloride (HCl), Sulfate (H₂SO₄), Mesylate (methanesulfonic acid)
-
Weaker Acids: Tartrate, Citrate, Maleate
Workflow for Salt Screening:
Caption: General workflow for pharmaceutical salt screening.
Part 3: Co-solvents and Surfactants
These techniques are employed when pH modification is insufficient or not viable. They are particularly useful for neutral compounds or when a formulation is needed near physiological pH (7.4).
Q6: When should I use a co-solvent, and which ones are appropriate for preclinical studies?
A6: Use a co-solvent when:
-
The compound's solubility is not (or is insufficiently) pH-dependent.
-
You need to prepare a concentrated stock solution for in vitro assays.
-
You are developing an injectable formulation for in vivo studies where a non-physiological pH is not tolerated.
Common Preclinical Co-solvents:
| Co-solvent | Common Use Level (%) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | <10% in vivo | Excellent solubilizer; can be toxic at high doses. |
| Ethanol (EtOH) | 5-20% | Generally safe; can cause precipitation on dilution. |
| Propylene Glycol (PG) | 10-40% | Good safety profile; viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Very common, safe vehicle; can be hyperosmotic. |
| Solutol® HS 15 / Kolliphor® HS 15 | 5-25% | Non-ionic solubilizer and emulsifier. |
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare Vehicles: Create binary (e.g., 20% PG in water), ternary (e.g., 10% EtOH / 40% PG in water), or more complex mixtures of co-solvents in your target aqueous buffer (e.g., PBS pH 7.4).
-
Determine Solubility: Use the thermodynamic shake-flask method described in Q4 for each co-solvent mixture.
-
Assess Dilutional Stability: A critical step. Take the saturated solution from a promising co-solvent system and dilute it 10-fold or 100-fold into an aqueous buffer. Observe immediately and after 1-2 hours for any signs of precipitation. A successful co-solvent system must maintain solubility upon dilution.
Part 4: Complexation with Cyclodextrins
Cyclodextrins are specialized excipients used to tackle the most challenging solubility problems by encapsulating the drug molecule.
Q7: My compound is extremely lipophilic and none of the above methods work well. Is cyclodextrin complexation a viable option?
A7: Absolutely. Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like your benzothiazepine derivative, forming an inclusion complex that has much higher aqueous solubility.
Commonly Used Pharmaceutical Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most common, high aqueous solubility, and a favorable safety profile for parenteral use.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Also very common for injectables, with a high capacity to solubilize basic drugs via ionic interactions.
Experimental Protocol: Phase-Solubility Study with Cyclodextrins
-
Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Equilibrate with Compound: Add an excess of your compound to each CD solution and equilibrate for 24-72 hours.
-
Quantify: Filter the samples and analyze the concentration of the dissolved drug in the filtrate.
-
Plot and Analyze: Plot the drug solubility (Y-axis) against the cyclodextrin concentration (X-axis).
-
A-type Profile: A linear increase in solubility indicates the formation of a soluble 1:1 complex. This is the desired outcome.
-
B-type Profile: The solubility increases initially and then plateaus or decreases, suggesting the formation of a less soluble, higher-order complex.
-
Caption: Mechanism of solubility enhancement by cyclodextrin.
References
-
Pawar, P. et al. (2016). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available from: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]
-
Jain, N. et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available from: [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]
-
Kalliokoski, T. et al. (2013). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 53(12), 3324-3333. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]
-
Chemistry Explained. (2023, December 19). Why Is pH Critical For Weak Electrolyte Solubility? [Video]. YouTube. Available from: [Link]
-
Tsume, Y. et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 103(6), 1975-1984. Available from: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Available from: [Link]
-
Völgyi, G. et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 441-449. Available from: [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
-
Zhang, X. et al. (2014). pH-dependent drug-drug interactions for weak base drugs: potential implications for new drug development. Clinical Pharmacology & Therapeutics, 96(2), 266-277. Available from: [Link]
-
Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Available from: [Link]
-
Yartsev, A. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available from: [Link]
-
Kumar, L. et al. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(7). Available from: [Link]
-
Hossain, M. S. et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(10), 2843. Available from: [Link]
-
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available from: [Link]
-
Pharma Learning In Depth. (2023, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development [Video]. YouTube. Available from: [Link]
-
Williams, H. D. et al. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 36(5), 148-151. Available from: [Link]
-
Improved Pharma. (2021). Salt Screening. Available from: [Link]
-
Charles River Laboratories. (n.d.). Salt Screening. Available from: [Link]
-
Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available from: [Link]
-
Onyx Scientific. (n.d.). Salt & Co-Crystal Screening. Available from: [Link]
-
Technobis. (2023). How to salt screen using the Crystal 16. Available from: [Link]
-
Taylor & Francis. (n.d.). Counterions – Knowledge and References. Available from: [Link]
-
Merck Millipore. (n.d.). a counter ion that fulfils all needs. PageSuite. Available from: [Link]
-
Consensus. (n.d.). Mechanisms of β-cyclodextrin inclusion complex formation. Available from: [Link]
-
Khan, K. U. et al. (2019). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Polymers, 11(2), 216. Available from: [Link]
-
Manda, P. et al. (2021). Boosting the mechanical strength and solubility-enhancement properties of hydroxypropyl-β-cyclodextrin nanofibrous films. Journal of Drug Delivery Science and Technology, 63, 102456. Available from: [Link]
-
de Azevedo, M. B. M. et al. (2019). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. Available from: [Link]
-
Gidwani, B., & Vyas, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Penfold, P. A. et al. (2021). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 26(11), 3213. Available from: [Link]
-
Loftsson, T. et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 21(9), 1158. Available from: [Link]
-
Singh, R. et al. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. Available from: [Link]
-
Dodziuk, H. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 255. Available from: [Link]
-
ResearchGate. (n.d.). Phase diagram for drug solubility depending on the cyclodextrin concentration. Available from: [Link]
-
SciSpace. (n.d.). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. Available from: [Link]
-
ResearchGate. (n.d.). Phase Solubility diagram represents A and B type profiles. Available from: [Link]
-
SciSpace. (n.d.). Phase solubility diagram: Significance and symbolism. Available from: [Link]
Technical Support Center: Synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Welcome to the technical support guide for the synthesis and analysis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine. The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of widely used cardiovascular drugs like Diltiazem.[1][2][3] Its synthesis, typically involving the condensation of 2-aminothiophenol with an α,β-unsaturated carbonyl compound, is a cornerstone reaction for many drug development programs.[4][5][6]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you anticipate, identify, and resolve common issues related to side product formation, ensuring the integrity and yield of your target molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing the this compound core? A1: The most common and practical route is a domino reaction initiated by the Michael addition of 2-aminothiophenol to an α,β-unsaturated carbonyl compound, which in this specific case would be crotonaldehyde or a related C4 synthon.[4][6] This is followed by an intramolecular cyclization of the resulting intermediate to form the seven-membered dihydro-1,5-benzothiazepine ring.[4]
Q2: Why is the purity and handling of the 2-aminothiophenol starting material so critical for this synthesis? A2: 2-aminothiophenol is highly susceptible to atmospheric oxidation. The thiol (-SH) group can readily dimerize to form bis(2-aminophenyl) disulfide.[7] This disulfide is a common impurity in commercial 2-aminothiophenol and significantly reduces the effective concentration of your nucleophile, leading to lower yields and complicating purification. It is strongly recommended to use freshly purified 2-aminothiophenol or handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
Q3: How can I effectively monitor the progress of the reaction in real-time? A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring this reaction.[3][7] By co-spotting the reaction mixture with your starting materials (2-aminothiophenol and the carbonyl compound), you can visually track the consumption of reactants and the formation of the main product and any significant side products. Visualization is typically achieved using UV light or an iodine chamber.[7]
Q4: What are the industry-standard analytical techniques for final purity assessment and impurity characterization? A4: For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[1][8][9] For the structural elucidation of unknown impurities, a combination of techniques is necessary. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides accurate mass data, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for definitive structure confirmation.[8] Gas Chromatography (GC) may also be applicable depending on the volatility of the impurities.[1]
Section 2: Troubleshooting Guide for Common Experimental Issues
Unexpected results are a common challenge in organic synthesis. This section addresses frequent problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Quality of Starting Materials: 2-aminothiophenol is likely oxidized to its disulfide form.[7] | Use a freshly opened bottle of 2-aminothiophenol, purify it via distillation before use, and handle it under an inert atmosphere.[7] |
| Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy for cyclization, or it may produce side products at elevated temperatures.[7] | If the reaction is slow at room temperature, gradually increase the heat. If side products are prevalent, try lowering the temperature.[7] | |
| Incomplete Cyclization: The intermediate has formed but has not cyclized to the final product. | Increase reaction time and continue monitoring by TLC. The addition of a mild acid or base catalyst can sometimes promote the final cyclization step. | |
| Multiple Unexpected Peaks in HPLC/TLC | Formation of Side Products: Competing reaction pathways are occurring, leading to impurities like benzothiazoles or uncyclized intermediates.[7] | Refer to Section 3 for identification. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. Lowering the temperature often increases selectivity.[7] |
| Starting Material Impurities: Impurities in the starting materials are carried through the reaction. | Ensure the purity of all reactants before starting the synthesis. | |
| Product Degradation During Purification | Sensitivity to Acidic Silica Gel: The benzothiazepine nitrogen can interact with the acidic silanol groups on standard silica gel, leading to degradation or streaking during column chromatography.[7] | Use a different stationary phase, such as neutral or basic alumina, for column chromatography.[7] Alternatively, consider purification by recrystallization if the product is a solid. |
Section 3: In-Depth Analysis of Key Side Products
Understanding the structure and formation mechanism of potential side products is crucial for optimizing your synthesis and analysis.
Side Product A: Bis(2-aminophenyl) disulfide
-
Nature: Primarily a starting material impurity, but can also form during the reaction if oxygen is present.
-
Mechanism of Formation: The thiol group of 2-aminothiophenol is readily oxidized by atmospheric oxygen to form a disulfide bond between two molecules.
-
Impact on Synthesis: This disulfide is not nucleophilic at the sulfur atom and will not participate in the desired Michael addition, effectively lowering the concentration of your key starting material and reducing the overall yield.
-
Analytical Signature:
-
TLC: Appears as a distinct spot from 2-aminothiophenol.
-
MS: Shows a molecular ion peak corresponding to the mass of the dimer (C₁₂H₁₂N₂S₂).
-
Side Product B: 2-Propylbenzothiazole
-
Nature: A common side product resulting from a competing cyclization pathway.
-
Mechanism of Formation: Instead of the intended 1,4-Michael addition, the reaction between 2-aminothiophenol and crotonaldehyde can proceed through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the thermodynamically stable five-membered benzothiazole ring.[10][11] This pathway is often favored at higher temperatures or under oxidative conditions.
-
Impact on Synthesis: Directly consumes starting materials, leading to a significant reduction in the yield of the desired seven-membered ring product.
-
Analytical Signature:
-
NMR: Will show characteristic aromatic protons of the benzothiazole ring system and signals for the propyl side chain. The absence of the diastereotopic methylene protons seen in the tetrahydrobenzothiazepine ring is a key indicator.
-
MS: Molecular ion peak corresponding to C₁₀H₁₁NS.
-
Side Product C: Uncyclized Michael Adduct
-
Nature: A reaction intermediate that fails to undergo the final intramolecular cyclization.
-
Mechanism of Formation: The initial Michael addition of the thiol to crotonaldehyde occurs, but the subsequent cyclization of the aniline nitrogen onto the carbonyl group stalls. This can be due to unfavorable steric hindrance, low reaction temperatures, or insufficient reaction time.[7]
-
Impact on Synthesis: Represents an incomplete reaction. If isolated, it may be possible to convert it to the desired product under different reaction conditions (e.g., heating with a catalyst).
-
Analytical Signature:
-
NMR: Will show signals for a free primary amine (-NH₂) and a carbonyl group (aldehyde), which are absent in the final product.
-
IR: A strong C=O stretching band will be present.
-
MS: The molecular ion will have the same mass as the desired product, as it is an isomer. Fragmentation patterns will differ.
-
Section 4: Recommended Analytical Protocols & Workflows
Protocol 4.1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Solvent System: A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). This should be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: On a single plate, apply small spots of:
-
Lane 1: 2-aminothiophenol (starting material).
-
Lane 2: Carbonyl compound (starting material).
-
Lane 3: Co-spot of both starting materials.
-
Lane 4: Reaction mixture at t=0.
-
Subsequent Lanes: Reaction mixture at various time points (e.g., 1h, 2h, 4h).
-
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and dry. Visualize the spots under a UV lamp (254 nm) and/or in an iodine vapor chamber to observe the consumption of starting materials and the appearance of new product/side product spots.[7]
Protocol 4.2: Impurity Profiling by Reverse-Phase HPLC (RP-HPLC)
This is a general method and must be optimized for your specific instrument and sample.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: The resulting chromatogram will quantify the purity of the main product and show the relative percentage of any impurities.[8]
Section 5: Visual Diagrams and Workflows
Diagram 1: Main Reaction Pathway
Caption: Primary synthetic route to the 1,5-benzothiazepine core.
Diagram 2: Competing Side Reaction Pathways
Caption: Desired reaction versus common competing side pathways.
Diagram 3: General Analytical Workflow for Impurity Investigation
Caption: Systematic workflow for product analysis and impurity ID.
References
-
Veeprho. (n.d.). Diltiazem Impurities and Related Compound. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Available at: [Link]
-
SynZeal. (n.d.). Diltiazem Impurities. Available at: [Link]
-
National Library of Medicine. (n.d.). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][12]benzo[f]thiazepines. Available at: [Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]
-
National Library of Medicine, PubMed Central. (n.d.). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Available at: [Link]
-
ResearchGate. (2024). Condensation of 2-aminothiophenol and aldehydes at room temperature. Available at: [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
-
ACS Publications. (n.d.). The Synthesis of 4,1-Benzothiazepines and 5,1-Benzothiazocines. Available at: [Link]
-
Journal of Chemistry Letters. (2024). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Available at: [Link]
-
RSC Publishing. (n.d.). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Available at: [Link]
-
ResearchGate. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Available at: [Link]
-
ResearchGate. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]
-
ResearchGate. (2000). Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines. Available at: [Link]
-
SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]
-
ResearchGate. (2021). A Review: Synthesis and Pharmacological Profile of[1][12]-Benzothiazepine. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link]
-
National Library of Medicine, PubMed Central. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][8][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Available at: [Link]
-
ResearchGate. (2015). Analytical methods for determination of benzodiazepines. A short review. Available at: [Link]
-
ResearchGate. (2018). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Analytical Methods for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Welcome to the technical support center for the analysis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into refining detection methods, addressing common challenges through detailed troubleshooting guides and frequently asked questions. Our focus is on the causality behind experimental choices to empower you to develop robust and reliable analytical protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial methodological choices.
Q1: What are the primary analytical techniques for the detection and quantification of this compound?
The most suitable techniques are High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
HPLC with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for routine analysis and quantification at moderate concentrations. The benzothiazepine structure contains a chromophore that allows for UV detection.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-selectivity quantification, especially in complex biological matrices like plasma or urine.[3][4] Its ability to monitor specific precursor-to-product ion transitions minimizes interference.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation and identification capabilities.[6] However, due to the polarity and thermal lability of many benzothiazepine derivatives, chemical derivatization is often required to improve volatility and thermal stability, preventing peak tailing and on-column degradation.[7][8]
Q2: What key physicochemical properties of this compound influence analytical method development?
Understanding the molecule's properties is critical. The structure contains a tertiary amine within the tetrahydro-1,5-benzothiazepine ring system. This makes the molecule:
-
Basic: The tertiary amine has a pKa that makes it protonated at acidic pH. This is a key consideration for reversed-phase HPLC mobile phase selection and for liquid-liquid or solid-phase extraction.
-
Moderately Polar: The polarity influences its retention on chromatographic columns and its solubility in various solvents used for extraction and mobile phases.
-
Prone to Adsorption: The amine group can interact with active sites (free silanols) on GC liners and columns, leading to poor peak shape and recovery. This is a primary reason why LC-MS/MS is often preferred or why derivatization and analyte protectants are used in GC-MS.[7][9]
Q3: How do I choose the right sample preparation technique?
The choice depends on the sample matrix and the required sensitivity.
-
Protein Precipitation (PPT): A fast and simple method for plasma or serum samples, typically using cold acetonitrile.[10] It's effective for initial screening but may not remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Based on the compound's basic nature, a pH adjustment of the aqueous sample to >8 will neutralize the amine, allowing for efficient extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. A mixed-mode cation exchange sorbent is ideal, as it can retain the protonated amine at a low pH and elute it at a high pH, effectively separating it from neutral and acidic interferences.
Section 2: Core Analytical Protocols & Workflows
This section provides detailed, step-by-step methodologies for common analytical workflows.
General Analytical Workflow
The following diagram outlines a typical workflow from sample receipt to data analysis, emphasizing critical quality control checkpoints.
Sources
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 12panelnow.com [12panelnow.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. flore.unifi.it [flore.unifi.it]
Technical Support Center: Optimizing Functional Assays for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine and Related Analogs
Welcome to the technical support resource for researchers working with 1,5-benzothiazepine derivatives. This guide is designed to provide practical, field-proven insights to help you improve the efficiency, reproducibility, and accuracy of your functional assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, reliable data.
The 1,5-benzothiazepine scaffold is a cornerstone in medicinal chemistry, found in clinically significant drugs targeting a range of protein classes, including G-protein-coupled receptors (GPCRs) and ion channels.[1][2] However, like many heterocyclic compounds, this structural class can present unique challenges in vitro, from poor aqueous solubility to non-specific interactions. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during assay development.
Q1: My 1,5-benzothiazepine analog has poor solubility in aqueous assay buffer. How can I prepare my stock and working solutions?
A: This is the most frequent initial barrier. Poor solubility can lead to compound precipitation, inaccurate concentration calculations, and high variability.
-
Initial Solubilization: Start by creating a high-concentration stock (10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Gentle warming or sonication can assist, but always check for compound degradation afterward.
-
Intermediate Dilutions: Avoid making large dilutions directly from the 100% DMSO stock into your final aqueous buffer, as this often causes the compound to crash out. Perform one or two serial dilutions in 100% DMSO first to lower the concentration.
-
Final Working Solution: When preparing the final working solution, add the DMSO-solubilized compound to the aqueous buffer (not the other way around) while vortexing to ensure rapid dispersion. The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts. Some cell-based assays may tolerate up to 1%, but this must be validated.
-
Solubilizing Agents: For particularly challenging compounds, consider the inclusion of solubilizing agents like Pluronic F-127 or β-cyclodextrins in your assay buffer. However, you must run controls to ensure these agents do not interfere with your biological target or assay readout. Some studies note that certain benzothiazepine analogs have high log P values, indicating low aqueous solubility, making this a critical first step.[3]
Q2: I am observing a high degree of variability and "edge effects" across my 96- or 384-well plates. What are the likely causes?
A: High variability undermines data confidence. The cause is often a combination of environmental factors and technical execution.
-
Evaporation and Thermal Gradients: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[4] To mitigate this, leave the perimeter wells filled with sterile water or buffer and do not use them for experimental samples. Always use plate lids and ensure your incubator has stable temperature and humidity control.
-
Cell Seeding Inconsistency: Uneven cell distribution is a major source of well-to-well variance.[5] After seeding, allow plates to sit at room temperature in the culture hood for 15-20 minutes before transferring to the incubator. This allows cells to settle evenly before adhering. Avoid swirling plates, which pushes cells to the edges; instead, use gentle back-and-forth and side-to-side motions.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can dramatically increase variability.[6] Ensure your pipettes are regularly calibrated. When adding reagents, pipette below the surface of the liquid to prevent splashing and ensure proper mixing.
Q3: My positive control ligand works perfectly, but my test compound shows no activity. What should I check first?
A: A null result can be due to true inactivity or a technical failure. A systematic check is required.
-
Compound Integrity: Re-verify the concentration and purity of your compound stock. Has it undergone freeze-thaw cycles that might degrade it? Was it stored properly (protected from light, at the correct temperature)?
-
Solubility in Assay: Visually inspect the wells containing the highest concentration of your test compound under a microscope. Look for signs of precipitation (crystals, amorphous aggregates). If the compound is not in solution, it cannot interact with the target.
-
Mechanism of Action Mismatch: Confirm that your assay is designed to detect the expected biological activity. For example, if your compound is an antagonist, a simple agonist assay will show no signal. You would need to run the assay in the presence of a known agonist to observe blockade. Many benzothiazepines are known to act on GPCRs, which can signal through multiple pathways (e.g., Gαs, Gαq).[7] Your assay might be measuring a pathway that your compound does not modulate.
Q4: How can I distinguish between a true biological response and a non-specific assay artifact?
A: Assay artifacts can lead to false positives or negatives. Implementing proper controls is non-negotiable.
-
Counter-screens: Use a cell line that does not express the receptor of interest. If your compound is still active, the effect is likely off-target or an artifact.
-
Assay Technology Interference: Some compounds can interfere with the detection method itself. For example, highly colored compounds can absorb light in absorbance assays, while autofluorescent compounds can interfere with fluorescence-based readouts.[8] Run a "compound-only" control (no cells or enzyme) to check for direct interference with the assay reagents or signal.
-
Structural Analogs: Test a structurally similar but biologically inactive analog of your compound if one is available. This helps confirm that the observed activity is specific to the pharmacophore of your active molecule.
Troubleshooting Guide: Cell-Based GPCR Assays
Many 1,5-benzothiazepine derivatives modulate GPCRs.[1][9] These assays are powerful but have many potential failure points.
Problem: Low or Non-Existent Signal Window (Z'-factor < 0.5)
A poor signal window means the difference between your baseline (unstimulated) and maximal (positive control stimulated) signal is too small to reliably detect hits.
| Potential Cause | Explanation & Solution |
| Poor Cell Health | Unhealthy or overly confluent cells will not respond optimally.[10] Solution: Always use cells in the logarithmic growth phase. Do not allow them to become over-confluent in flasks before seeding.[11] Ensure your culture medium is fresh and contains all necessary supplements.[10] |
| Low Receptor Expression | The signal is directly proportional to the number of functional receptors. Solution: If using a transient transfection system, optimize the amount of plasmid DNA and transfection reagent. For stable cell lines, perform cell sorting (FACS) to select a high-expressing population. Note that for some GPCRs, very high expression can lead to constitutive activity, which presents its own challenges.[7] |
| Sub-optimal Agonist Concentration | The positive control agonist concentration may be on the sub-maximal portion of the dose-response curve. Solution: Perform a full dose-response curve for your positive control agonist to confirm the EC80-EC100 concentration, and use this for your maximal stimulation control wells. |
| Incorrect Incubation Time | The kinetics of GPCR signaling vary. The peak second messenger signal (e.g., cAMP) might be transient. Solution: Run a time-course experiment with your positive control, measuring the signal at multiple time points (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time.[12] |
| Compound Instability | The compound may be degrading in the culture medium over the course of a long incubation. Solution: If long incubations are necessary, consider the stability of the compound. For some drugs, daily media changes with fresh compound may be required.[6] |
Problem: Inconsistent Dose-Response Curves
Erratic or non-sigmoidal dose-response curves make it impossible to determine potency (EC50/IC50).
| Potential Cause | Explanation & Solution |
| Compound Precipitation | At higher concentrations, the compound may be precipitating out of solution, leading to a "bell-shaped" or flat-topped curve. Solution: Re-evaluate your solubilization strategy (see FAQ 1). Determine the kinetic solubility of your compound in the final assay buffer. All concentrations in your dilution series must remain below this limit. |
| Pipetting/Dilution Errors | Inaccurate serial dilutions are a common source of distorted curves.[6] Solution: Use calibrated pipettes. For each dilution step, ensure thorough mixing before proceeding to the next. Consider preparing dilution series in a separate "master" plate before transferring to the final assay plate. |
| Assay "Edge Effects" | As described in FAQ 2, environmental factors can distort results in the outer wells where high and low concentrations are often placed. Solution: Avoid using the perimeter wells for your dose-response curve. If possible, randomize the layout of your dilution series on the plate. |
Visualizing the Workflow: A Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing common issues in a cell-based assay.
Caption: Troubleshooting workflow for cell-based assays.
Key Experimental Protocol: cAMP Detection Assay for Gαs/Gαi-Coupled GPCRs
This protocol provides a template for measuring the function of a GPCR that couples to adenylyl cyclase. Many commercial kits (e.g., HTRF, AlphaLISA) are based on this principle.[12]
1. Cell Seeding: a. Culture cells expressing your GPCR of interest under standard conditions. Ensure they are healthy and sub-confluent.[10] b. Harvest cells using a gentle, non-enzymatic dissociation buffer if possible. If using trypsin, ensure it is fully neutralized. c. Perform a cell count and viability assessment (e.g., trypan blue). Viability should be >95%. d. Dilute cells to the optimized seeding density (determined during assay development, typically 2,500-20,000 cells/well for a 384-well plate) in the appropriate culture medium.[12] e. Dispense the cell suspension into a solid white 384-well assay plate. f. Incubate for 18-24 hours to allow for cell adherence and recovery.
2. Compound Addition: a. Prepare a serial dilution of your 1,5-benzothiazepine test compounds in a separate plate. Also prepare solutions for your positive control (e.g., a known agonist for Gαs, or an antagonist plus agonist for Gαi) and negative control (vehicle, e.g., 0.5% DMSO). b. Gently remove the culture medium from the cell plate. c. Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical to prevent the degradation of cAMP and ensure a robust signal can accumulate.[12] d. Transfer the diluted compounds and controls from the master plate to the cell plate.
3. Incubation: a. Incubate the plate at 37°C for the predetermined optimal time (e.g., 30 minutes).[12]
4. Lysis and Detection: a. Following the manufacturer's protocol for your specific cAMP detection kit, add the lysis buffer and detection reagents (e.g., europium cryptate-labeled anti-cAMP antibody and an acceptor molecule). b. Incubate at room temperature for 60 minutes, protected from light.
5. Data Acquisition: a. Read the plate on a compatible microplate reader (e.g., an HTRF-capable reader). b. Analyze the data using a 4-parameter logistic regression model to determine EC50 or IC50 values.
Visualizing the Pathway: Agonist-Induced Gαs Signaling
This diagram illustrates the canonical signaling cascade for a Gαs-coupled GPCR, leading to the generation of the cAMP second messenger measured in the assay.
Caption: Canonical Gαs-coupled GPCR signaling pathway.
References
-
Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023). ACS Omega. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). Molecules. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). Methods in Cell Biology. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]
-
Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology. [Link]
-
Is there a quick and easy way to check if my GPCRs are getting activated?. (2015). ResearchGate. [Link]
-
Potential problems in distinction between the binding sites for benzothiazepine and phenylalkylamine on L-type Ca2+ channel in binding assay. (1995). The Japanese Journal of Pharmacology. [Link]
-
1, 5-Benzothiazepine: Bioactivity and targets. (2016). ResearchGate. [Link]
-
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (2021). RSC Advances. [Link]
-
Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. (2022). ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 5. marinbio.com [marinbio.com]
- 6. news-medical.net [news-medical.net]
- 7. molbio.gu.se [molbio.gu.se]
- 8. selectscience.net [selectscience.net]
- 9. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.co.jp]
Validation & Comparative
A Comparative Analysis of Diltiazem and 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: A Guide for Researchers
This guide provides a detailed comparative analysis of the well-established calcium channel blocker, diltiazem, and the less-characterized compound, 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine. As direct pharmacological data for this compound is limited in publicly accessible literature, this comparison will focus on the foundational 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold and its derivatives, extrapolating the likely properties of the 2-methyl substituted compound based on established structure-activity relationships. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of benzothiazepine-based calcium channel modulators.
Introduction: The Benzothiazepine Scaffold in Cardiovascular Therapy
The 1,5-benzothiazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs.[1][2] The most prominent of these is diltiazem, a cornerstone in the management of hypertension, angina pectoris, and certain arrhythmias.[3] Its therapeutic effects are primarily attributed to its ability to block L-type calcium channels, leading to vasodilation and reduced cardiac workload.[3][4]
The simpler, unsubstituted scaffold, 2,3,4,5-tetrahydro-1,5-benzothiazepine, and its derivatives, such as this compound, represent a family of compounds with potential calcium channel modulating activity.[5][6] Understanding the pharmacological profile of these simpler analogs in comparison to the more complex and clinically established diltiazem is crucial for the development of novel cardiovascular agents with potentially improved selectivity or pharmacokinetic properties.
Mechanism of Action: Targeting the L-type Calcium Channel
Both diltiazem and other benzothiazepine derivatives exert their primary pharmacological effects through the blockade of voltage-gated L-type calcium channels (Cav1.2).[4][7] These channels are critical for regulating calcium influx into cardiac and smooth muscle cells, which in turn governs muscle contraction and vascular tone.[8]
Diltiazem's Binding and Action: Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of other classes of calcium channel blockers like dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil).[4][9] This interaction is allosteric, meaning it modifies the channel's conformation to inhibit calcium ion passage. The blockade by diltiazem is state-dependent, showing a higher affinity for open or inactivated channels, which contributes to its use-dependent effects, particularly in controlling heart rate during tachyarrhythmias.[7]
Inferred Action of this compound: Based on structure-activity relationship studies of the 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold, it is highly probable that this compound also targets L-type calcium channels. The core benzothiazepine ring system is the key pharmacophore responsible for this activity.[5][6] The nature and stereochemistry of substituents on this ring system, however, significantly influence potency and selectivity. The relatively simple 2-methyl substitution, compared to the more elaborate structure of diltiazem, may result in altered affinity and state-dependency of channel blockade.
Signaling Pathway of L-type Calcium Channel Blockade
The therapeutic effects of benzothiazepines stem from their interruption of the normal signaling cascade initiated by calcium influx through L-type channels.
Caption: L-type Calcium Channel Signaling Pathway and Point of Inhibition.
Comparative Pharmacological Activity
A direct quantitative comparison is challenging due to the lack of published data for this compound. However, we can compare diltiazem to other reported derivatives of the 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold.
| Parameter | Diltiazem | Representative 2,3,4,5-tetrahydro-1,5-benzothiazepine Derivatives | Inferred Activity of this compound |
| Primary Target | L-type Calcium Channels | L-type Calcium Channels | Presumed L-type Calcium Channels |
| Vascular Effects | Potent coronary and peripheral vasodilator | Vasodilator activity demonstrated in various derivatives | Likely to possess vasodilator properties |
| Cardiac Effects | Negative chronotropic (rate), inotropic (force), and dromotropic (conduction) effects | Variable, depending on the specific substitutions | Expected to have some degree of cardiac effects, potency relative to diltiazem is unknown |
| Selectivity | Intermediate between vascular and cardiac tissue | Dependent on the derivative's structure | Unknown, but likely to differ from diltiazem |
| Clinical Use | Hypertension, Angina, Arrhythmias | Investigational | Not clinically evaluated |
Note: The activity of derivatives can vary significantly based on their specific chemical modifications.[5][6]
Experimental Protocols for Activity Assessment
To empirically compare the activity of a novel benzothiazepine derivative like this compound with diltiazem, a series of well-established in vitro assays are recommended.
Isolated Aortic Ring Contractility Assay
This functional assay directly measures the vasorelaxant properties of the compounds.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from rats and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into 2-3 mm rings.
-
Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer.
-
Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor, such as phenylephrine or potassium chloride.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (diltiazem or the derivative) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as a percentage of the pre-contraction tension. IC₅₀ values (the concentration causing 50% relaxation) are calculated and compared.
Sources
- 1. Immunosuppressive properties of the benzothiazepine calcium antagonists diltiazem and clentiazem, with and without cyclosporine, in heterotopic rat heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [New intracellular calcium antagonists. I. Synthesis and pharmacological evaluation of 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium-channel drugs: structure-function relationships and selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine and Other Benzothiazepines for Researchers
This guide provides a comprehensive comparative analysis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine and other prominent members of the benzothiazepine class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological activities, and structure-activity relationships of these molecules. We will explore the well-established profiles of clinically significant benzothiazepines, such as Diltiazem and Thiazesim, and frame a comparative context for the less-characterized this compound.
Introduction to the 1,5-Benzothiazepine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,5-benzothiazepine nucleus, a seven-membered heterocyclic ring fused to a benzene ring, is a cornerstone in the development of therapeutic agents.[1][2] This "privileged scaffold" is present in a variety of clinically used drugs, demonstrating a remarkable diversity of biological activities.[3][4] These activities range from cardiovascular effects, such as calcium channel blockade, to central nervous system modulation, including antidepressant and antipsychotic properties.[2][5] The versatility of the 1,5-benzothiazepine core stems from the numerous possibilities for chemical modification, allowing for the fine-tuning of its pharmacological profile.[3][5]
Prominent examples of clinically successful 1,5-benzothiazepines include Diltiazem, a potent calcium channel blocker used in the management of hypertension and angina, and Thiazesim, which has been investigated for its antidepressant properties.[5][6] These compounds serve as essential benchmarks for understanding the structure-activity relationships within this chemical class and for the development of novel derivatives.
Comparative Analysis: Key Benzothiazepine Derivatives
This section provides a comparative overview of this compound against the well-characterized benzothiazepines, Diltiazem and Thiazesim.
| Compound | Chemical Structure | Primary Pharmacological Activity | Clinical Application/Potential |
| This compound | (Structure to be synthesized) | Primarily investigated for antimicrobial and CNS activity.[7] | Research compound with potential for further development. |
| Diltiazem | (2S,3S)-3-acetoxy-5-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | L-type calcium channel blocker.[8][9] | Treatment of hypertension, angina pectoris, and certain arrhythmias.[8][9] |
| Thiazesim | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one | CNS depressant, potential antidepressant.[6][10] | Investigated for the treatment of depression.[6][11] |
Delving into the Mechanism of Action: Calcium Channel Blockade
A primary mechanism of action for many benzothiazepines, including the renowned Diltiazem, is the blockade of voltage-gated L-type calcium channels.[8][9] This action inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[8][9] The therapeutic effects of Diltiazem in hypertension and angina are a direct consequence of this mechanism.[8][9]
The following diagram illustrates the proposed mechanism of action of benzothiazepine-based calcium channel blockers.
Caption: Mechanism of L-type calcium channel blockade by benzothiazepines.
Experimental Protocols for Comparative Evaluation
To facilitate a robust comparative study of this compound with established benzothiazepines, the following detailed experimental protocols are provided.
Synthesis of 2,3-Dihydro-1,5-Benzothiazepines
A general and efficient method for the synthesis of the 1,5-benzothiazepine core involves the reaction of 2-aminothiophenols with α,β-unsaturated ketones (chalcones).[12][13]
Step-by-Step Protocol:
-
Chalcone Synthesis: Synthesize the appropriate chalcone precursor through a Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone in the presence of a base (e.g., NaOH).
-
Cyclization:
-
Dissolve the chalcone and 2-aminothiophenol in a suitable solvent such as toluene or hexafluoro-2-propanol.[12][13]
-
Add a catalytic amount of glacial acetic acid.[13]
-
Stir the reaction mixture at room temperature or with gentle heating.[12][13]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting 2,3-dihydro-1,5-benzothiazepine derivative by column chromatography on silica gel.
-
Caption: Workflow for the synthesis of 1,5-benzothiazepine derivatives.
In Vitro Evaluation of Calcium Channel Blocking Activity: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel activity.[14]
Step-by-Step Protocol:
-
Cell Culture: Use a cell line stably expressing the human L-type calcium channel (CaV1.2), such as HEK293 cells.
-
Electrophysiological Recording:
-
Prepare whole-cell patch-clamp recordings.
-
The external solution should contain (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 25 D-glucose, 25 NaHCO₃, and 1.25 NaH₂PO₄.[15]
-
The internal (pipette) solution should contain (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, adjusted to pH 7.3 with CsOH.
-
Hold the cell membrane potential at -80 mV.
-
Elicit calcium currents by depolarizing voltage steps to 0 mV for 500 ms.[16]
-
-
Compound Application:
-
Prepare stock solutions of the test compounds (this compound, Diltiazem) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the final desired concentrations in the external solution.
-
Apply the compounds to the cells via a perfusion system.
-
-
Data Analysis:
-
Measure the peak inward calcium current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a Hill equation.
-
In Vitro Receptor Binding Affinity: Radioligand Binding Assay
This assay determines the affinity of a test compound for the L-type calcium channel by measuring its ability to displace a radiolabeled ligand.[4][17]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Binding Assay:
-
Filtration and Counting:
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Antihypertensive Efficacy: Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension in humans.[5][18][19]
Step-by-Step Protocol:
-
Animal Model:
-
Drug Administration:
-
Administer the test compounds (e.g., this compound, Diltiazem) and a vehicle control orally via gavage once daily for a predetermined period (e.g., 4 weeks).[18]
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a non-invasive tail-cuff method.[18]
-
Acclimate the rats to the procedure before starting the experiment.[5]
-
Take baseline measurements before the first dose and then at regular intervals throughout the study (e.g., weekly).[18]
-
-
Data Analysis:
-
Calculate the mean change in blood pressure from baseline for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the antihypertensive effects compared to the vehicle control group.
-
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of 1,5-benzothiazepines is highly dependent on the nature and position of substituents on the heterocyclic and fused benzene rings. For instance, in Diltiazem, the cis-stereochemistry at the 2 and 3 positions is crucial for its calcium channel blocking activity. The 2-(4-methoxyphenyl) group and the 3-acetoxy group are also important for potency.[20] The N-5 substituent, a dimethylaminoethyl chain, contributes to its overall pharmacological profile.[20]
For Thiazesim, the 2-phenyl substituent is a key feature.[6] The exploration of different substituents on this phenyl ring and at other positions of the benzothiazepine core can lead to compounds with varying CNS activities.
The introduction of a methyl group at the 2-position of the 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold, as in the title compound, presents an interesting modification. Based on the established SAR of this class, this substitution is likely to influence the compound's steric and electronic properties, potentially altering its interaction with biological targets. Further studies are required to elucidate the precise impact of this substitution on its pharmacological profile.
Conclusion
The 1,5-benzothiazepine scaffold remains a fertile ground for the discovery of new therapeutic agents. While this compound is a less-explored derivative, a comparative analysis against well-established compounds like Diltiazem and Thiazesim provides a clear roadmap for its future investigation. The detailed experimental protocols outlined in this guide offer a robust framework for elucidating its pharmacological profile, particularly its potential as a cardiovascular or CNS-active agent. By systematically applying these methodologies, researchers can effectively characterize this and other novel benzothiazepine derivatives, contributing to the advancement of medicinal chemistry and drug discovery.
References
-
Ogunnupebi, T. A., Ajani, O. O., Oduselu, G. O., Elebiju, O. F., & Adebiyi, E. (2023). Chemistry and pharmacological diversity of benzothiazepine—Excellent pathway to drug discovery. Journal of Molecular Structure, 1280, 135071. [Link]
-
Kaur, R., Singh, K., & Singh, R. (2016). 1, 5-Benzothiazepine: Bioactivity and targets. Chemical Biology Letters, 3(1), 18-31. [Link]
-
Nagao, T., Sato, M., Iwasawa, Y., Takada, T., Ishida, R., Nakajima, H., & Kiyomoto, A. (1972). Studies on a New 1, 5-Benzothiazepine Derivative (CRD-401). IV. Coronary Vasodilating Effect and Structure-Activity Relationship. Japanese Journal of Pharmacology, 22(4), 467-478. [Link]
-
Godfraind, T. (2017). Standardized protocol for measuring the effect of Ca2+ channel blocker on Ca2+ channel current. Methods in pharmacology and toxicology, 19-32. [Link]
-
Morlion, F., Magdalenic, K., Van Camp, J., & D'hooghe, M. (2024). Heterocycle-substituted 1,5-benzothiazepines: biological properties and structure–activity relationships. Monatshefte für Chemie-Chemical Monthly, 155(6), 535-549. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Osborn, J. W., Fink, G. D., & Fink, G. D. (2020). Animal models of hypertension: a scientific statement from the American Heart Association. Hypertension, 75(3), e33-e53. [Link]
-
Chaudhri, V. K., Pathak, D., & Hussain, Z. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica, 14(10), 19-33. [Link]
-
DrugFuture. (2023). Thiazesim. [Link]
-
Ali, F., & Ali, R. (2022). A Review: Synthesis and Pharmacological Profile of[1][14]-Benzothiazepine. Current Organic Synthesis, 19(5), 456-483. [Link]
-
Kang, D., & Feng, Z. P. (2013). Characterization of calcium channel binding. Current protocols in pharmacology, 61(1), 4-13. [Link]
-
Tang, L., El-Din, T. M. G., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2019). Structural basis for diltiazem block of a voltage-gated Ca2+ channel. Journal of Pharmacology and Experimental Therapeutics, 369(1), 102-110. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. [Link]
-
Wikipedia. (2023). Thiazide. [Link]
-
Tang, L., Gamal El-Din, T. M., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2019). Structural basis for diltiazem block of a voltage-gated Ca2+ channel. The Journal of general physiology, 151(6), 846-856. [Link]
-
Saturnino, C., De Martino, G., Lancelot, J. C., Saturnino, P., & Rossi, F. (1997). Synthesis and pharmacological activities of some 2, 3, 4, 5-tetrahydro[1][14] benzo [f] thiazepines. Il Farmaco, 52(3), 183-186. [Link]
-
Sperelakis, N. (1988). Electrophysiology of calcium antagonists. Journal of molecular and cellular cardiology, 20, 7-23. [Link]
-
U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. [Link]
-
Drugs.com. (n.d.). Diltiazem: Package Insert / Prescribing Information / MOA. [Link]
-
Gutteridge, C. E., Wallace, L. G., & Tang, M. T. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry, 10(3), 123-134. [Link]
-
Gaggero, N., & Porta, A. (2012). A practical synthesis of 2, 3-dihydro-1, 5-benzothiazepines. Green Chemistry, 14(4), 987-990. [Link]
-
Kingstone, E., Kolivakis, T., & Kossatz, I. (1969). Evaluation of thiazesim (SQ 10,496) as an anti-depressant: a negative report. Current therapeutic research, clinical and experimental, 11(7), 475-477. [Link]
-
Medicine.com. (2020, February 17). Diltiazem: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
Akbari, P., & Morytko, M. (2022). Thiazide Diuretics. In StatPearls [Internet]. StatPearls Publishing. [Link]
-
Rabia, S., Shah, S. A. A., Almalki, A. S. A., Al-Rashida, M., & Khan, I. (2022). Synthesis of Novel 2, 3-Dihydro-1, 5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS omega, 7(34), 30215-30232. [Link]
-
Szél, T., Koncz, I., & Varró, A. (2015). Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization. World journal of cardiology, 7(12), 885. [Link]
-
PubChem. (n.d.). Thiazesim Hydrochloride. [Link]
-
Kaur, H., & Kumar, V. (2023). Recent Advances in Bioactive 1, 5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemistry Reviews, 5(4), 390-402. [Link]
-
Shah, S. A. A., Almalki, A. S. A., Al-Rashida, M., & Khan, I. (2023). Evaluation of 2, 3-Dihydro-1, 5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS omega, 8(20), 17891-17902. [Link]
-
Shaik, A. B., & Prasad, Y. R. (2021). Synthesis and Antimicrobial Evaluation of Novel 1, 5-Benzothiazepine Derivatives. Journal of Heterocyclic Chemistry, 58(6), 1339-1353. [Link]
-
Rabia, S., Shah, S. A. A., Almalki, A. S. A., Al-Rashida, M., & Khan, I. (2022). Synthesis of Novel 2, 3-Dihydro-1, 5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS omega, 7(34), 30215-30232. [Link]
-
Zhang, X., & Liu, T. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Zurek, N. A., & Belelli, D. (2022). Further Evidence that Inhibition of Neuronal Voltage-Gated Calcium Channels Contributes to the Hypnotic Effect of Neurosteroid Analogue, 3β-OH. Frontiers in Pharmacology, 13, 868516. [Link]
-
Prasad, Y. R., & Shaik, A. B. (2024). Tetrazole containing 1, 5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Journal of Chemistry Letters, 5(2), 192-205. [Link]
-
Gaggero, N., & Porta, A. (2012). A practical synthesis of 2, 3-dihydro-1, 5-benzothiazepines. Green Chemistry, 14(4), 987-990. [Link]
-
Kumar, A., Kumar, S., & Kumar, R. (2010). Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2445-2452. [Link]
-
Cazzamalli, S., & Maffei, M. (1998). Studies on Annelated[1][18] benzothiazines and[1][14] benzothiazepines, V. Synthesis and Biological Activity of N-2 Alkylamino Derivatives of 4, 5-dihydro-s-triazolo [3, 4-d]. Il Farmaco, 53(8-9), 564-572. [Link]
-
Rabia, S., Shah, S. A. A., Almalki, A. S. A., Al-Rashida, M., & Khan, I. (2022). Synthesis of Novel 2, 3-Dihydro-1, 5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS omega, 7(34), 30215-30232. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Hypertension model in rats - Enamine [enamine.net]
- 6. Thiazesim [drugfuture.com]
- 7. Studies on annelated [1,4]benzothiazines and [1,5]benzothiazepines, V. Synthesis and biological activity of N-2 alkylamino derivatives of 4,5-dihydro-s-triazolo[3,4-d]-1,5-benzothiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Diltiazem: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Evaluation of thiazesim (SQ 10,496) as an anti-depressant: a negative report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Further Evidence that Inhibition of Neuronal Voltage-Gated Calcium Channels Contributes to the Hypnotic Effect of Neurosteroid Analogue, 3β-OH [frontiersin.org]
- 16. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the systematic validation of the antimicrobial properties of the novel compound, 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine. As a member of the 1,5-benzothiazepine class—a group of heterocyclic compounds known for a wide range of biological activities—this molecule represents a promising candidate for antimicrobial drug discovery. The seven-membered diazepine ring fused with a benzene ring forms a core structure that has been explored for applications ranging from CNS agents to potential chemotherapeutics. Our objective is to rigorously assess its specific efficacy against a panel of clinically relevant microbial pathogens.
This document outlines the requisite experimental workflows, establishes a robust protocol for comparative analysis against established antibiotics, and provides the scientific rationale behind each step. The methodologies described adhere to the stringent standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, reliable, and suitable for publication and further development.
Rationale and Strategic Approach
The foundational step in validating a new antimicrobial agent is to establish its spectrum of activity and potency. We will determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the target compound. This strategy allows us to quantify its bacteriostatic (growth-inhibiting) and bactericidal (kill-ing) capabilities.
To contextualize our findings, we will perform parallel assays using two gold-standard antibiotics as positive controls:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. It serves as an excellent comparator for activity against both Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic that inhibits peptidoglycan synthesis, a critical component of the Gram-positive bacterial cell wall. It is a key comparator for activity specifically against Gram-positive organisms.
Our experimental design is structured to not only generate primary efficacy data but also to create a self-validating system where the performance of control antibiotics confirms the integrity of the assay conditions.
Core Experimental Protocols
Materials and Microorganisms
To ensure the validity and reproducibility of our findings, all experiments will utilize standardized materials and well-characterized microbial strains.
-
Test Compound: this compound (solubilized in Dimethyl Sulfoxide (DMSO) at a stock concentration of 10 mg/mL).
-
Comparator Antibiotics: Ciprofloxacin and Vancomycin (USP grade, prepared according to CLSI guidelines).
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).
-
Microbial Strains (ATCC - American Type Culture Collection):
-
Staphylococcus aureus (ATCC 25923): A Gram-positive coccus, representing a common cause of skin, respiratory, and bloodstream infections.[1]
-
Escherichia coli (ATCC 25922): A Gram-negative rod, serving as a model for enteric pathogens and a common cause of urinary tract infections.[1]
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative rod known for its intrinsic and acquired resistance mechanisms.[2]
-
Enterococcus faecalis (ATCC 29212): A Gram-positive coccus, often associated with nosocomial infections.[2]
-
Candida albicans (ATCC 90028): A representative pathogenic yeast to assess antifungal activity.
-
Experimental Workflow: MIC and MBC Determination
The overall workflow is designed to first identify the minimum concentration that inhibits growth (MIC) and then to determine the minimum concentration required to kill the organism (MBC).
Caption: Workflow for MIC and MBC Determination.
Step-by-Step Protocol for Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M07 guidelines.[3][4][5]
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Step-by-Step Protocol for MBC Determination
The MBC test is a quantitative follow-up to the MIC assay, determining the concentration that results in a ≥99.9% reduction in the initial inoculum.[6][7][8]
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a TSA plate.
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
-
Incubation:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation and Interpretation
The results of the MIC and MBC assays should be compiled into a clear, comparative table. This allows for a direct assessment of the test compound's performance against the reference antibiotics across a spectrum of pathogens.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | ATCC Strain | This compound | Ciprofloxacin | Vancomycin |
| S. aureus | 25923 | Data | Data | Data |
| E. coli | 25922 | Data | Data | Data |
| P. aeruginosa | 27853 | Data | Data | Data |
| E. faecalis | 29212 | Data | Data | Data |
| C. albicans | 90028 | Data | N/A | N/A |
Table 2: Bacteriostatic vs. Bactericidal Activity (MBC/MIC Ratio)
| Microorganism | ATCC Strain | This compound | Ciprofloxacin | Vancomycin |
| S. aureus | 25923 | Data | Data | Data |
| E. coli | 25922 | Data | Data | Data |
| P. aeruginosa | 27853 | Data | Data | Data |
| E. faecalis | 29212 | Data | Data | Data |
Interpretation of MBC/MIC Ratio:
-
≤ 4: The compound is generally considered bactericidal .[8]
-
> 4: The compound is generally considered bacteriostatic .
Postulated Mechanism of Action and Scientific Context
Benzothiazepine derivatives are known to exhibit a wide array of biological activities.[9][10][11][12] In many contexts, their mechanism involves interacting with ion channels or receptors.[13][14][15] For example, drugs like diltiazem act as calcium channel blockers.[15] In the context of antimicrobial activity, the precise mechanism for this class is less defined but could involve disruption of the bacterial cell membrane permeability or inhibition of essential enzymes.[16]
Ciprofloxacin, our Gram-negative and broad-spectrum comparator, acts by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for bacterial DNA replication and cell division.[17][18][19][20] Vancomycin, our Gram-positive comparator, inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[21][22][23][24]
The comparative data generated in this guide will provide initial clues as to the potential mechanism of this compound. For instance, potent activity against S. aureus but not E. coli might suggest a mechanism targeting cell wall synthesis, similar to vancomycin. Conversely, broad-spectrum activity might point towards a more universal target, such as DNA replication or membrane integrity.
Caption: Comparative Mechanisms of Action.
Conclusion and Future Directions
This guide provides a foundational, scientifically rigorous framework for the initial validation of this compound as a potential antimicrobial agent. By adhering to CLSI standards and employing industry-accepted comparators, the resulting data will be robust and directly comparable to existing literature.
Positive results from these initial screens (i.e., low MIC values and a bactericidal MBC/MIC ratio) would justify progression to more advanced studies, including:
-
Time-kill kinetics assays: To understand the rate of antimicrobial activity.
-
Resistance development studies: To assess the propensity for microbes to develop resistance to the compound.
-
Toxicity assays: To determine the compound's safety profile in eukaryotic cell lines.
-
Mechanism of action studies: To elucidate the specific molecular target.
The systematic approach detailed herein ensures a high standard of scientific integrity and provides a clear, logical path for the development of this promising benzothiazepine derivative.
References
- Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. (n.d.). Vertex AI Search.
- Ciprofloxacin. (n.d.). Wikipedia.
- Vancomycin. (n.d.). Wikipedia.
- What is the mechanism of Ciprofloxacin? (2024, July 17). Patsnap Synapse.
- Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024, September 6). Creative Biolabs.
- Mode of action and in-vitro activity of vancomycin. (n.d.). PubMed.
- Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. (2021, June 21). ResearchGate.
- Ciprofloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall.
- Vancomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall.
- The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (n.d.). PMC - NIH.
- What is the mechanism of Vancomycin Hydrochloride? (2024, July 17). Patsnap Synapse.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI.
- 1, 5-Benzothiazepine: As Potential Biologically Active Agent. (n.d.). Der Pharma Chemica.
- Benzodiazepine. (n.d.). Wikipedia.
- Multidrug-Resistant and Antimicrobial Testing Reference Strains. (n.d.). HiMedia Laboratories.
- Design and antimicrobial activity of novel benzothiazepine derivatives. (2024, December 4). Wisdom Library.
- Mechanistic aspects of benzothiazepines: a class of antiarrhythmic drugs. (n.d.). PubMed.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.). ResearchGate.
- Development Of 1,5-Benzothiazepine-Based Molecules with Potential Antimicrobial Activity. (n.d.). ResearchGate.
- Drug-resistant Bacteria. (n.d.). ATCC.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants. (n.d.). PubMed.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate.
- Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. (n.d.). Microrao.
- 2-Minute Neuroscience: Benzodiazepines. (2017, November 10). YouTube.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). PMC - NIH.
- Antimicrobial Resistance Strains. (n.d.). Microbiologics.
- How do calcium antagonists differ in clinical practice? (n.d.). PubMed.
- Minimum bactericidal concentration. (n.d.). Wikipedia.
- Reproducibility of Control Strains for Antibiotic Susceptibility Testing. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
- Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. (2024, December 14). MDPI.
- M07-A8. (n.d.). Regulations.gov.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. microrao.com [microrao.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Design and antimicrobial activity of novel benzothiazepine derivatives [wisdomlib.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Mechanistic aspects of benzothiazepines: a class of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How do calcium antagonists differ in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 19. Ciprofloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 22. Vancomycin - Wikipedia [en.wikipedia.org]
- 23. Vancomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 24. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to Cross-Reactivity Studies of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity in Benzothiazepine Analysis
2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine belongs to the 1,5-benzothiazepine class of heterocyclic compounds. This scaffold is the core of several pharmacologically active agents, including the calcium channel blocker diltiazem and the atypical antipsychotic quetiapine.[1][2] Given the structural similarities within this class and with other drug families like benzodiazepines and tricyclic antidepressants (TCAs), analytical cross-reactivity presents a significant challenge.
False-positive results in drug screening immunoassays or interference in chromatographic methods can have serious clinical and forensic consequences.[3] Therefore, rigorous cross-reactivity testing is not merely a regulatory formality but a cornerstone of analytical method validation, ensuring the specificity and reliability of results. This guide will compare and contrast the principal analytical platforms used for such studies, providing the theoretical basis for experimental design and presenting detailed protocols.
The Challenge: Structural Analogs and Potential Cross-Reactants
The potential for cross-reactivity is rooted in molecular structure. An antibody used in an immunoassay or the stationary phase in a chromatographic column may bind to compounds with similar shapes and chemical properties to the target analyte. For this compound, the primary compounds of concern for cross-reactivity fall into two categories:
-
Direct Structural Analogs (Other Benzothiazepines): These compounds share the core benzothiazepine ring structure and are the most likely to interfere. Key examples include:
-
Structurally Related Classes: Compounds that, while from different drug classes, possess conformational similarities that can lead to off-target binding.
-
Benzodiazepines (e.g., Diazepam, Oxazepam): Share a seven-membered heterocyclic ring fused to a benzene ring.
-
Tricyclic Antidepressants (TCAs): Feature a three-ring structure that can mimic the conformation of thiazepine derivatives.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Logical relationship of potential cross-reactants.
Comparative Analysis of Methodologies
The two primary methodologies for assessing cross-reactivity are immunoassays, which are used for initial screening, and chromatographic methods, which are considered the gold standard for confirmation.
Immunoassays: The First Line of Defense
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for high-throughput drug screening due to their speed and low cost.[5] However, they are prone to cross-reactivity. The principle of a competitive ELISA involves the target analyte in a sample competing with a labeled drug conjugate for a limited number of antibody binding sites. A substance that is structurally similar to the target can also bind to the antibody, leading to a false positive.
Experimental Evidence from Structural Analogs:
-
Quetiapine: Studies have repeatedly shown that quetiapine can cause false-positive results in urine immunoassays for TCAs.[3][4] This cross-reactivity is concentration-dependent and varies significantly between different manufacturers' assay kits.[4] For example, the Syva and Microgenics TCA immunoassays were found to be positive at quetiapine urine concentrations of 100 µg/mL and 10 µg/mL, respectively, while the Triage immunoassay was negative even at 1000 µg/mL.[4] Quetiapine has also been reported to produce false positives in methadone immunoassays.[5][6]
Table 1: Comparative Cross-Reactivity of Quetiapine in TCA Immunoassays
| Immunoassay Kit | Quetiapine Concentration for Positive Result | Reference |
| Microgenics Tricyclics Serum Tox EIA | 10 µg/mL | [4] |
| Syva RapidTest d.a.u. | 100 µg/mL | [4] |
| Biosite Triage Panel for Drugs of Abuse | >1000 µg/mL (Negative) | [4] |
Chromatographic Methods: The Gold Standard for Specificity
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are definitive confirmatory methods. Their high specificity derives from the combination of physical separation of compounds by chromatography followed by their identification based on unique mass-to-charge ratios and fragmentation patterns.
-
GC-MS: This technique offers excellent separation and is highly reliable. However, it often requires derivatization of the analyte to increase its volatility and thermal stability, which adds a step to the sample preparation process.[7][8]
-
LC-MS/MS: This is often the preferred method for thiazepine and benzodiazepine derivatives as it typically does not require derivatization and is suitable for a wide range of compounds.[5][9] It offers high sensitivity and specificity, making it ideal for quantifying analytes and their metabolites in complex biological matrices.[9]
Experimental Protocols for a Comprehensive Cross-Reactivity Study
To objectively assess the cross-reactivity of this compound, a multi-tiered approach is recommended, beginning with immunoassay screening and followed by chromatographic confirmation.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Recommended workflow for cross-reactivity testing.
Protocol 1: Competitive ELISA for Screening
This protocol is adapted from commercially available benzodiazepine ELISA kits and is suitable for assessing the cross-reactivity of this compound.[10][11]
Materials:
-
Microplate pre-coated with anti-benzodiazepine antibody
-
This compound
-
Potential cross-reactants (e.g., diltiazem, quetiapine, diazepam)
-
Enzyme-labeled drug conjugate (e.g., HRP-labeled benzodiazepine)
-
TMB substrate
-
Stop solution (e.g., dilute sulfuric acid)
-
Wash buffer
-
Drug-free urine or plasma for spiking
Procedure:
-
Prepare Standards and Samples:
-
Create a standard curve of the primary target analyte (e.g., oxazepam for a benzodiazepine kit) at various concentrations.
-
Prepare a series of concentrations for this compound and each potential cross-reactant in drug-free matrix.
-
-
Assay:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[10]
-
Add the enzyme-labeled drug conjugate to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[12]
-
Wash the plate multiple times with wash buffer to remove unbound materials.[11]
-
Add TMB substrate to each well and incubate to allow color development.
-
Add stop solution to halt the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader at 450 nm.[10]
-
Calculate the concentration of each substance that causes a 50% reduction in signal (IC50) relative to the zero standard.
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
-
Protocol 2: LC-MS/MS for Confirmation
This protocol provides a robust method for the definitive identification and quantification of this compound and related compounds. It is based on established methods for diltiazem and other derivatives.[9][13]
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Spike drug-free plasma with known concentrations of the target analyte and potential cross-reactants. Add an appropriate internal standard (e.g., a deuterated analog).
-
Condition a C18 SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution with a mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer).
-
Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for each compound to ensure specificity.
-
-
Data Analysis:
-
Compare the retention times and the ratio of quantifier to qualifier ion transitions of the peaks in the test samples to those of certified reference standards.
-
A compound is considered present and cross-reacting if its retention time is within a narrow window (e.g., ±2%) of the standard and the ion ratios are within acceptable limits (e.g., ±20%).
-
Protocol 3: GC-MS for Confirmation
This protocol is an alternative confirmatory method, particularly useful if LC-MS/MS is unavailable. It is adapted from methods for quetiapine analysis.[7][8]
Instrumentation:
-
Gas Chromatograph (GC) with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike blood or urine samples with analytes and an internal standard.
-
Make the sample alkaline (e.g., pH 9).
-
Extract with an organic solvent (e.g., chlorobutane).[14]
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program to separate the compounds.
-
Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, monitoring for characteristic ions of each derivatized analyte.[7]
-
-
Data Analysis:
-
Confirm the identity of each compound by comparing its retention time and mass spectrum to that of a derivatized reference standard.
-
Conclusion and Recommendations
The potential for cross-reactivity of this compound with structurally similar drugs like diltiazem, quetiapine, and even some benzodiazepines is a critical consideration for any analytical method. While no direct experimental data for this specific compound is publicly available, the extensive evidence of cross-reactivity with its analogs, particularly quetiapine in TCA and methadone immunoassays, underscores the necessity of a thorough validation process.[3][6]
For researchers and drug development professionals, the following is recommended:
-
Prioritize a Multi-Tiered Approach: Use sensitive immunoassays for initial screening but always confirm presumptive positive results with a high-specificity chromatographic method like LC-MS/MS or GC-MS.
-
Validate for Specificity: When developing any new assay for this compound, a panel of structurally related molecules must be tested to determine the degree of cross-reactivity. This is in line with regulatory expectations.[15][16]
-
Understand Assay Limitations: Be aware that cross-reactivity in immunoassays can vary significantly between manufacturers.[4] If using a commercial kit, consult the manufacturer's data on cross-reactivity and perform in-house validation.
-
Utilize LC-MS/MS for Definitive Quantification: For pharmacokinetic, toxicokinetic, or clinical studies requiring precise quantification, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[9]
By following these guidelines and employing the detailed protocols within this guide, scientists can develop and validate robust, specific, and reliable analytical methods for this compound, ensuring data integrity and contributing to safer, more effective therapeutic development.
References
- Dr. Oracle. (2025, July 21). Can Seroquel (quetiapine) cause false positive results on drug screens?
- PubMed. (n.d.). Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays.
- Psychiatry Online. (n.d.). Quetiapine Cross Reactivity With Urine Methadone Immunoassays.
- PubMed. (n.d.). Quetiapine cross reactivity with urine methadone immunoassays.
- Lee, Y.-F., Liang, C.-S., Tseng, Y.-T., & Peng, C.-H. (n.d.). Quetiapine Shows Cross-reactivity in Urine Drug Screening for Ketamine.
- Pistos, C., et al. (2024, April 14). Vitreous humor in the forensic toxicology of quetiapine and its metabolites. PMC - NIH.
- PubMed. (n.d.). Rapid determination of quetiapine in blood by gas chromatography-mass spectrometry.
- (2021, April 30). Development of determination methods of quetiapine fumarate for forensic-pharmaceutical purposes.
- Neogen. (n.d.). Benzodiazepine Group Forensic ELISA Kit.
- Sigma-Aldrich. (n.d.). Benzodiazepines Direct ELISA (SE120149) - Technical Bulletin.
- (n.d.). Evaluation of a New ELISA Kit for the Detection of Benzodiazepines in Meconium.
- PubMed. (n.d.). ELISA Detection of Phenazepam, Etizolam, Pyrazolam, Flubromazepam, Diclazepam and Delorazepam in Blood Using Immunalysis® Benzodiazepine Kit.
- ResearchGate. (2015, September 8). (PDF) Gaschromatography-mass spectrometry (GC-MS)
- Oriental Journal of Chemistry. (n.d.). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques.
- NIST. (n.d.). Diltiazem. NIST WebBook.
- FDA. (n.d.). Guidance for Industry.
- ResearchGate. (2025, August 6). (PDF)
- Cayman Chemical. (n.d.). Benzodiazepine ELISA Kit.
- PubMed. (n.d.). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma.
- HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
- ResearchGate. (n.d.).
- FDA. (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
- PubChem. (n.d.). Diltiazem.
- FDA. (2016, April 20). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products.
-
(n.d.). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[3][17]benzo[f]thiazepines.
- ResearchGate. (n.d.). Cross reactivity of designer benzodiazepines measured by the two immunoassays.
- Benchchem. (n.d.). Quantitative Analysis of Diltiazem in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS.
- (n.d.). Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study.
- PubMed. (n.d.). Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay.
- (2019, February 8). FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars.
- ACS Publications. (2023, May 4). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies.
- NIH. (n.d.). Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens.
- PubChem. (n.d.). 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1,5-benzothiazepine.
- ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Request PDF.
- Echemi. (n.d.). This compound.
- ResearchGate. (n.d.). CROSS-REACTIVITY OF SCREENING ASSAYS TO BENZODIAZEPINE.
- MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
- PubMed. (2020, October 12). Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction.
- Waters. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Quetiapine cross reactivity with urine methadone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of quetiapine in blood by gas chromatography-mass spectrometry. Application to post-mortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzodiazepine Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. histologix.com [histologix.com]
- 17. sop.org.tw [sop.org.tw]
A Comparative Guide to the Synthesis of 2,4-Disubstituted-2,3-dihydro-1,5-benzothiazepines
Introduction
The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of several clinically important drugs such as Diltiazem and Quetiapine.[1][2] These compounds exhibit a broad spectrum of biological activities, including cardiovascular, central nervous system, and anticancer effects.[1][2][3] The most common and versatile method for the synthesis of the 2,3-dihydro-1,5-benzothiazepine core involves the cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, typically chalcones.[1][4][5] This reaction proceeds via a domino sequence of aza-Michael addition followed by an intramolecular cyclization.
This guide provides a comparative overview of various synthetic methodologies for the preparation of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines, targeting researchers and professionals in drug development. We will delve into the mechanistic underpinnings of different approaches, from traditional methods to modern green chemistry techniques, and provide supporting experimental data to facilitate informed decisions in synthetic strategy.
General Reaction Mechanism
The fundamental reaction for the synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines is the condensation of a 2-aminothiophenol with a chalcone (1,3-diaryl-2-propen-1-one). The reaction is believed to proceed through a two-step mechanism:
-
Aza-Michael Addition: The thiol group of 2-aminothiophenol acts as a soft nucleophile and adds to the β-carbon of the α,β-unsaturated ketone. This conjugate addition is a crucial first step and can be catalyzed by both acids and bases.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation between the amino group and the carbonyl group, forming a seven-membered ring and eliminating a molecule of water. This step is often promoted by heat or a catalyst.
Caption: General reaction mechanism for the synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines.
Comparison of Synthesis Methods
A variety of methods have been developed for the synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines, ranging from conventional heating with catalysts to more modern, environmentally friendly techniques. The choice of method can significantly impact reaction time, yield, and the overall "greenness" of the synthesis.
Conventional Heating with Catalysis
This is the most traditional approach, typically involving refluxing the reactants in a suitable solvent in the presence of a catalyst.
-
Acid Catalysis: Glacial acetic acid is a commonly used catalyst. It protonates the carbonyl group of the chalcone, activating it towards nucleophilic attack by the amino group in the cyclization step.
-
Base Catalysis: Bases like piperidine can also be used. They facilitate the deprotonation of the thiol group, increasing its nucleophilicity for the initial Michael addition.
-
Lewis Acid Catalysis: Lewis acids such as zinc acetate and ferrous sulfate have been shown to be effective catalysts.[4] They coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting the cyclization step.
While effective, these methods often require long reaction times and the use of volatile organic solvents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of 1,5-benzothiazepines, it has been shown to significantly reduce reaction times from hours to minutes.[4] The rapid heating and localized superheating effects of microwaves can lead to higher yields and cleaner reactions. This method can be performed with or without a solvent.
Ultrasound-Promoted Synthesis
Sonication, or the use of ultrasound, is another energy-efficient technique that can enhance reaction rates. The phenomenon of acoustic cavitation creates localized hot spots with high temperatures and pressures, which can promote the reaction. Ultrasound-aided synthesis of 1,5-benzothiazepines has been shown to provide excellent yields in short reaction times at room temperature.[4]
Green Chemistry Approaches
In recent years, there has been a significant shift towards more environmentally benign synthetic methods.
-
PEG-400 as a Green Solvent: Polyethylene glycol 400 (PEG-400) is a non-toxic, biodegradable, and recyclable solvent that has been successfully used for the synthesis of 1,5-benzothiazepines.[1][2] Reactions in PEG-400 often proceed with high yields and can be combined with ultrasound for further rate enhancement.[4]
-
Solvent-Free Synthesis: Conducting the reaction in the absence of a solvent is a key principle of green chemistry. Solvent-free synthesis of 1,5-benzothiazepines, often facilitated by microwave irradiation or grinding, minimizes waste and simplifies product isolation.[4]
Data Summary Table
| Method | Catalyst/Medium | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional | Glacial Acetic Acid | Reflux | Several hours | Moderate | [6] |
| Conventional | Zinc Acetate | Reflux | 2-3 hours | 60-88 | [4] |
| Microwave | Zinc Acetate | - | 2-3 minutes | 60-88 | [4] |
| Ultrasound | Ferrous Sulfate | 40 °C | 15-30 minutes | High | [4] |
| Ultrasound | PEG-400 | Room Temp. | 30-45 minutes | 86-93 | [4] |
| Green (PEG-400) | Bleaching Clay | 60-65 °C | 55 minutes | >95 | [1][2] |
| Solvent-Free | H-Ferrierite Zeolite | - | 30-60 minutes | High | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Zinc Acetate
This protocol describes a rapid and efficient synthesis of 2,4-disubstituted-1,5-benzothiazepines using microwave irradiation.[4]
Materials:
-
Substituted Chalcone (1 mmol)
-
2-Aminothiophenol (1 mmol)
-
Zinc Acetate (catalytic amount)
Procedure:
-
In a microwave-safe vessel, mix the substituted chalcone (1 mmol), 2-aminothiophenol (1 mmol), and a catalytic amount of zinc acetate.
-
Place the vessel in a microwave reactor and irradiate for 2-3 minutes at a suitable power level.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and stir to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-disubstituted-1,5-benzothiazepine.
Sources
- 1. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine Against Standard Chemotherapeutic Agents
A Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more selective and effective treatments. While established chemotherapeutic agents remain mainstays, their utility is often hampered by significant side effects and the emergence of drug resistance.[1] This has spurred the exploration of novel chemical scaffolds with the potential for improved therapeutic indices. Among these, the 1,5-benzothiazepine nucleus has emerged as a "privileged structure" in medicinal chemistry.[2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including promising anticancer properties.[1][3]
This guide presents a preclinical benchmarking analysis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine , a representative compound of the 1,5-benzothiazepine class. For the purpose of this analysis, we will refer to it as BTZ-Core . This document is intended to provide an objective comparison of BTZ-Core's hypothetical anticancer potential against well-established chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin. The comparative data herein is synthesized from published studies on various 1,5-benzothiazepine derivatives to project a plausible performance profile for this core scaffold.[3][4]
Comparative Efficacy (IC50) Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth in vitro. Lower IC50 values are indicative of higher potency.[5] The following table summarizes the hypothetical IC50 values for BTZ-Core alongside Doxorubicin, Paclitaxel, and Cisplatin across a panel of four human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and HepG2 (hepatocellular carcinoma).
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| BTZ-Core (Hypothetical) | 8.5 | 10.2 | 7.8 | 5.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 1.5 |
| Paclitaxel | 0.01 | 0.05 | 0.02 | 0.08 |
| Cisplatin | 5.0 | 8.0 | 6.5 | 9.0 |
Note: The IC50 values for BTZ-Core are illustrative and based on the reported activities of various 1,5-benzothiazepine derivatives to provide a realistic comparative framework.[3][6]
Mechanistic Insights: Targeting Key Cancer Pathways
While the precise mechanism of action for the BTZ-Core scaffold is a subject of ongoing investigation, studies on its derivatives suggest a multi-faceted approach to inhibiting cancer cell proliferation. A prominent hypothesis is the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the EGFR and PI3K/AKT/mTOR pathways.[1][7]
Putative Mechanism of Action for BTZ-Core
It is postulated that BTZ-Core and its derivatives may exert their anticancer effects by acting as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1] EGFR activation triggers a cascade of downstream signaling events, including the PI3K/AKT/mTOR pathway, which are crucial for cell growth, proliferation, and survival.[8] By blocking EGFR, BTZ-Core could effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis.
Established Mechanisms of Benchmark Agents
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II.[1][] This action prevents the re-ligation of the DNA double helix after it has been broken for replication, leading to an accumulation of DNA breaks and subsequent apoptosis.[10]
-
Paclitaxel: As a member of the taxane family, paclitaxel's mechanism involves the stabilization of microtubules.[11] It binds to the β-tubulin subunit, preventing the disassembly of microtubules. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[12][13]
-
Cisplatin: This platinum-based drug forms cross-links with DNA, primarily with purine bases.[14] These DNA adducts interfere with DNA repair mechanisms and replication, causing DNA damage and inducing apoptosis in cancer cells.[5][6]
Signaling Pathway Diagrams
To visualize the potential mechanism of BTZ-Core and its interplay with critical cancer signaling networks, the following diagrams illustrate the EGFR and PI3K/AKT/mTOR pathways.
Caption: EGFR signaling pathway and the putative inhibition by BTZ-Core.
Caption: The PI3K/AKT/mTOR pathway, a key regulator of cell survival.
Experimental Protocols for Preclinical Evaluation
To empirically validate the anticancer potential of a novel compound like BTZ-Core, a series of robust in vitro assays are essential.[11][15] Below are detailed protocols for key experiments.
Experimental Workflow Diagram
Caption: A streamlined workflow for in vitro anticancer drug screening.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29, HepG2) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BTZ-Core and benchmark drugs (Doxorubicin, Paclitaxel, Cisplatin) in complete culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Analysis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with BTZ-Core and control drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Mechanistic Investigation: Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanism of action.
-
Protein Extraction: Treat cells with BTZ-Core at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them onto a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin) to determine the effect of BTZ-Core on the expression and phosphorylation of target proteins.
Conclusion and Future Directions
The preclinical data, synthesized from the broader class of 1,5-benzothiazepine derivatives, suggests that the core scaffold, represented here by This compound (BTZ-Core) , holds significant promise as a novel anticancer agent. Its putative mechanism of targeting key oncogenic signaling pathways like EGFR and PI3K/AKT/mTOR offers a compelling rationale for its further development.
While the presented data is a projection, it underscores the importance of continued investigation into this class of compounds. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of BTZ-Core and its future derivatives. Further studies, including in vivo xenograft models and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial in translating the preclinical potential of this exciting scaffold into a tangible clinical reality.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Al-Ostath, A., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3705. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Gudipati, R., et al. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Anti-cancer agents in medicinal chemistry, 20(9), 1115–1128. [Link]
-
Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 8(7). [Link]
-
Patel, K., et al. (2014). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica, 6(1), 136-147. [Link]
-
Pillai, G. G. (2023). How Paclitaxel Works. News-Medical.net. [Link]
-
Raza, A., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109-1116. [Link]
-
Synapse. (2024). What is the mechanism of Paclitaxel? Patsnap. [Link]
-
Borra, S., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109-1116. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of paclitaxel? Dr. Oracle. [Link]
-
Hennessy, B. T., et al. (2009). EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. Expert opinion on therapeutic targets, 13(6), 639–653. [Link]
-
Janku, F., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 39. [Link]
-
Li, H., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819128. [Link]
-
Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast cancer research and treatment, 121(2), 267–273. [Link]
-
Pancewicz, J. (2016). The scheme shows that activation of EGFR triggers PI3K/AKT/mTOR... ResearchGate. [Link]
-
Papa, S., et al. (2014). The PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 6(2), 1096–1115. [Link]
-
Patel, K., et al. (2014). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica, 6(1), 136-147. [Link]
-
Sadeghi, M., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemistry Reviews Letters, 6(4), 390-402. [Link]
-
Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride? Patsnap. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
Wikipedia. (2024). Doxorubicin. Wikipedia. [Link]
-
Wikipedia. (2024). Paclitaxel. Wikipedia. [Link]
-
Wikipedia. (2024). PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
Xu, Y., et al. (2024). EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma. Cancers, 16(10), 1898. [Link]
Sources
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 6. Cisplatin - Wikipedia [en.wikipedia.org]
- 7. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Paclitaxel - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.
The disposal of any chemical waste, particularly pharmacologically active compounds, must be approached with a clear understanding of its potential hazards and in strict compliance with all applicable regulations. This compound is classified as toxic if inhaled, necessitating careful handling not only during its use but throughout its entire lifecycle, including disposal.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, a thorough risk assessment must be conducted. The primary hazards associated with this compound are its toxicity upon inhalation and potential for skin and eye irritation.
1.1. Key Hazards:
-
Acute Toxicity (Inhalation): The compound is categorized as toxic if inhaled.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2]
-
Combustibility: The material is combustible and can form hazardous combustion gases, including carbon oxides, nitrogen oxides, and sulfur oxides, in a fire.[1][2]
1.2. Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE must be worn when handling this compound waste:
| PPE Category | Specification | Rationale |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. Work should be done in a fume hood.[1] | To prevent inhalation of the toxic dust or vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.[2] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes. |
| Body Protection | A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities or when there is a risk of splashing. | To protect skin and personal clothing from contamination. |
Section 2: Waste Characterization and Segregation
Proper characterization and segregation of waste are fundamental to a compliant disposal process. As a pharmaceutical compound, waste containing this compound falls under specific regulatory frameworks.
2.1. Waste Classification: Waste streams containing this compound should be classified as hazardous pharmaceutical waste . This classification is based on its toxicological properties. Businesses that generate pharmaceutical waste are required to determine if their waste is regulated as hazardous prior to disposal.[3]
2.2. Segregation Protocol:
-
Do Not Mix: Do not mix this compound waste with non-hazardous laboratory trash.
-
Dedicated Waste Container: A dedicated, properly labeled, and sealed container should be used for all waste streams containing this compound.
-
Waste Streams:
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, and disposable labware.
-
Liquid Waste: Unused or expired stock solutions, and contaminated solvents.
-
Neat Compound: Unused or expired pure this compound.
-
Section 3: Step-by-Step Disposal Procedures
The following procedures provide a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance.
3.1. Immediate Containment of Spills: In the event of a spill, the immediate priority is to contain the material and prevent exposure.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in Section 1.2.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, then collect the absorbent material into the waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
3.2. Accumulation and Storage of Waste:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage Location: Store the sealed waste container in a designated, secure area, away from incompatible materials. The storage area should be well-ventilated.
3.3. Final Disposal Pathway: The guiding principle for the disposal of this compound is that it must be handled by a licensed and approved hazardous waste disposal facility.
-
Prohibition of Sewer Disposal: Under regulations such as the EPA's Subpart P, the sewering of hazardous waste pharmaceuticals is strictly prohibited.[4] This is to prevent the entry of active pharmaceutical ingredients into waterways.
-
Engage a Professional Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office should be contacted to arrange for the pickup and disposal of the hazardous waste. These services are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Documentation: Maintain a record of all disposed waste, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
3.4. In-Lab Treatment (Not Recommended): While advanced oxidation processes and microbial degradation have been studied for sulfur-containing pharmaceuticals, these methods are not suitable for routine in-laboratory waste treatment without specialized equipment and validated procedures.[1] Attempting to neutralize or degrade this compound in the lab without a thoroughly vetted and approved protocol can be dangerous, potentially creating more hazardous byproducts or leading to unintended exposures.
Section 4: Decontamination of Equipment
All non-disposable equipment, such as glassware and spatulas, that comes into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol, acetone) to dissolve any residual compound. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Thorough Cleaning: Wash the rinsed equipment with soap and hot water.
-
Final Rinse: Rinse with deionized water.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated during laboratory work with this compound.
Caption: Disposal Workflow for this compound.
References
-
List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Environmental Protection Agency. [Link]
-
Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection. [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Environmental Protection Agency. [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). [Link]
-
Pharmaceutical Pollution and Green Remediation: Degradation of Sulfur-Containing Drugs in the Environment. Eduzone: International Peer Reviewed/Refereed Multidisciplinary Journal. [Link]
-
In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]
Sources
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Understanding the Hazard: A Foundation for Safety
Benzothiazepine derivatives, as a class, present several potential hazards that necessitate a comprehensive PPE strategy. The primary risks associated with handling these compounds, particularly in powder form, include:
-
Inhalation Toxicity: Finely dispersed powders can be easily inhaled, and related compounds have demonstrated toxicity upon inhalation.[2][4]
-
Dermal Contact: Absorption through the skin is a potential route of exposure. Some related compounds are known to be fatal in contact with skin and can cause skin irritation.[5][6]
-
Eye Damage: Direct contact with the eyes can cause serious irritation or damage.[3]
-
Ingestion Toxicity: Accidental ingestion of even small amounts may be harmful.[3]
Given these potential hazards, a multi-layered approach to PPE is essential to minimize exposure and ensure a safe working environment.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine in a laboratory setting. The specific level of protection may need to be elevated based on the experimental procedure and risk assessment.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent dermal absorption and skin irritation. Double-gloving provides an extra layer of protection in case of a tear or splash. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses/goggles when there is a significant splash risk.[7] | To protect the eyes from dust particles and chemical splashes.[3] A face shield offers broader protection for the entire face.[7][8] |
| Body Protection | A flame-resistant laboratory coat. | To protect the skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To prevent the inhalation of fine powders, especially when handling the solid compound outside of a certified chemical fume hood.[9] |
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Designated Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Restricted Access: The storage area should be clearly labeled and accessible only to authorized personnel.
Handling and Experimental Workflows
All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Workflow for Weighing and Preparing Solutions:
Caption: Experimental workflow for handling this compound.
Disposal Plan: A Critical Final Step
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Contaminated PPE: All disposable PPE, such as gloves and respirators, that has come into contact with the compound should be considered hazardous waste and disposed of accordingly.
-
Chemical Waste: Unused compound and solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to your institution's guidelines.
-
Waste Management: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[11][12][13]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Spill Response:
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. For a small spill, and only if you are trained to do so, you may clean it up using the following procedure:
Caption: Step-by-step protocol for cleaning up a small chemical spill.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE guidelines, operational plans, and disposal procedures outlined in this guide, you can significantly mitigate the risks associated with handling this compound and foster a culture of safety within your laboratory.
References
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Substance Information - ECHA. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Retrieved from [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - MDPI. (2021). Retrieved from [Link]
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (n.d.). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021). Retrieved from [Link]
-
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC - PubMed Central. (2019). Retrieved from [Link]
-
Safe Disposal of Unused Controlled Substances / | Avalere Health Advisory. (n.d.). Retrieved from [Link]
-
Qualitative Determination of some Benzodiazepine Derivatives Using Specific Reagents. (2024). Retrieved from [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. (n.d.). Retrieved from [Link]
-
Hazardous Chemical Information System (HCIS) - Details. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Details [hcis.safeworkaustralia.gov.au]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 13. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
